Product packaging for 2-Hydroxyhexanoic acid(Cat. No.:CAS No. 6064-63-7)

2-Hydroxyhexanoic acid

Cat. No.: B1209235
CAS No.: 6064-63-7
M. Wt: 132.16 g/mol
InChI Key: NYHNVHGFPZAZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-hydroxyhexanoic acid is a hydroxy fatty acid that is caproic (hexanoic) acid substituted by a hydroxy group at position 2. It has a role as an animal metabolite. It is functionally related to a hexanoic acid. It is a conjugate acid of a 2-hydroxyhexanoate.
This compound has been reported in Streptomyces, Aloe africana, and Populus tremula with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1209235 2-Hydroxyhexanoic acid CAS No. 6064-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNVHGFPZAZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863686
Record name 2-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxycaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6064-63-7
Record name (±)-2-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6064-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6064-63-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-hydroxyhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58MR7E927
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxycaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55 - 58 °C
Record name 2-Hydroxycaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is an alpha-hydroxy fatty acid. It is an endogenous metabolite found in biological systems, including human blood and amniotic fluid, and plays a role in fatty acid metabolism.[1][2] Its structure features a hydroxyl group on the alpha carbon (carbon-2) of the hexanoic acid chain, which imparts chirality to the molecule, resulting in two enantiomers: (R)-2-hydroxyhexanoic acid and (S)-2-hydroxyhexanoic acid.[1] This compound is of interest to researchers in metabolomics and materials science, where it can be used as a building block for the synthesis of aliphatic copolyesters.[1] Notably, it has been identified as a significant metabolite in the cerebrospinal fluid of patients with Nocardia infections, suggesting a potential role in diagnostics.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 2-hydroxycaproic acid, DL-α-Hydroxycaproic acid[3]
CAS Number 6064-63-7[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1][3]
Appearance White to off-white solid[4]
Melting Point 55 - 62 °C[3][5]
Boiling Point ~277.8 - 305 °C[5]
pKa (Predicted) 3.86 - 4.26[6]

Solubility and Stability

The solubility and stability of a compound are critical parameters for its application in drug development and experimental biology.

SolventSolubilitySource
Water ≥ 100 mg/mL (756.66 mM)[4]
DMSO ≥ 100 mg/mL (756.66 mM)[4]
Supercritical CO₂ Solubility has been studied

Stability and Reactivity:

  • Stability: Stable under recommended storage conditions (Powder: -20°C for 3 years; In solvent: -80°C for 2 years).[4]

  • Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.

  • Hazardous Reactions: Under fire conditions, it may decompose and emit toxic fumes.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

TechniqueData HighlightsSource
¹H NMR (600 MHz, H₂O) δ (ppm): 4.02-4.04 (t), 1.60-1.75 (m), 1.27-1.39 (m), 0.88-0.90 (t)[3]
FT-IR Characteristic peaks for O-H (broad, ~3300-2500 cm⁻¹), C=O (strong, ~1760-1690 cm⁻¹), and C-O (~1320-1210 cm⁻¹) stretches are expected for a carboxylic acid.[3][7]
Mass Spectrometry (LC-ESI-QQ, negative) [M-H]⁻: m/z 131.0[3]
Predicted Collision Cross Section ([M-H]⁻) 126.0 Ų[8]

Biological Role and Metabolic Pathway

This compound is a metabolite involved in fatty acid metabolism.[2] While specific signaling pathways initiated by this molecule are a subject of ongoing research, its position within the broader context of lipid metabolism is established. It is classified as a medium-chain fatty acid, a group of molecules that serve as energy sources.[2][6]

Fatty_Acid_Metabolism Metabolic Context of this compound Hexanoic_Acid Hexanoic Acid (Caproic Acid) Alpha_Oxidation α-Oxidation Pathway Hexanoic_Acid->Alpha_Oxidation Two_Hydroxyhexanoic_Acid This compound Alpha_Oxidation->Two_Hydroxyhexanoic_Acid Further_Metabolism Further Metabolites Two_Hydroxyhexanoic_Acid->Further_Metabolism Energy_Production Energy Production (e.g., Krebs Cycle) Further_Metabolism->Energy_Production Synthesis_Workflow Stereoselective Synthesis of (S)-2-Hydroxyhexanoic Acid Start 2-Methylenehexanoyl Chloride Step1 Amide Formation (with L-Proline) Start->Step1 Intermediate1 N-(2-methylenehexanoyl)-L-proline Step1->Intermediate1 Step2 Halolactonization (with NBS) Intermediate1->Step2 Intermediate2 Bromolactone Intermediate Step2->Intermediate2 Step3 Dehalogenation (with Tri-n-butyltin hydride) Intermediate2->Step3 Intermediate3 Oxazine Structure Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End (S)-2-Hydroxyhexanoic Acid Step4->End GCMS_Workflow General Workflow for GC-MS Analysis of this compound Sample Biological Sample (e.g., Plasma, CSF) Extraction Extraction (e.g., with Ethanol) Sample->Extraction Concentration Concentration (Alkaline Vacuum Centrifugation) Extraction->Concentration Acidification Acidification (e.g., with Succinic Acid) Concentration->Acidification GC_Injection GC Injection (Split/Splitless) Acidification->GC_Injection GC_Separation Separation (e.g., SH-WAX column) GC_Injection->GC_Separation MS_Ionization Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Detection Mass Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

References

Synthesis of (R)-2-Hydroxyhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxyhexanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereospecific nature is crucial for the biological activity of many target molecules. This technical guide provides an in-depth overview of the primary synthetic routes to obtain the (R)-enantiomer with high purity. The guide details enzymatic, chemoenzymatic, and chemical synthesis methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure (R)-2-hydroxyhexanoic acid can be achieved through several distinct approaches, each with its own advantages and limitations. The primary methods covered in this guide are:

  • Enzymatic Deracemization: This highly selective method utilizes enzymes to resolve a racemic mixture of 2-hydroxyhexanoic acid, either by selectively oxidizing the unwanted (S)-enantiomer or by reducing a 2-keto precursor to the desired (R)-enantiomer.

  • Chemical Synthesis with Chiral Auxiliaries: This classical asymmetric synthesis approach involves the temporary attachment of a chiral molecule (an auxiliary) to a prochiral substrate to direct the stereoselective formation of the desired product.

  • Microbial Production: This strategy employs engineered microorganisms to produce (R)-2-hydroxyhexanoic acid directly from simple carbon sources through tailored metabolic pathways.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the different synthetic methods for (R)-2-hydroxyhexanoic acid, allowing for a direct comparison of their efficiencies.

Synthesis MethodKey Enzymes/ReagentsSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Deracemization (S)-2-hydroxy acid dehydrogenase, (R)-2-keto acid reductase, Glucose dehydrogenaseRacemic this compound98.5[1]>99[1]High enantioselectivity, mild reaction conditions, environmentally friendly.Requires specific enzymes, potential for enzyme inhibition.
Chemoenzymatic Synthesis Glycolate oxidase, CatalaseRacemic this compoundNear theoretical yield for (S)-enantiomer oxidation[2]High (for remaining (R)-enantiomer)High specificity for the (S)-enantiomer, leaving the (R)-enantiomer untouched.Requires separation of the product from the keto acid byproduct.
Chemical Synthesis Evans oxazolidinone chiral auxiliary, Butyllithium, BromoethaneN-acyl oxazolidinoneHigh (for alkylation step)>98 (diastereomeric excess)Well-established and predictable stereocontrol, applicable to a wide range of substrates.Multi-step process, requires stoichiometric use of chiral auxiliary, use of cryogenic temperatures and strong bases.
Microbial Production Engineered Pseudomonas putidaGlucose/GlycerolVariableVariableDirect production from simple feedstocks, potential for cost-effective large-scale production.Requires extensive metabolic engineering, optimization of fermentation conditions can be complex.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Enzymatic Deracemization using Recombinant E. coli

This protocol describes the deracemization of racemic this compound to (R)-2-hydroxyhexanoic acid using a whole-cell biocatalyst of Escherichia coli co-expressing three key enzymes.[1]

3.1.1. Biocatalyst Preparation

  • Strain Cultivation: Cultivate recombinant E. coli BL21(DE3) cells harboring the plasmids for (S)-2-hydroxy acid dehydrogenase, (R)-2-keto acid reductase, and glucose dehydrogenase in Luria-Bertani (LB) medium containing the appropriate antibiotics at 37°C with shaking at 200 rpm.

  • Induction: When the optical density at 600 nm (OD600) of the culture reaches 0.6-0.8, add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM to induce protein expression.

  • Cell Growth and Harvest: Continue the cultivation at a lower temperature, for instance 28°C, for an additional 12-16 hours to allow for protein expression. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Washing: Wash the cell pellet twice with a phosphate buffer (e.g., 50 mM, pH 7.5) and resuspend the cells in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).

3.1.2. Deracemization Reaction

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.5), racemic this compound (e.g., 50 mM), glucose (e.g., 100 mM) as a cofactor regenerating substrate, and the prepared E. coli whole-cell biocatalyst.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 35°C) with constant agitation (e.g., 700 rpm).

  • Monitoring and Termination: Monitor the progress of the reaction by periodically taking samples and analyzing the substrate consumption and product formation using chiral HPLC. Once the reaction is complete (typically within 10-12 hours), terminate the reaction by adding 6.0 M HCl to acidify the mixture.[1]

  • Product Isolation: Separate the cells from the reaction mixture by centrifugation. The supernatant containing the (R)-2-hydroxyhexanoic acid can then be subjected to purification.

3.1.3. Purification

  • Extraction: Extract the acidified supernatant with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Crystallization: Purify the crude (R)-2-hydroxyhexanoic acid by crystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Chemical Synthesis using an Evans Chiral Auxiliary

This protocol outlines the stereoselective synthesis of (R)-2-hydroxyhexanoic acid using an Evans oxazolidinone chiral auxiliary.

3.2.1. Acylation of the Chiral Auxiliary

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath and add n-butyllithium (1.0 equivalent) dropwise. Stir the mixture for 30 minutes at -78°C.

  • Acylation: Add hexanoyl chloride (1.1 equivalents) dropwise to the solution at -78°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-hexanoyl oxazolidinone by flash column chromatography on silica gel.

3.2.2. Diastereoselective Hydroxylation

  • Enolate Formation: Dissolve the purified N-hexanoyl oxazolidinone in anhydrous THF and cool the solution to -78°C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise and stir for 1 hour at -78°C to form the lithium enolate.

  • Hydroxylation: Add a solution of a hydroxylating agent, such as (+)-(camphorsulfonyl)oxaziridine (1.2 equivalents), in anhydrous THF dropwise at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Work-up: Quench the reaction at -78°C with a saturated aqueous solution of sodium bisulfite. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the diastereomeric product by flash column chromatography.

3.2.3. Cleavage of the Chiral Auxiliary

  • Hydrolysis: Dissolve the purified hydroxylated product in a mixture of THF and water. Cool the solution to 0°C and add hydrogen peroxide (30% aqueous solution, 4 equivalents) followed by lithium hydroxide (2 equivalents).

  • Reaction: Stir the mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate. The aqueous layer contains the chiral auxiliary which can be recovered. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield (R)-2-hydroxyhexanoic acid. Further purification can be achieved by crystallization.

Microbial Production using Engineered Pseudomonas putida**

This protocol provides a general framework for the production of (R)-2-hydroxyhexanoic acid using an engineered strain of Pseudomonas putida. Specific genetic modifications will be required to channel metabolic flux towards the desired product.

3.3.1. Strain Engineering

  • Host Strain: Start with a suitable Pseudomonas putida strain, such as KT2440.

  • Gene Integration: Introduce the necessary genes for the synthesis of (R)-2-hydroxyhexanoic acid. This may involve expressing a specific (R)-2-hydroxy acid dehydrogenase or a pathway that converts a central metabolite into the target molecule. The genes can be integrated into the chromosome for stable expression.

  • Metabolic Pathway Optimization: Knock out competing pathways that drain precursors or degrade the product. For instance, deleting genes involved in the further metabolism of this compound.

3.3.2. Fermentation

  • Seed Culture: Inoculate a single colony of the engineered P. putida strain into a suitable seed medium (e.g., LB medium) and grow overnight at 30°C with shaking.

  • Production Culture: Inoculate a production medium with the seed culture to an initial OD600 of approximately 0.1. The production medium should be a minimal salts medium containing a primary carbon source (e.g., glucose or glycerol), a nitrogen source, and essential minerals.

  • Induction: If the expression of the synthesis pathway is under an inducible promoter, add the appropriate inducer (e.g., IPTG) at a suitable point in the growth phase.

  • Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH. Ensure adequate aeration and agitation. A fed-batch strategy may be employed to maintain a constant supply of the carbon source and avoid substrate inhibition.

  • Monitoring: Monitor cell growth (OD600) and the concentration of (R)-2-hydroxyhexanoic acid in the culture supernatant using HPLC.

3.3.3. Product Recovery and Purification

  • Cell Removal: After the fermentation is complete, remove the bacterial cells from the culture broth by centrifugation or microfiltration.

  • Purification: The cell-free supernatant can be subjected to purification steps similar to those described in the enzymatic deracemization protocol, including extraction and crystallization.

Mandatory Visualizations

The following diagrams illustrate the workflows and pathways described in this guide.

Enzymatic_Deracemization cluster_racemate Racemic Mixture cluster_biocatalyst Whole-Cell Biocatalyst (E. coli) cluster_cofactor Cofactor Regeneration cluster_product Final Product racemic_2HHA (R,S)-2-Hydroxyhexanoic Acid S_HADH (S)-2-Hydroxy Acid Dehydrogenase racemic_2HHA->S_HADH (S)-enantiomer R_2HHA (R)-2-Hydroxyhexanoic Acid racemic_2HHA->R_2HHA (R)-enantiomer (unchanged) Keto_acid 2-Ketohexanoic Acid S_HADH->Keto_acid R_KAR (R)-2-Keto Acid Reductase R_KAR->R_2HHA GDH Glucose Dehydrogenase Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADP NADP+ NADPH NADPH NADP->NADPH Keto_acid->R_KAR Chemical_Synthesis cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis Steps cluster_product Final Product & Recovered Auxiliary Auxiliary Evans Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylation 1. Acylation (n-BuLi, THF, -78°C) Auxiliary->Acylation HexanoylChloride Hexanoyl Chloride HexanoylChloride->Acylation Intermediate1 N-Hexanoyl Oxazolidinone Acylation->Intermediate1 Hydroxylation 2. Diastereoselective Hydroxylation (LDA, (+)-CSO, THF, -78°C) Intermediate2 Hydroxylated Intermediate (diastereomerically pure) Hydroxylation->Intermediate2 Cleavage 3. Auxiliary Cleavage (LiOH, H2O2, THF/H2O) R_2HHA (R)-2-Hydroxyhexanoic Acid Cleavage->R_2HHA Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Intermediate1->Hydroxylation Intermediate2->Cleavage Microbial_Production cluster_feedstock Carbon Source cluster_biocatalyst Engineered Pseudomonas putida cluster_product Product Recovery Glucose Glucose Central_Metabolism Central Metabolism Glucose->Central_Metabolism Metabolic_Engineering Metabolic Engineering: - Expression of (R)-2-HADH - Deletion of competing pathways Fermentation Fermentation (Controlled pH, Temp, Aeration) R_2HHA (R)-2-Hydroxyhexanoic Acid Fermentation->R_2HHA Purification Purification (Extraction, Crystallization) R_2HHA->Purification Precursor Metabolic Precursor Central_Metabolism->Precursor Precursor->R_2HHA Engineered Pathway

References

The Natural Occurrence of 2-Hydroxyhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexanoic acid, a short-chain alpha-hydroxy fatty acid, is an endogenous metabolite found across various biological systems, from microorganisms to humans. While its presence is established in several natural sources, its precise concentrations and complete physiological roles are still under investigation. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its biosynthetic and metabolic pathways, and detailed methodologies for its detection and analysis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of metabolomics, drug discovery, and clinical diagnostics.

Introduction

This compound, also known as α-hydroxycaproic acid, is a six-carbon carboxylic acid with a hydroxyl group on the alpha carbon. Its chemical formula is C₆H₁₂O₃. This molecule is a metabolite involved in fatty acid metabolism and has been identified in various biological matrices.[1][2][3][4][5] Its presence has been noted in human bodily fluids, plants, and microorganisms, suggesting a conserved role in cellular metabolism. This guide will delve into the specifics of its natural distribution and the biochemical pathways associated with it.

Natural Occurrence of this compound

This compound has been identified in a range of natural sources. Although its presence is confirmed, quantitative data on its concentration in these sources is not widely available in the current literature.

Table 1: Documented Natural Occurrences of this compound

Biological SourceMatrixSignificance
Humans BloodEndogenous metabolite.[2][5]
Amniotic FluidNaturally present during fetal development.[2][5]
Cerebrospinal Fluid (CSF)Significantly elevated in patients with Nocardia meningitis, suggesting a potential role as a biomarker for this specific infection.[1][4]
Plants Aloe africana, Aloe veraConstituent of plant tissues.[3][5]
Populus tremula (Aspen)Detected in plant tissues.[3][5]
Microorganisms Streptomyces speciesProduced as a microbial metabolite.[3][5]
Nocardia speciesProduction is associated with infection.[1][4]
Myxococcus xanthusInvolved in sphingolipid biosynthesis.[6]
Stigmatella aurantiacaInvolved in fatty acid alpha-oxidation.[6]

Biosynthesis and Metabolic Pathways

The formation and degradation of this compound are primarily linked to the alpha-oxidation of fatty acids, a metabolic pathway that occurs in the peroxisomes of mammalian cells and is also present in plants and bacteria with some variations.

Mammalian Alpha-Oxidation Pathway

In mammals, the alpha-oxidation pathway is responsible for the metabolism of branched-chain fatty acids and the biosynthesis of 2-hydroxy fatty acids. The pathway involves the hydroxylation of the alpha-carbon of a fatty acyl-CoA.

mammalian_alpha_oxidation Hexanoic_Acid Hexanoic Acid Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid->Hexanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyhexanoyl_CoA 2-Hydroxyhexanoyl-CoA Hexanoyl_CoA->Two_Hydroxyhexanoyl_CoA Fatty Acid 2-Hydroxylase (FA2H) Two_Hydroxyhexanoic_Acid This compound Two_Hydroxyhexanoyl_CoA->Two_Hydroxyhexanoic_Acid Acyl-CoA Thioesterase Pentanal Pentanal Two_Hydroxyhexanoyl_CoA->Pentanal 2-Hydroxyacyl-CoA Lyase Pentanoic_Acid Pentanoic Acid Pentanal->Pentanoic_Acid Aldehyde Dehydrogenase

Caption: Mammalian alpha-oxidation pathway for hexanoic acid.

Plant Alpha-Oxidation Pathway

In plants, a similar alpha-oxidation pathway exists, which is initiated by a fatty acid α-dioxygenase. This enzyme produces a 2-hydroperoxy fatty acid intermediate that is subsequently converted to a 2-hydroxy fatty acid.

plant_alpha_oxidation Hexanoic_Acid Hexanoic Acid Two_Hydroperoxyhexanoic_Acid 2-Hydroperoxyhexanoic Acid Hexanoic_Acid->Two_Hydroperoxyhexanoic_Acid Fatty Acid α-Dioxygenase Two_Hydroxyhexanoic_Acid This compound Two_Hydroperoxyhexanoic_Acid->Two_Hydroxyhexanoic_Acid Peroxygenase / Reductase Pentanal Pentanal Two_Hydroperoxyhexanoic_Acid->Pentanal Spontaneous or Enzymatic

Caption: Plant alpha-oxidation pathway for hexanoic acid.

Bacterial Alpha-Hydroxylation

In bacteria such as Myxococcus xanthus, the biosynthesis of 2-hydroxy fatty acids is catalyzed by stereospecific fatty acid alpha-hydroxylases and is linked to the formation of sphingolipids.[6]

bacterial_alpha_hydroxylation Fatty_Acid Fatty Acid Two_Hydroxy_Fatty_Acid 2-Hydroxy Fatty Acid Fatty_Acid->Two_Hydroxy_Fatty_Acid Fatty Acid α-Hydroxylase Sphingolipid_Synthesis Sphingolipid Synthesis Two_Hydroxy_Fatty_Acid->Sphingolipid_Synthesis

Caption: Bacterial fatty acid alpha-hydroxylation.

Experimental Protocols

The detection and quantification of this compound in biological matrices typically involve extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods for organic and fatty acid analysis.[2][7]

Sample Preparation: Extraction of Organic Acids from Human Plasma

This protocol describes a liquid-liquid extraction procedure to isolate organic acids, including this compound, from a plasma sample.

Materials:

  • Human plasma

  • Internal standard solution (e.g., deuterated this compound)

  • Methanol (HPLC grade)

  • Deionized water

  • Heptane

  • Methyl stearate (for retention time locking)

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a 1.5 mL centrifuge tube, add a known amount of the internal standard.

  • Add 900 µL of cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

extraction_workflow Start Plasma Sample + Internal Standard Add_Methanol Add Cold Methanol Start->Add_Methanol Vortex_Incubate Vortex and Incubate on Ice Add_Methanol->Vortex_Incubate Centrifuge Centrifuge to Pellet Protein Vortex_Incubate->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate End Dried Extract for Derivatization Evaporate->End

Caption: Workflow for organic acid extraction from plasma.

Derivatization for GC-MS Analysis

To increase volatility for GC analysis, the carboxyl and hydroxyl groups of this compound are derivatized, typically by silylation.

Materials:

  • Dried sample extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

  • Heating block

Procedure:

  • Add 50 µL of pyridine to the dried extract to dissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is analyzed by GC-MS. The following are typical parameters that may require optimization for a specific instrument.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 5°C/min

    • Ramp to 300°C at 20°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the di-TMS derivative of this compound.

Role in Signaling Pathways

Current research primarily identifies this compound as a metabolic intermediate in the alpha-oxidation of fatty acids and as a constituent of more complex lipids, such as sphingolipids.[8] While 2-hydroxylated sphingolipids are known to be involved in cell signaling, there is currently no direct evidence to suggest that free this compound acts as a signaling molecule itself.[8][9] Its role appears to be more structural and metabolic.

Conclusion

This compound is a naturally occurring metabolite with a broad distribution across different biological kingdoms. Its biosynthesis and degradation are intrinsically linked to the alpha-oxidation of fatty acids. While its presence is well-documented, a significant gap remains in the quantitative understanding of its physiological and pathological concentrations. The methodologies outlined in this guide provide a robust framework for the further investigation of this intriguing molecule. Future research focusing on quantitative analysis and the elucidation of its specific roles in plant and microbial metabolism will be crucial for a more complete understanding of its biological significance.

References

2-Hydroxyhexanoic Acid: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexanoic acid, a naturally occurring alpha-hydroxy fatty acid, is an endogenous metabolite found in various biological fluids. While its precise biological roles are still under investigation, emerging research suggests its potential involvement in crucial physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity, drawing parallels from structurally and functionally related molecules to elucidate its potential mechanisms of action, particularly in the contexts of cancer and metabolic diseases. This document summarizes the limited available quantitative data, outlines relevant experimental protocols, and visualizes potential signaling pathways to guide future research and drug development efforts.

Introduction

This compound, also known as 2-hydroxycaproic acid, is a six-carbon alpha-hydroxy acid. It exists as an endogenous metabolite and has been detected in human blood and amniotic fluid. Notably, it has been identified as a significant metabolite in the cerebrospinal fluid of patients with Nocardia infections, suggesting a potential role as a biomarker for this bacterial infection.[1][2][3][4] While direct studies on the broad biological activities of this compound are sparse, research on similar short-chain fatty acids (SCFAs) and other hydroxy fatty acids provides a framework for understanding its potential therapeutic applications.

Potential Biological Activities and Mechanisms of Action

Based on studies of related molecules, the biological activities of this compound are hypothesized to extend to anticancer and metabolic regulatory functions.

Anticancer Activity

While direct evidence for this compound is limited, studies on other medium-chain fatty acids and hydroxylated fatty acids suggest potential antiproliferative and pro-apoptotic effects on cancer cells.[5][6]

One plausible mechanism for the anticancer activity of this compound is the inhibition of histone deacetylases (HDACs) . HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[7][8][9] Short-chain fatty acids, such as butyrate, are known HDAC inhibitors.[10] Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Another potential mechanism is the modulation of key signaling pathways involved in cancer progression. For instance, other 2-hydroxylated fatty acids have been shown to increase chemosensitivity in gastric cancer by inhibiting the mTOR/S6K1/Gli1 pathway.[11]

Metabolic Regulation

As a fatty acid metabolite, this compound is likely involved in cellular energy metabolism. Alpha-hydroxy fatty acids are known to be components of sphingolipids, which are essential molecules in cell membranes and are involved in signal transduction.[12][13] The metabolism of these lipids can influence various cellular processes.

Furthermore, short-chain fatty acids are known to activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which are involved in regulating inflammatory responses and metabolic homeostasis.[7][8][14]

Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce in the current literature. However, data from related compounds can provide a preliminary understanding of its potential potency. The following tables summarize IC50 values for related fatty acids in relevant biological assays.

Table 1: Antiproliferative Activity of Related Hydroxy Fatty Acids against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
5-Hydroxystearic acidHeLaCervical Cancer50[5]
5-Hydroxystearic acidHT29Colon Cancer50[5]
5-Hydroxystearic acidMCF7Breast Cancer50[5]
7-Hydroxystearic acidCaCo-2Colon Cancer>100[5]
9-Hydroxystearic acidCaCo-2Colon Cancer80[5]
2'-HydroxyflavanoneH520NSCLC52[15]
2'-HydroxyflavanoneH358NSCLC52[15]
2'-HydroxyflavanoneH1417SCLC21[15]
2'-HydroxyflavanoneH1618SCLC21[15]
MHY218 (HDACi)SKOV-3Ovarian Cancer3.2[16]
SAHA (HDACi)SKOV-3Ovarian Cancer3.9[16]

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition in vitro. SCLC (Small Cell Lung Cancer), NSCLC (Non-Small Cell Lung Cancer), HDACi (Histone Deacetylase inhibitor).

Table 2: HDAC Inhibitory Activity of Related Short-Chain Fatty Acids

CompoundTargetIC50 (mM)Reference
ButyrateTotal HDAC (HT-29 nuclear extract)0.09[10]
PropionateTotal HDAC (HT-29 nuclear extract)>1[10]
PhenylbutyrateTotal HDAC (DS19 nuclear extract)0.62[10]

Note: These values are for related short-chain fatty acids and provide a potential range for the activity of this compound.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[17][18]

  • Prepare serial dilutions of this compound in complete cell culture medium. To enhance solubility, this compound can be coupled with fatty-acid-free bovine serum albumin (BSA).[17]

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[17]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Remove the MTT solution and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18]

  • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay can be used to determine the HDAC inhibitory activity of this compound.

Materials:

  • Nuclear extract from a relevant cell line (e.g., HT-29)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • This compound

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in HDAC assay buffer.

  • In a 96-well black plate, add the nuclear extract, HDAC assay buffer, and the diluted this compound or positive control.

  • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[8]

  • Calculate the percentage of HDAC inhibition and determine the IC50 value.

Visualizations of Potential Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathways and experimental workflows related to the biological activity of this compound.

HDAC_Inhibition_Pathway 2-Hydroxyhexanoic_Acid This compound HDAC Histone Deacetylase (HDAC) 2-Hydroxyhexanoic_Acid->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Tumor Suppressor Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis MTT_Assay_Workflow cluster_plate 96-Well Plate Seed_Cells 1. Seed Cancer Cells Add_Compound 2. Add this compound Seed_Cells->Add_Compound Incubate_1 3. Incubate (24-72h) Add_Compound->Incubate_1 Add_MTT 4. Add MTT Reagent Incubate_1->Add_MTT Incubate_2 5. Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer 6. Add Solubilization Solution Incubate_2->Add_Solubilizer Measure_Absorbance 7. Measure Absorbance (570nm) Add_Solubilizer->Measure_Absorbance Data_Analysis 8. Calculate IC50 Measure_Absorbance->Data_Analysis

References

An In-depth Technical Guide to 2-Hydroxyhexanoic Acid (CAS: 6064-63-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyhexanoic acid (CAS: 6064-63-7), a short-chain hydroxy fatty acid. The document consolidates available data on its chemical and physical properties, spectral information, and biological significance. It details its role as an endogenous human metabolite and its potential as a biomarker in certain infectious diseases. This guide also presents putative experimental protocols for its synthesis, purification, and quantification, based on established methodologies for analogous compounds. Furthermore, potential signaling pathways that may be modulated by this compound are discussed, offering insights for future research and drug development endeavors.

Introduction

This compound, also known as α-hydroxycaproic acid, is a carboxylic acid with a hydroxyl group on the alpha carbon.[1][2] Its presence in human biological fluids, such as blood and cerebrospinal fluid (CSF), points to its role in endogenous metabolic processes. Notably, elevated levels of this compound in the CSF have been identified as a significant biomarker for infections caused by Nocardia species. As a member of the medium-chain fatty acid family, it is also a subject of interest for its potential interactions with key metabolic signaling pathways. This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development and metabolic studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 6064-63-7[3][4]
Molecular Formula C6H12O3[3]
Molecular Weight 132.16 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2-Hydroxycaproic acid, DL-α-Hydroxycaproic acid[3]
Appearance White powder/solid[2][3]
Melting Point 60-62 °C[2]
Boiling Point 305 °C (predicted)[4]
Solubility Soluble in water[5]
InChI Key NYHNVHGFPZAZGA-UHFFFAOYSA-N[3][4]

Spectral Data

Key spectral data for the characterization of this compound are summarized in Table 2.

Spectrum TypeParametersKey SignalsReference(s)
¹H NMR 500 MHz in D₂O, pH 7.4δ 4.015 (t, 1H, CH-OH), 1.690-1.615 (m, 2H, CH₂), 1.313 (m, 4H, 2xCH₂), 0.875 (t, 3H, CH₃)[6]
¹³C NMR 500 MHz in D₂O, pH 7.4δ 184.647 (C=O), 75.069 (CH-OH), 36.375 (CH₂), 29.349 (CH₂), 24.63 (CH₂), 15.972 (CH₃)[6]
Mass Spectrometry (LC-ESI-QQ) Negative ion modem/z 131.0 [M-H]⁻, 113.0, 85.2[3]

Experimental Protocols

Enantioselective Synthesis of this compound

This hypothetical protocol is adapted from general methods for the enantioselective synthesis of α-hydroxy acids.

Principle: Asymmetric dihydroxylation of a terminal alkene followed by oxidation of the resulting diol.

Materials:

  • 1-Heptene

  • AD-mix-β (for (R)-enantiomer) or AD-mix-α (for (S)-enantiomer)

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Potassium osmate(VI) dihydrate

  • Sodium periodate

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in tert-butanol/water (1:1, 10 mL/g of AD-mix) at room temperature, add methanesulfonamide (1 equivalent).

  • Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate (0.002 equivalents).

  • Add 1-heptene (1 equivalent) and stir vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and warm to room temperature, stirring for 1 hour.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Dissolve the crude diol in a biphasic mixture of dichloromethane and water (1:1).

  • Add sodium periodate (2.2 equivalents) in portions at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.

Purification by Column Chromatography

Principle: Separation of this compound from reaction impurities based on polarity using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Formic acid

Procedure:

  • Prepare a silica gel slurry in hexane and pack a glass column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). A small amount of formic acid (0.1%) can be added to the mobile phase to improve peak shape.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Quantification in Cerebrospinal Fluid by LC-MS/MS

This proposed method is based on protocols for the quantification of short-chain fatty acids in biological fluids.[7][8][9][10][11]

Principle: Derivatization of the carboxylic acid group to enhance chromatographic retention and mass spectrometric detection, followed by quantification using a stable isotope-labeled internal standard.

Materials:

  • Cerebrospinal fluid (CSF) sample

  • This compound standard

  • ¹³C₆-2-hydroxyhexanoic acid (internal standard)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Thaw CSF samples on ice.

    • To 100 µL of CSF, add 10 µL of ¹³C₆-2-hydroxyhexanoic acid internal standard solution (concentration to be optimized).

    • Precipitate proteins by adding 400 µL of cold acetonitrile, vortex, and incubate at -20 °C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of water/acetonitrile (1:1, v/v).

    • Add 20 µL of 200 mM 3-NPH in ACN/water (50/50, v/v).

    • Add 20 µL of 120 mM EDC with 6% pyridine in ACN/water (50/50, v/v).

    • Incubate at 40 °C for 30 minutes.

    • Quench the reaction by adding 910 µL of 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • This compound-3NPH derivative: Precursor ion -> Product ion (to be determined empirically)

      • ¹³C₆-2-hydroxyhexanoic acid-3NPH derivative: Precursor ion -> Product ion (to be determined empirically)

Biological Significance and Signaling Pathways

Endogenous Metabolism

This compound is an endogenous metabolite found in humans. It is classified as a medium-chain hydroxy fatty acid and is likely involved in fatty acid metabolism.[3] Its presence suggests a role in cellular energy homeostasis.

Biomarker for Nocardia Infection

A significant elevation of this compound in the cerebrospinal fluid is a key indicator of meningitis caused by Nocardia species. Nocardia are bacteria known for their complex cell walls rich in mycolic acids, which are long-chain fatty acids.[12] The presence of this compound may be a byproduct of Nocardia's unique fatty acid metabolism within the host.[1][12][13][14][15]

Potential Signaling Pathways

While direct evidence for this compound is limited, related medium-chain fatty acids are known to interact with important signaling pathways.

Medium-chain fatty acids can act as ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[16][17][18][19][20] Activation of PPARγ by medium-chain fatty acids can influence adipogenesis and insulin sensitivity.[16][17][18][19] It is plausible that this compound could also modulate PPAR activity.

AMPK is a central regulator of cellular energy homeostasis. Some studies suggest that fatty acids can activate AMPK, leading to an increase in fatty acid oxidation and a decrease in energy-consuming processes.[21][22][23][24][25] Given its structure, this compound may influence AMPK signaling, thereby affecting cellular energy balance.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis csf CSF Sample is_spike Spike with Internal Standard csf->is_spike protein_precip Protein Precipitation (ACN) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute add_3nph Add 3-NPH reconstitute->add_3nph add_edc Add EDC add_3nph->add_edc incubate Incubate (40°C) add_edc->incubate quench Quench Reaction incubate->quench lc_injection Inject on LC-MS/MS quench->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for the quantification of this compound in CSF.

Potential Signaling Pathways of this compound

signaling_pathways cluster_input cluster_receptors cluster_outcomes HHA This compound PPAR PPARs HHA->PPAR (putative) AMPK AMPK HHA->AMPK (putative) Gene_Expression Target Gene Expression PPAR->Gene_Expression Energy Cellular Energy Homeostasis AMPK->Energy Metabolism Lipid & Glucose Metabolism Gene_Expression->Metabolism Energy->Metabolism

Caption: Putative signaling pathways modulated by this compound.

Conclusion

This compound is an endogenous metabolite with established significance as a biomarker for Nocardia infections. Its role in fatty acid metabolism and potential interactions with key signaling pathways like PPARs and AMPK make it a molecule of interest for further research, particularly in the context of metabolic disorders and infectious diseases. While detailed experimental protocols are currently lacking in the literature, this guide provides a foundation for the development of such methods. Future studies are warranted to fully elucidate the biological functions and therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Hydroxyhexanoic Acid: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexanoic acid, also known as α-hydroxycaproic acid, is a naturally occurring alpha-hydroxy acid that has garnered increasing interest in the scientific community. As an endogenous metabolite, it plays a role in fatty acid metabolism.[1][2] Its structural characteristics, including a chiral center, and its biological activities suggest potential applications in pharmaceuticals, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. It further explores its known biological roles, particularly its interaction with the GPR81 receptor, and its burgeoning potential in drug development. Detailed experimental protocols and structured data tables are provided to facilitate further research and application.

Core Structure and Chemical Identity

This compound is a six-carbon carboxylic acid with a hydroxyl group substituted at the alpha-position (carbon-2).[1][3] This substitution creates a chiral center, resulting in two enantiomers: (R)-2-hydroxyhexanoic acid and (S)-2-hydroxyhexanoic acid.[1]

IdentifierValue
IUPAC Name This compound[3]
Synonyms 2-Hydroxycaproic acid, DL-α-Hydroxycaproic acid[3]
CAS Number 6064-63-7[4]
Molecular Formula C₆H₁₂O₃[3]
Molecular Weight 132.16 g/mol [3]
SMILES CCCCC(C(=O)O)O[3]
InChI InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)[3]
InChIKey NYHNVHGFPZAZGA-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and drug development.

Physicochemical Properties
PropertyValueSource
Physical State Solid, white powder[3][5]
Melting Point 55 - 62 °C[3][4][5]
Assay Purity ≥98%[4]
Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of this compound.

Table 2.2.1: ¹H NMR Spectral Data (600 MHz, H₂O, pH 7.0) [3]

Chemical Shift (ppm)MultiplicityAssignment
4.02 - 4.04tH-2
1.60 - 1.75mH-3
1.27 - 1.39mH-4, H-5
0.88 - 0.90tH-6

Table 2.2.2: ¹³C NMR Spectral Data (500MHz, D₂O, pH 7.4) [6]

Chemical Shift (ppm)Assignment
184.647C-1 (COOH)
75.069C-2 (CHOH)
36.375C-3
29.349C-4
24.63C-5
15.972C-6

Table 2.2.3: Mass Spectrometry Data (LC-ESI-QQ, Negative Mode) [3]

Precursor m/zCollision EnergyFragment m/z
131 ([M-H]⁻)10 V85.2, 112.9, 130.4

Synthesis and Manufacturing

This compound can be produced through both chemical and biological synthesis routes.

Chemical Synthesis

A common laboratory-scale synthesis involves the alpha-hydroxylation of hexanoic acid. This can be achieved through an initial alpha-bromination followed by nucleophilic substitution with a hydroxide source. A detailed protocol is provided below.

Biological Synthesis

Microbial fermentation is a promising route for the production of this compound. Specific strains of bacteria can be utilized to convert simpler carbon sources into the desired product.[1]

Biological Significance and Signaling Pathways

This compound is an endogenous metabolite found in human blood and amniotic fluid.[1][2] It is involved in fatty acid metabolism and energy production.[1]

Interaction with GPR81

Recent research has identified G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1), as a receptor for lactate and other small hydroxy carboxylic acids.[7] While lactate is the most potent endogenous agonist, other structurally similar molecules, including this compound, are expected to interact with this receptor. Activation of GPR81 in adipocytes leads to the inhibition of lipolysis.[7] This makes GPR81 an attractive target for the treatment of dyslipidemia.[7] The development of selective GPR81 agonists could offer a therapeutic strategy to lower free fatty acid levels without the flushing side effects associated with niacin, which acts on the related GPR109a receptor.[7]

GPR81_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_HHA This compound GPR81 GPR81 (HCA1) 2_HHA->GPR81 Binds Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Releases

Caption: Proposed GPR81 signaling pathway for this compound.

Applications in Drug Development

The anti-lipolytic effect mediated through GPR81 positions this compound and its derivatives as potential therapeutic agents for metabolic disorders such as dyslipidemia and type 2 diabetes. Furthermore, its structure can be utilized as a scaffold for the development of more potent and selective GPR81 agonists.

2-Hydroxy fatty acids are also being explored in drug delivery systems. For instance, 2-hydroxyoleic acid has been used as a self-assembly inducer for anti-cancer drug-centered nanoparticles.[8] This suggests that this compound could also be investigated for similar applications in creating novel drug delivery vehicles.

Experimental Protocols

Protocol for the Chemical Synthesis of this compound

This protocol describes a two-step synthesis of this compound from hexanoic acid.

Step 1: α-Bromination of Hexanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add hexanoic acid (1 equivalent) and a catalytic amount of red phosphorus.

  • Slowly add bromine (1.1 equivalents) dropwise to the mixture with stirring.

  • Gently heat the reaction mixture to 80-90 °C for 8-12 hours, or until the red color of bromine disappears.

  • Cool the reaction mixture to room temperature.

  • Slowly add water to quench the reaction and hydrolyze the intermediate phosphorus tribromide.

  • Separate the organic layer and wash it with a saturated sodium bisulfite solution to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromohexanoic acid.

Step 2: Hydrolysis of 2-Bromohexanoic Acid

  • Dissolve the crude 2-bromohexanoic acid in an aqueous solution of sodium hydroxide (2.2 equivalents).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Synthesis_Workflow Hexanoic_Acid Hexanoic Acid Bromination α-Bromination (Br₂, P) Hexanoic_Acid->Bromination Bromohexanoic_Acid 2-Bromohexanoic Acid Bromination->Bromohexanoic_Acid Hydrolysis Hydrolysis (NaOH, H₂O, then HCl) Bromohexanoic_Acid->Hydrolysis Hydroxyhexanoic_Acid This compound Hydrolysis->Hydroxyhexanoic_Acid Purification Purification (Recrystallization) Hydroxyhexanoic_Acid->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the chemical synthesis of this compound.

Protocol for the Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general framework for the analysis of this compound in biological matrices like plasma or serum, based on methods for similar short-chain fatty acids.[9] Method validation for this specific analyte is required.

1. Sample Preparation and Derivatization

  • To 100 µL of the biological sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the sample by adding 50 µL of concentrated hydrochloric acid.

  • Perform liquid-liquid extraction with 500 µL of a suitable organic solvent (e.g., ethyl acetate). Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the organic layer to a new tube.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400 or use Selected Ion Monitoring (SIM) for target ions of the this compound-TMS derivative for enhanced sensitivity.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spiking Internal Standard Spiking Sample->Spiking Acidification Acidification (HCl) Spiking->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Result Concentration of This compound Data_Processing->Result

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

This compound is a multifaceted molecule with significant potential, particularly in the realm of drug development for metabolic diseases. Its role as an endogenous metabolite and its interaction with the GPR81 receptor provide a solid foundation for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising alpha-hydroxy acid. Further studies are warranted to fully elucidate its physiological roles and to develop potent and selective derivatives for clinical applications.

References

An In-depth Technical Guide to 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyhexanoic acid, covering its chemical properties, biological significance, and relevant experimental methodologies. It is designed to serve as a foundational resource for professionals engaged in scientific research and drug development.

Nomenclature and Identification

This compound and 2-hydroxycaproic acid are synonymous names for the same chemical compound.[1][2][3][4] "Hexanoic acid" is the systematic name according to IUPAC nomenclature, while "caproic acid" is a common name. Both refer to a six-carbon carboxylic acid. The prefix "2-hydroxy" indicates the presence of a hydroxyl (-OH) group on the second carbon atom of the aliphatic chain.[4][5] This compound is a type of alpha-hydroxy acid (AHA).

The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 6064-63-7 .[1][2][5]

Physicochemical Properties

This compound is a solid, white powder at room temperature.[6][7] Its key quantitative properties are summarized in the table below, compiled from various chemical databases and suppliers.

PropertyValueSource(s)
CAS Number 6064-63-7[1][2][5][8]
Molecular Formula C₆H₁₂O₃[1][3][5][8]
Molecular Weight 132.16 g/mol [1][3][5][8]
IUPAC Name This compound[3][4][8]
Melting Point 55 - 62 °C[3][6][8][9]
Boiling Point 305 °C[10]
Water Solubility ≥ 100 mg/mL[7]
DMSO Solubility ≥ 100 mg/mL[7]
SMILES CCCCC(C(=O)O)O[8][9]
InChI Key NYHNVHGFPZAZGA-UHFFFAOYSA-N[8]

Biological Significance and Pathways

This compound is an endogenous metabolite found in various biological fluids, including normal human blood and amniotic fluid.[4][8] It is classified as a medium-chain hydroxy fatty acid and is involved in fatty acid metabolism.[4][5]

Role as a Biomarker in Nocardiosis

A significant finding in clinical metabolomics is the identification of this compound as the most prominent metabolite in the cerebrospinal fluid (CSF) of patients infected with Nocardia species, a genus of bacteria that can cause meningitis.[4][8] This suggests its potential as a diagnostic biomarker for Nocardia infections of the central nervous system. Nocardia are ubiquitous environmental bacteria that typically cause opportunistic infections in immunocompromised individuals.[11][12][13] The infection, known as nocardiosis, most commonly presents as a pulmonary disease but can disseminate to other organs, particularly the brain.[12][13][14]

The logical workflow for identifying this biomarker is outlined below.

G cluster_0 Clinical Observation cluster_1 Metabolomic Analysis cluster_2 Biomarker Identification cluster_3 Diagnostic Application A Patient presents with symptoms of meningitis B CSF sample collected via lumbar puncture A->B C Untargeted metabolomic profiling of CSF (e.g., GC-MS) B->C D Data processing and statistical analysis C->D E Identification of significantly elevated metabolites D->E F This compound identified as key metabolite E->F G Confirmation via comparison to standard F->G H Development of targeted assay for this compound G->H I Potential as a diagnostic biomarker for Nocardia meningitis H->I

Caption: Workflow for biomarker discovery of this compound in Nocardia meningitis.

Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, as a hydroxy-carboxylic acid (HCA), it may interact with HCA receptors. These receptors are G-protein coupled receptors (GPCRs) that are known to be activated by other hydroxy-carboxylic acids like lactate. Activation of HCA receptors, such as HCA₁, typically initiates a Gᵢ-mediated signaling cascade that inhibits adenylyl cyclase, reducing intracellular cAMP. Furthermore, the dissociated Gβγ subunits can activate distinct downstream pathways, including those involving Protein Kinase C (PKC) and the transactivation of growth factor receptors, ultimately leading to the phosphorylation of ERK1/2.

The potential signaling cascade is illustrated in the diagram below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HCA 2-Hydroxyhexanoic Acid (Ligand) Receptor HCA Receptor (GPCR) HCA->Receptor Gi Gᵢ Protein Receptor->Gi G_alpha Gαᵢ Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC PKC PKC G_beta_gamma->PKC IGFR IGF-1R Transactivation G_beta_gamma->IGFR cAMP ↓ cAMP AC->cAMP MEK MEK1/2 PKC->MEK IGFR->MEK ERK ERK1/2 MEK->ERK Response Cellular Response (e.g., anti-lipolysis) ERK->Response

Caption: A potential signaling pathway for this compound via HCA receptors.

Applications

Beyond its biological roles, this compound serves as a monomer in materials science. It has been utilized in the synthesis of aliphatic copolyesters, which are a class of polymers with diverse industrial applications.[5][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from established chemical and analytical literature.

Stereoselective Synthesis of (S)-2-Hydroxyhexanoic Acid

This protocol outlines a multi-step chemical synthesis to produce a specific enantiomer of the compound.

Objective: To synthesize (S)-2-hydroxyhexanoic acid using a chiral auxiliary.

Materials:

  • 2-methylenehexanoyl chloride

  • L-proline

  • Base (e.g., Triethylamine)

  • N-bromosuccinimide (NBS)

  • Aprotic polar solvent (e.g., Tetrahydrofuran - THF)

  • Tri-n-butyltin hydride (Bu₃SnH)

  • Radical initiator (e.g., AIBN)

  • Reagents for hydrolysis (e.g., HCl)

Methodology:

  • Amide Formation: React 2-methylenehexanoyl chloride with the chiral auxiliary, L-proline, in the presence of a base to form an amide.

  • Bromolactonization: Treat the resulting amide with N-bromosuccinimide (NBS) in an aprotic polar solvent. This induces a reaction to form a bromolactone intermediate, with the stereochemistry directed by the L-proline auxiliary.

  • Dehalogenation and Cyclization: Perform a radical dehalogenation using tri-n-butyltin hydride and a radical initiator. This step removes the bromine and results in the formation of an oxazine structure.

  • Hydrolysis: Hydrolyze the oxazine structure under acidic conditions to cleave the chiral auxiliary and yield the final product, (S)-2-hydroxyhexanoic acid.

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Quantification in Biological Samples by GC-MS

This protocol describes a general method for the analysis of 2-hydroxy fatty acids in biological matrices, which can be specifically applied to this compound.

Objective: To extract, derivatize, and quantify this compound from a biological sample (e.g., CSF, plasma) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Biological sample

  • Internal standard (e.g., a deuterated analog)

  • Solvents for liquid-liquid extraction (e.g., Hexane, Isopropanol)

  • Derivatization reagents:

    • Methanol with HCl (for methylation)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

  • Sample Preparation & Extraction:

    • Thaw the biological sample on ice.

    • Add a known amount of the internal standard to the sample.

    • Perform a liquid-liquid extraction of lipids using a suitable solvent system (e.g., Folch method with chloroform/methanol or a hexane/isopropanol mixture).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (lipid-containing) layer and dry it under a stream of nitrogen.

  • Derivatization:

    • Methylation: Add methanolic HCl to the dried lipid extract. Heat at 80°C for 1 hour to convert carboxylic acids to their fatty acid methyl esters (FAMEs). Dry the sample again under nitrogen.

    • Silylation: Add BSTFA + 1% TMCS to the dried FAMEs. Heat at 60°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers. This step is crucial for making the analyte volatile and thermally stable for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a temperature gradient program to separate the components. A typical program might start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode (for identification) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) mode (for quantification) to detect the characteristic ions of the derivatized this compound and the internal standard.

  • Quantification:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a pure standard.

References

Microbial Synthesis of 2-Hydroxyhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoic acid, a chiral alpha-hydroxy acid, is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Its microbial production offers a promising and sustainable alternative to traditional chemical synthesis routes, which often involve harsh reaction conditions and produce racemic mixtures. This technical guide provides an in-depth overview of the microbial synthesis of this compound, focusing on key microorganisms, metabolic pathways, experimental protocols, and downstream processing.

Microbial Production Platforms

Several microbial platforms have been explored for the synthesis of this compound and related hydroxy fatty acids. The most promising candidates include Pseudomonas putida, engineered Escherichia coli, and Clostridium butyricum. Each platform offers unique advantages and employs distinct metabolic pathways.

Engineered Pseudomonas putida

Pseudomonas putida is a versatile bacterium known for its robust metabolism and tolerance to organic compounds. Strains of P. putida can be engineered to produce (R)-2-hydroxyhexanoic acid from glucose via the β-oxidation pathway. This pathway is naturally involved in the degradation of fatty acids, but its enzymes can be harnessed for the synthesis of hydroxy fatty acids. Key enzymes in this pathway include (R)-specific enoyl-CoA hydratases (PhaJ1, PhaJ4, and MaoC), which can convert intermediates of hexanoic acid metabolism into the desired product.[1][2]

Engineered Escherichia coli

Escherichia coli is a well-characterized and easily engineered bacterium, making it an attractive host for the production of a wide range of chemicals. For this compound synthesis, E. coli can be metabolically engineered to first produce hexanoic acid from glucose. This typically involves overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACCase) and a thioesterase ('TesA), and knocking out competing pathways, like the acyl-CoA synthetase (FadD), to prevent the degradation of the fatty acid product.[3][4] Subsequently, a hydroxylase or a dehydrogenase, such as D-lactate dehydrogenase, can be introduced to convert a precursor into this compound.[5]

Clostridium butyricum

Clostridium butyricum offers a unique approach to 2-hydroxy acid synthesis through the bioconversion of 2-amino acids.[6][7] This bacterium can convert 2-aminohexanoic acid (norleucine) into this compound. This method is particularly interesting as it can be used to produce a variety of 2-hydroxy acids by supplying the corresponding 2-amino acid as a precursor. The bioconversion is performed by whole cells and the exact enzymatic mechanism is a subject of ongoing research.

Quantitative Data on Microbial Production

The following table summarizes the available quantitative data on the microbial production of this compound and related hydroxy fatty acids. It is important to note that specific data for this compound is limited, and therefore, data for similar compounds produced by the same or similar microbial systems are included for reference.

MicroorganismSubstrateProductTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Engineered E. coliGlucoseHydroxy fatty acids (total)0.548Not ReportedNot Reported[4]
Engineered E. coliGlucose(R)-3-hydroxybutyric acidNot Reported0.495Not Reported[8]
Clostridium butyricumDL-norvaline (2-aminopentanoic acid)2-hydroxypentanoic acidNot Reported6.2% (bioconversion rate)Not Reported[7]

Experimental Protocols

Fermentation of Engineered Pseudomonas putida for this compound Production (Adapted Protocol)

1.1. Media Preparation:

  • Seed Culture Medium (LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Production Medium (Defined Salt Medium): Per liter: 9 g Na₂HPO₄·12H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 0.1 g KCl, 2.4 g glucose, and 1 ml of trace element solution.

  • Trace Element Solution: Per liter of 1 M HCl: 2.78 g FeSO₄·7H₂O, 1.98 g MnCl₂·4H₂O, 2.81 g CoSO₄·7H₂O, 1.67 g CaCl₂·2H₂O, 0.17 g CuCl₂·2H₂O, 0.29 g ZnSO₄·7H₂O.

1.2. Inoculum Preparation:

  • Inoculate a single colony of the engineered P. putida strain into 5 mL of LB medium.

  • Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

1.3. Production Fermentation:

  • Inoculate 100 mL of the defined salt production medium in a 500 mL flask with the overnight seed culture to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C with shaking at 200 rpm.

  • Monitor cell growth (OD₆₀₀) and this compound concentration periodically.

  • Harvest the culture broth for downstream processing after a desired fermentation time (e.g., 48-72 hours).

Fermentation of Engineered Escherichia coli for this compound Production (Adapted Protocol)

This protocol is based on methodologies for producing hydroxy fatty acids in engineered E. coli.[3][4]

2.1. Media Preparation:

  • Seed Culture Medium (LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl, with appropriate antibiotics for plasmid maintenance.

  • Production Medium (M9 Minimal Medium): Per liter: 6 g Na₂HPO₄, 3 g KH₂PO₄, 0.5 g NaCl, 1 g NH₄Cl, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, 20 g glucose, and appropriate antibiotics.

2.2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

  • Incubate at 37°C with shaking at 250 rpm overnight.

2.3. Production Fermentation:

  • Inoculate 100 mL of M9 production medium in a 500 mL flask with the overnight seed culture to an initial OD₆₀₀ of 0.05.

  • Incubate at 30°C or 37°C (optimize for specific strain) with shaking at 250 rpm.

  • When the OD₆₀₀ reaches 0.6-0.8, induce gene expression with an appropriate inducer (e.g., 0.1 mM IPTG).

  • Continue incubation for 24-48 hours, monitoring cell growth and product formation.

  • Harvest the culture broth for analysis and purification.

Bioconversion of 2-Aminohexanoic Acid by Clostridium butyricum

This protocol is based on the described bioconversion of various 2-amino acids to 2-hydroxy acids by C. butyricum.[7]

3.1. Media Preparation:

  • Preculture Medium (TGYH Medium): Trypticase-glucose-yeast extract-hemin medium.

  • Bioconversion Medium (BMG Medium): A synthetic basal mineral glucose medium supplemented with 10 mM 2-aminohexanoic acid.

3.2. Inoculum Preparation:

  • Grow C. butyricum in TGYH medium under anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars) at 37°C for 18 hours.

3.3. Bioconversion:

  • Harvest the cells from the preculture by centrifugation and wash them to remove any residual medium components.

  • Resuspend the cell pellet in the BMG medium containing 2-aminohexanoic acid.

  • Incubate the cell suspension under anaerobic conditions at 37°C for 24 hours.

  • After incubation, centrifuge the culture to remove the cells and collect the supernatant for analysis of this compound.

Quantification of this compound by HPLC

4.1. Sample Preparation:

  • Centrifuge the fermentation broth to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

4.2. HPLC Conditions (General Method for Organic Acids):

  • Column: A suitable reversed-phase C18 column or an ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).[10][11]

  • Mobile Phase: Isocratic elution with a dilute acid solution, such as 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50-60°C.

  • Detection: Refractive Index (RI) detector or UV detector at 210 nm.

  • Injection Volume: 10-20 µL.

4.3. Quantification:

  • Prepare a standard curve of this compound of known concentrations.

  • Quantify the concentration in the samples by comparing the peak area to the standard curve.

Downstream Processing

The recovery of this compound from the fermentation broth is a critical step for obtaining a pure product. A general workflow for downstream processing is as follows:

  • Cell Removal: The first step is to separate the microbial biomass from the culture supernatant. This can be achieved by centrifugation or microfiltration.

  • Product Extraction: this compound can be extracted from the aqueous supernatant using liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate or oleyl alcohol.[12] The choice of solvent depends on the partition coefficient of the acid and the desired purity.

  • Purification: Further purification can be achieved through techniques like crystallization, distillation, or chromatography.

  • Solvent Removal: The organic solvent is removed, typically by evaporation under reduced pressure, to yield the purified this compound.

Visualizations

Metabolic Pathways

Microbial_Synthesis_of_2_Hydroxyhexanoic_Acid cluster_P_putida Engineered Pseudomonas putida cluster_E_coli Engineered Escherichia coli cluster_C_butyricum Clostridium butyricum Glucose_P Glucose Hexanoyl-CoA Hexanoyl-CoA Glucose_P->Hexanoyl-CoA trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA Hexanoyl-CoA->trans-2-Hexenoyl-CoA Acyl-CoA dehydrogenase (R)-2-Hydroxyhexanoyl-CoA (R)-2-Hydroxyhexanoyl-CoA trans-2-Hexenoyl-CoA-> (R)-2-Hydroxyhexanoyl-CoA PhaJ1/PhaJ4/MaoC (Enoyl-CoA hydratase) 2-Hydroxyhexanoic_Acid_P This compound (R)-2-Hydroxyhexanoyl-CoA->2-Hydroxyhexanoic_Acid_P Thioesterase (engineered) Glucose_E Glucose Acetyl-CoA Acetyl-CoA Glucose_E->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase (overexpressed) Hexanoyl-ACP Hexanoyl-ACP Malonyl-CoA->Hexanoyl-ACP Fatty Acid Synthase Hexanoic_Acid Hexanoic_Acid Hexanoyl-ACP->Hexanoic_Acid 'TesA (overexpressed) 2-Oxohexanoic_Acid 2-Oxohexanoic_Acid Hexanoic_Acid->2-Oxohexanoic_Acid Oxidase (hypothetical) 2-Hydroxyhexanoic_Acid_E This compound 2-Oxohexanoic_Acid->2-Hydroxyhexanoic_Acid_E Dehydrogenase (e.g., D-LDH) 2-Aminohexanoic_Acid 2-Aminohexanoic_Acid 2-Iminohexanoic_Acid 2-Iminohexanoic_Acid 2-Aminohexanoic_Acid->2-Iminohexanoic_Acid Amino Acid Dehydrogenase 2-Oxohexanoic_Acid_C 2-Oxohexanoic_Acid_C 2-Iminohexanoic_Acid->2-Oxohexanoic_Acid_C Hydrolysis 2-Hydroxyhexanoic_Acid_C This compound 2-Oxohexanoic_Acid_C->2-Hydroxyhexanoic_Acid_C Hydroxy Acid Dehydrogenase

Caption: Metabolic pathways for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Media_Prep Media Preparation Inoculum_Prep Inoculum Preparation Media_Prep->Inoculum_Prep Production Production Fermentation Inoculum_Prep->Production Cell_Removal Cell Removal (Centrifugation) Production->Cell_Removal Extraction Liquid-Liquid Extraction Cell_Removal->Extraction Purification Purification (Crystallization) Extraction->Purification HPLC HPLC Quantification Purification->HPLC Final_Product Pure 2-Hydroxyhexanoic Acid Purification->Final_Product

Caption: General experimental workflow for microbial production.

References

An In-depth Technical Guide to Alpha-Hydroxy Hexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxy hexanoic acid, also known as 2-hydroxyhexanoic acid, is a naturally occurring alpha-hydroxy acid (AHA) that plays a role as an animal metabolite.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological significance. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visualizations of its metabolic pathway.

Chemical Structure and Properties

Alpha-hydroxy hexanoic acid is a carboxylic acid with a hydroxyl group on the alpha carbon relative to the carboxyl group.[2] This chiral center means it can exist as two enantiomers, (R)-2-hydroxyhexanoic acid and (S)-2-hydroxyhexanoic acid.

Chemical Structure:

chemical_structure C1 HO C2 C C1->C2 C3 H C2->C3 C4 C C2->C4 O1 O C2->O1 O2 OH C2->O2 C5 H₂ C4->C5 C6 C C5->C6 C7 H₂ C6->C7 C8 C C7->C8 C9 H₂ C8->C9 C10 C C9->C10 C11 H₃ C10->C11

Caption: 2D chemical structure of alpha-hydroxy hexanoic acid.

Physicochemical Properties
PropertyValueReference
IUPAC NameThis compound[1]
Synonyms2-hydroxycaproic acid, DL-α-Hydroxycaproic acid[1]
Molecular FormulaC₆H₁₂O₃[1]
Molecular Weight132.16 g/mol [1]
Melting Point60-62 °C
AppearanceWhite powder[3]
CAS Number6064-63-7[1]
Spectroscopic Data

¹H NMR (600 MHz, D₂O, pH 7.0) [1]

Chemical Shift (ppm)MultiplicityAssignment
4.03t-CH(OH)-
1.71m-CH₂-CH(OH)-
1.63m-CH₂-CH(OH)-
1.33m-CH₂-CH₂-CH(OH)-
1.29mCH₃-CH₂-
0.89tCH₃-

¹³C NMR (150 MHz, D₂O, pH 7.0)

Chemical Shift (ppm)Assignment
181.5-COOH
70.5-CH(OH)-
34.5-CH₂-CH(OH)-
27.5-CH₂-CH₂-CH(OH)-
22.0CH₃-CH₂-
13.5CH₃-

Mass Spectrometry (LC-ESI-QQ, Negative Mode) [1]

Precursor m/zAdductMajor Fragment m/z
131[M-H]⁻85.2

Synthesis and Experimental Protocols

Alpha-hydroxy hexanoic acid can be synthesized through various methods. Below are outlines of common synthetic strategies.

Synthesis from 2-Bromohexanoic Acid

A common method for the synthesis of α-hydroxy acids is the hydrolysis of the corresponding α-halo acid.

synthesis_workflow start 2-Bromohexanoic Acid step1 Nucleophilic Substitution (e.g., aq. NaOH) start->step1 Reflux product This compound step1->product Acidification (e.g., HCl)

Caption: General workflow for the synthesis of this compound from 2-bromohexanoic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromohexanoic acid in an aqueous solution of sodium hydroxide (2 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is approximately 2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Enantioselective Synthesis

Enantiomerically pure forms of this compound can be prepared using chiral catalysts or enzymatic methods. Lipase-catalyzed resolution is a common approach.

Biological Significance and Metabolic Pathway

This compound is an endogenous metabolite found in human blood and amniotic fluid.[2] It is involved in fatty acid metabolism and can be a biomarker for certain metabolic disorders and infections.[2]

Peroxisomal Alpha-Oxidation

Unlike most fatty acids, which undergo beta-oxidation, 2-hydroxy fatty acids are metabolized via alpha-oxidation in peroxisomes.[4][5] This pathway involves the removal of one carbon atom from the carboxyl end.

alpha_oxidation_pathway substrate This compound step1 Activation (Acyl-CoA Synthetase) substrate->step1 ATP, CoA, Mg²⁺ intermediate1 2-Hydroxyhexanoyl-CoA step1->intermediate1 step2 Cleavage (2-Hydroxyphytanoyl-CoA Lyase) intermediate1->step2 Thiamine Pyrophosphate (TPP) product1 Pentanal step2->product1 product2 Formyl-CoA step2->product2 step3 Oxidation (Aldehyde Dehydrogenase) product1->step3 NAD⁺ final_product Pentanoic Acid step3->final_product

Caption: The peroxisomal alpha-oxidation pathway of this compound.

Experimental Protocol for In Vitro Alpha-Oxidation Assay: [4]

  • Reaction Mixture: Prepare a reaction mixture containing rat liver peroxisomal fraction, ATP, CoA, Mg²⁺, thiamine pyrophosphate, NAD⁺, and this compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to remove precipitated protein.

  • Analysis: Analyze the supernatant for the formation of the n-1 aldehyde (pentanal) or the final acid product (pentanoic acid) using gas chromatography-mass spectrometry (GC-MS).

Applications in Research and Drug Development

Alpha-hydroxy hexanoic acid and its derivatives are of interest in several areas of research and development.

  • Metabolomics: As an endogenous metabolite, it serves as a biomarker for certain diseases, including Nocardia infections.[2]

  • Polymer Chemistry: It is used in the synthesis of biodegradable aliphatic copolyesters.[3]

  • Drug Delivery: The esterification of this compound can be explored for the development of prodrugs, potentially improving the pharmacokinetic properties of parent drugs.

Quantitative Analysis

The quantification of this compound in biological samples is typically performed using GC-MS.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Extract organic acids from the biological sample (e.g., plasma, urine) using a liquid-liquid extraction method.

  • Derivatization: Derivatize the extracted acids to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column for separation.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Create a calibration curve with known concentrations of this compound.

Conclusion

Alpha-hydroxy hexanoic acid is a multifaceted molecule with relevance in both fundamental biochemistry and applied sciences. Its role as a metabolite and its utility as a building block for polymers make it a subject of ongoing interest. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this important alpha-hydroxy acid.

References

physical properties of 2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of 2-Hydroxyhexanoic Acid

Introduction

This compound, also known as α-hydroxycaproic acid, is an alpha-hydroxy acid (AHA) with the chemical formula C₆H₁₂O₃.[1][2] It is structurally characterized by a hexanoic acid backbone with a hydroxyl group substituted at the alpha position (carbon-2), which creates a chiral center.[1] This compound is an endogenous metabolite found in humans and has been identified in blood and amniotic fluid.[1][3] Its physical and chemical properties are of significant interest in various fields, including metabolomics and materials science, where it has been used in the synthesis of aliphatic copolyesters.[1][4][5][6] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application. These properties have been determined through various experimental and computational methods.

Data Presentation: Summary of Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1][7][8]
Molecular Weight 132.16 g/mol [1][7][8][9]
Physical Description White to off-white solid[4][7][8][9]
Melting Point 55 - 62 °C[1][2][7][9]
Boiling Point ~277.8 °C (estimate) to 305 °C[2][7]
Solubility Water: ≥ 100 mg/mL (756.66 mM)[8]; Predicted: 88.5 g/L[3] Methanol: Slightly soluble[7] DMSO: ≥ 100 mg/mL (756.66 mM)[8]
pKa (Predicted) 3.86 ± 0.21[7] 4.26[3][10]
Flash Point > 230 °F (> 110 °C)[7]
CAS Number 6064-63-7[1][7][8]

Experimental Protocols

The determination of the relies on established analytical chemistry techniques. The following are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

  • Apparatus: Capillary tube melting point apparatus, mortar and pestle, sealed capillary tubes.

  • Procedure:

    • A small, dry sample of this compound is finely powdered using a mortar and pestle.

    • The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5 - 2 °C).

Determination of Solubility

Solubility testing is performed to understand the compound's behavior in various solvents, which is critical for reaction setup, purification, and formulation.

  • Apparatus: Vials or test tubes, analytical balance, vortex mixer, temperature-controlled water bath.

  • Procedure:

    • A known mass (e.g., 10 mg) of this compound is weighed and placed into a vial.

    • A small, measured volume (e.g., 0.1 mL) of the chosen solvent (e.g., water, methanol, DMSO) is added.

    • The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The sample is visually inspected for undissolved solid.

    • If the solid dissolves completely, further aliquots of the solute are added until saturation is reached. If the solid does not dissolve, further solvent is added incrementally until complete dissolution occurs.

    • The process can be repeated at a controlled temperature (e.g., 25 °C) using a water bath to determine temperature-dependent solubility. The solubility is reported in units such as mg/mL or g/L.[8]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the carbon-hydrogen framework of the molecule.

    • Protocol (¹H and ¹³C NMR):

      • A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[11]

      • The tube is placed in the NMR spectrometer.

      • Spectra are acquired, with typical experiments including ¹H, ¹³C, and 2D techniques like COSY and HSQC for more detailed structural assignments.[11]

      • The resulting spectra are processed (Fourier transform, phasing, baseline correction) and chemical shifts, coupling constants, and integrations are analyzed to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • Protocol (Attenuated Total Reflectance - ATR):

      • A small amount of the solid this compound sample is placed directly onto the ATR crystal.

      • Pressure is applied to ensure good contact between the sample and the crystal.

      • The IR spectrum is recorded. Key absorptions to be identified include a broad O-H stretch (from both the carboxylic acid and alcohol), a C=O stretch (from the carboxylic acid), and C-H stretches.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

    • Protocol (e.g., Electrospray Ionization - ESI):

      • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

      • The solution is infused into the ESI source of the mass spectrometer.

      • The instrument is operated in either positive or negative ion mode. In negative mode, the deprotonated molecule [M-H]⁻ is observed, confirming the molecular weight.

      • Fragmentation data (MS/MS) can be acquired to further confirm the structure by breaking the molecule into smaller, identifiable pieces.

Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound. This process ensures the material is pure and its physical properties are accurately determined before its use in further research or development.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physical Property Determination cluster_3 Final Product Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Identity Check MS Mass Spectrometry (Molecular Weight) Purification->MS Purity & Identity Check IR IR Spectroscopy (Functional Groups) Purification->IR Purity & Identity Check MeltingPoint Melting Point Analysis NMR->MeltingPoint Structural Data Confirmed MS->MeltingPoint Structural Data Confirmed IR->MeltingPoint Structural Data Confirmed BoilingPoint Boiling Point Determination MeltingPoint->BoilingPoint Solubility Solubility Profiling BoilingPoint->Solubility pKa pKa Measurement Solubility->pKa Final Characterized This compound pKa->Final Properties Determined

References

An In-Depth Technical Guide to the 2-Hydroxyhexanoic Acid Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is an endogenous medium-chain alpha-hydroxy fatty acid that plays a role in lipid metabolism.[1][2][3] Its presence has been detected in normal human blood and amniotic fluid.[1][2] This technical guide provides a comprehensive overview of the metabolic pathway of this compound, focusing on its synthesis and degradation, the enzymes involved, and its potential role in cellular signaling. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into this metabolic pathway.

Core Metabolic Pathway: Peroxisomal Alpha-Oxidation

The primary metabolic fate of this compound is its degradation through the peroxisomal alpha-oxidation pathway.[4] This pathway is responsible for the breakdown of 2-hydroxy fatty acids and branched-chain fatty acids that cannot be processed by the more common beta-oxidation pathway.[4] The alpha-oxidation of this compound results in the removal of one carbon atom from the carboxyl end, yielding pentadecanal, which can then be further metabolized.[4]

The key enzymatic steps in the peroxisomal alpha-oxidation of this compound are as follows:

  • Activation to Acyl-CoA Ester: this compound is first activated to its coenzyme A (CoA) ester, 2-hydroxyhexanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Cleavage by 2-Hydroxyacyl-CoA Lyase (HACL): The central step in the pathway is the cleavage of 2-hydroxyhexanoyl-CoA by the thiamine pyrophosphate (TPP)-dependent enzyme, 2-hydroxyacyl-CoA lyase (HACL).[5] This reaction yields formyl-CoA and the (n-1) aldehyde, pentadecanal.[4] In humans, two isoforms of this enzyme, HACL1 and HACL2, have been identified.[4]

  • Oxidation of the Aldehyde: Pentadecanal is subsequently oxidized to pentadecanoic acid by an aldehyde dehydrogenase.

  • Further Metabolism: Pentadecanoic acid, an odd-chain fatty acid, can then enter the beta-oxidation pathway for complete degradation and energy production.

dot

This compound Metabolic Pathway Peroxisomal Alpha-Oxidation of this compound cluster_peroxisome Peroxisome 2-Hydroxyhexanoic_Acid This compound 2-Hydroxyhexanoyl-CoA 2-Hydroxyhexanoyl-CoA 2-Hydroxyhexanoic_Acid->2-Hydroxyhexanoyl-CoA Acyl-CoA Synthetase (ATP, CoA-SH -> AMP, PPi) Pentadecanal Pentadecanal 2-Hydroxyhexanoyl-CoA->Pentadecanal 2-Hydroxyacyl-CoA Lyase (HACL1/2) (Thiamine Pyrophosphate) Formyl-CoA Formyl-CoA 2-Hydroxyhexanoyl-CoA->Formyl-CoA Pentadecanoic_Acid Pentadecanoic Acid Pentadecanal->Pentadecanoic_Acid Aldehyde Dehydrogenase (NAD+ -> NADH + H+) Beta-Oxidation Beta-Oxidation Pentadecanoic_Acid->Beta-Oxidation

Caption: Peroxisomal alpha-oxidation of this compound.

Quantitative Data

While extensive quantitative data for this compound metabolism is still an active area of research, the following table summarizes the currently available information.

ParameterValueBiological SystemReference
Concentration
This compoundDetected, not quantifiedNormal human blood[2]
This compoundDetected, not quantifiedNormal amniotic fluid[2]
Enzyme Kinetics (HACL1)
Substrate2-hydroxyisobutyryl-CoAActinomycetospora chiangmaiensis[6]
Km~120 µMRecombinant enzyme[6]
kcat~1.3 s-1Recombinant enzyme[6]
Catalytic Efficiency (kcat/Km)~11 s-1mM-1Recombinant enzyme[6]

Note: Kinetic data for HACL1 with 2-hydroxyhexanoyl-CoA as a substrate is not yet available in the public domain. The data presented is for a related substrate and bacterial enzyme, which may provide an initial estimate.

Experimental Protocols

Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and derivatization of this compound from biological samples for GC-MS analysis.

a. Sample Preparation (from Plasma/Serum):

  • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).

  • Acidify the sample with 10 µL of 6 M HCl.

  • Extract the lipids with 500 µL of a 2:1 (v/v) mixture of ethyl acetate and hexane.

  • Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

c. GC-MS Analysis:

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound-TMS derivative and the internal standard.

dot

GC-MS_Workflow GC-MS Workflow for this compound Quantification Sample_Collection Biological Sample (e.g., Plasma) Extraction Lipid Extraction Sample_Collection->Extraction Derivatization TMS Derivatization Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay

This protocol provides a method to measure the activity of HACL by detecting the formation of the aldehyde product.

a. Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2.

  • Substrate: 2-hydroxyhexanoyl-CoA (synthesis required).

  • Cofactor: 1 mM Thiamine pyrophosphate (TPP), 1 mM MgCl2.

  • Derivatizing Agent: 2,4-dinitrophenylhydrazine (DNPH) solution (0.1% in 2 M HCl).

  • Enzyme Source: Purified recombinant HACL1 or HACL2, or a peroxisome-enriched fraction.

b. Synthesis of 2-Hydroxyhexanoyl-CoA:

  • Dissolve this compound in anhydrous dichloromethane.

  • Add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) and stir at room temperature for 2 hours.

  • Evaporate the solvent and excess reagent under vacuum.

  • Dissolve the resulting acyl chloride in cold tetrahydrofuran (THF).

  • In a separate flask, dissolve Coenzyme A (lithium salt) in a cold aqueous sodium bicarbonate solution.

  • Slowly add the acyl chloride solution to the Coenzyme A solution while maintaining the pH at 7.5-8.0 with NaOH.

  • Purify the 2-hydroxyhexanoyl-CoA by reverse-phase HPLC.

c. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer, TPP, and MgCl2.

  • Add the enzyme source and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 2-hydroxyhexanoyl-CoA to a final concentration of 100-500 µM.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of the DNPH solution. This will form a colored hydrazone with the pentadecanal product.

  • Incubate at room temperature for 10 minutes.

  • Add 1 volume of 2.5 M NaOH to develop the color.

  • Measure the absorbance at 450 nm.

  • Calculate the amount of pentadecanal produced using a standard curve prepared with known concentrations of pentadecanal.

dot

HACL_Assay_Workflow HACL Activity Assay Workflow Reaction_Setup Prepare Reaction Mixture (Buffer, TPP, MgCl2, Enzyme) Reaction_Initiation Add Substrate (2-Hydroxyhexanoyl-CoA) Reaction_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction with DNPH Incubation->Reaction_Termination Color_Development Add NaOH Reaction_Termination->Color_Development Measurement Measure Absorbance at 450 nm Color_Development->Measurement

Caption: Workflow for the HACL activity assay.

Signaling Pathways

Recent evidence suggests that medium-chain fatty acids, including hydroxylated forms, can act as signaling molecules, primarily through the activation of G protein-coupled receptors (GPCRs).

GPR84 Activation

The G protein-coupled receptor 84 (GPR84) has been identified as a receptor for medium-chain fatty acids.[7] Studies have shown that GPR84 can be activated by hydroxylated medium-chain fatty acids, including 2-hydroxy and 3-hydroxy forms, often more effectively than their non-hydroxylated counterparts.[7] The activation of GPR84 by this compound is a plausible signaling mechanism, although direct binding and activation studies are still needed for definitive confirmation.

GPR84 is primarily expressed in immune cells, such as macrophages and neutrophils, and its activation is linked to pro-inflammatory responses.[8][9] The downstream signaling cascade of GPR84 activation involves coupling to Gαi/o proteins, leading to:

  • Inhibition of adenylyl cyclase and decreased cyclic AMP (cAMP) levels.

  • Activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.

  • Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

  • Calcium mobilization.

These signaling events can culminate in various cellular responses, including chemotaxis, cytokine production, and phagocytosis.[9]

dot

GPR84_Signaling_Pathway Potential GPR84 Signaling Pathway for this compound 2-HHA This compound GPR84 GPR84 2-HHA->GPR84 G_protein Gαi/o GPR84->G_protein AC Adenylyl Cyclase G_protein->AC PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK Ca_mobilization Ca2+ Mobilization G_protein->Ca_mobilization cAMP cAMP AC->cAMP ATP Cellular_Response Cellular Response (Chemotaxis, Cytokine Production) cAMP->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response Ca_mobilization->Cellular_Response

Caption: Potential GPR84 signaling cascade.

Conclusion

The metabolic pathway of this compound is centered around its degradation via peroxisomal alpha-oxidation, a critical process for the metabolism of fatty acids that are not substrates for beta-oxidation. The key enzyme in this pathway, 2-hydroxyacyl-CoA lyase, represents a potential target for further study in the context of lipid metabolism and related disorders. Furthermore, the emerging role of medium-chain hydroxy fatty acids as signaling molecules, potentially through the activation of GPR84, opens up new avenues for research into the interplay between metabolism and cellular signaling in both physiological and pathological states. This guide provides a foundational framework and practical methodologies for scientists and researchers to delve deeper into the intricacies of this compound metabolism and its broader biological implications.

References

The Role of 2-Hydroxyhexanoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexanoic acid, a medium-chain hydroxy fatty acid, is an endogenous metabolite found in human blood and amniotic fluid.[1] While its precise roles are still under investigation, emerging evidence points to its involvement in peroxisomal fatty acid α-oxidation. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolism, its potential biosynthesis and degradation pathways, and detailed methodologies for its study. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

This compound, also known as 2-hydroxycaproic acid, is a six-carbon α-hydroxy fatty acid.[1] As a naturally occurring metabolite, it is classified as a medium-chain fatty acid.[1] Its presence in biological fluids suggests a role in endogenous metabolic processes, particularly within the complex network of fatty acid metabolism.[1] Understanding the metabolic fate of this compound is crucial for elucidating its physiological functions and its potential implications in pathological conditions, such as inherited metabolic disorders.[2][3]

Biosynthesis of this compound

The precise endogenous biosynthetic pathway of this compound in humans is not yet fully elucidated. However, insights can be drawn from the known metabolism of other 2-hydroxy fatty acids. One potential route is the hydroxylation of hexanoic acid at the alpha-carbon. The enzyme fatty acid 2-hydroxylase (FA2H) is known to be involved in the synthesis of 2-hydroxylated sphingolipids, and it is plausible that a similar enzymatic mechanism could be responsible for the production of free this compound.[4][5]

Another potential source is microbial metabolism. Certain bacteria are capable of producing 2-hydroxy acids through fermentation processes. While this is an external source, the absorption of such metabolites from the gut microbiome could contribute to the endogenous pool of this compound.

Degradation of this compound: The Peroxisomal α-Oxidation Pathway

The primary proposed metabolic pathway for the degradation of this compound is peroxisomal α-oxidation.[6][7] This pathway is essential for the breakdown of fatty acids that cannot be metabolized by β-oxidation due to a methyl group at the β-carbon, such as phytanic acid.[6] The same enzymatic machinery is believed to be responsible for the catabolism of 2-hydroxy fatty acids.

The key steps in the peroxisomal α-oxidation of this compound are as follows:

  • Activation to Acyl-CoA: this compound is first activated to its coenzyme A (CoA) derivative, 2-hydroxyhexanoyl-CoA.

  • Lyase-mediated Cleavage: The central step is catalyzed by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme located in the peroxisome.[8][9][10] HACL1 cleaves 2-hydroxyhexanoyl-CoA into two products: a one-carbon unit in the form of formyl-CoA and a five-carbon aldehyde, pentanal .[6][10]

  • Oxidation of Pentanal: Pentanal is subsequently oxidized to the corresponding carboxylic acid, pentanoic acid (valeric acid) , by an aldehyde dehydrogenase.

  • Further Metabolism: Pentanoic acid can then be activated to pentanoyl-CoA and enter the mitochondrial β-oxidation pathway for complete oxidation to acetyl-CoA, which can then enter the citric acid cycle for energy production. Formyl-CoA is further metabolized to formate and ultimately to carbon dioxide.[6]

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 2_Hydroxyhexanoic_Acid This compound 2_Hydroxyhexanoyl_CoA 2-Hydroxyhexanoyl-CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP-dependent) Pentanal Pentanal Formyl_CoA Formyl-CoA Pentanoic_Acid Pentanoic Acid Pentanoic_Acid_Mito Pentanoic Acid Pentanoic_Acid->Pentanoic_Acid_Mito Transport Beta_Oxidation β-Oxidation Acetyl_CoA Acetyl-CoA TCA_Cycle Citric Acid Cycle

Quantitative Data

Specific quantitative data on the metabolism of this compound in humans is limited. However, studies on homologous enzymes from other organisms can provide insights into the potential kinetics. For instance, a 2-hydroxyacyl-CoA lyase from Rhodospirillales bacterium has been characterized, though it acts on a different substrate (2-hydroxyisobutyryl-CoA). The kinetic parameters for this enzyme are presented in the table below. It is important to note that these values may not be directly extrapolated to human HACL1 and 2-hydroxyhexanoyl-CoA.

EnzymeSubstrateKm (μM)kcat (s-1)Catalytic Efficiency (s-1 mM-1)Organism
2-Hydroxyacyl-CoA Lyase2-Hydroxyisobutyryl-CoA~120~1.3~11Actinobacterium
Table 1: Kinetic parameters of a bacterial 2-hydroxyacyl-CoA lyase.[8]

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of this compound in biological samples typically requires derivatization to increase its volatility for GC analysis.

Principle: This method involves the extraction of fatty acids from the biological matrix, followed by derivatization to form volatile esters, and subsequent analysis by GC-MS.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

  • Anhydrous pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Extraction:

    • To a known amount of the biological sample, add the internal standard.

    • Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Folch extraction using a chloroform:methanol (2:1, v/v) mixture.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add anhydrous pyridine to dissolve the residue.

    • Add the silylating agent (BSTFA + 1% TMCS).

    • Tightly cap the vial and heat at a specific temperature and time (e.g., 70°C for 60 minutes) to allow for complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[11]

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program to separate the fatty acid derivatives on the capillary column. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compounds of interest.[12][13]

    • The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analyte and internal standard.[14]

Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization GCMS GC-MS Analysis (Separation and Detection) Derivatization->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

This assay measures the activity of HACL1 by detecting the cleavage of a 2-hydroxyacyl-CoA substrate.

Principle: The activity of HACL1 is determined by quantifying the formation of the aldehyde product from the enzymatic cleavage of the corresponding 2-hydroxyacyl-CoA substrate using gas chromatography.

Materials:

  • Source of HACL1 (e.g., cell lysate, purified enzyme)

  • 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyisobutyryl-CoA as a model substrate)[15]

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Phosphate buffer (pH 7.2)

  • Headspace GC system

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction vessel, combine the phosphate buffer, MgCl₂, and TPP.

    • Add the enzyme source (cell lysate or purified HACL1).

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiation of Reaction:

    • Start the reaction by adding the 2-hydroxyacyl-CoA substrate to the pre-warmed reaction mixture.

  • Sampling and Quenching:

    • At specific time points, take aliquots of the reaction mixture and immediately transfer them to a headspace GC vial.

    • Quench the reaction by heating the vial (e.g., 70°C for 5 minutes). This also facilitates the volatilization of the aldehyde product into the headspace.[15]

  • Headspace GC Analysis:

    • Analyze the headspace of the vial using a GC system equipped with a suitable detector (e.g., flame ionization detector or mass spectrometer) to quantify the aldehyde product.

Data Analysis:

  • The rate of aldehyde formation is calculated from the increase in its concentration over time.

  • The enzyme activity is typically expressed in units of nmol of product formed per minute per mg of protein.

HACL1_Assay_Workflow Reaction_Setup Prepare Reaction Mixture (Buffer, MgCl₂, TPP, Enzyme) Reaction_Start Add Substrate (2-Hydroxyacyl-CoA) Reaction_Setup->Reaction_Start Sampling Take Aliquots at Time Points Reaction_Start->Sampling Quenching Quench Reaction in GC Vial (Heating) Sampling->Quenching GC_Analysis Headspace GC Analysis (Quantify Aldehyde Product) Quenching->GC_Analysis Activity_Calculation Calculate Enzyme Activity GC_Analysis->Activity_Calculation

Conclusion

This compound is an endogenous medium-chain fatty acid that is likely metabolized through the peroxisomal α-oxidation pathway, with 2-hydroxyacyl-CoA lyase playing a key role. While significant progress has been made in understanding the degradation of other 2-hydroxy fatty acids, further research is needed to fully elucidate the specific biosynthesis, regulation, and quantitative aspects of this compound metabolism in humans. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolic significance of this intriguing molecule and its potential role in health and disease. A deeper understanding of this compound metabolism could open new avenues for the diagnosis and treatment of metabolic disorders and provide novel targets for drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxyhexanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-hydroxyhexanoic acid in biological matrices using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, a derivatization step is essential to achieve optimal chromatographic separation and detection. This protocol outlines a widely applicable silylation method to convert this compound into its more volatile trimethylsilyl (TMS) derivative, enabling accurate and reproducible quantification.

Introduction

This compound, also known as 2-hydroxycaproic acid, is a hydroxy fatty acid that can be found as an endogenous metabolite in various biological systems.[1] Its presence and concentration can be relevant in metabolic research and may serve as a biomarker in certain physiological or pathological states. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, chemical derivatization is a critical step to increase their volatility and thermal stability, making them amenable to GC-MS analysis. The most common derivatization approach for compounds containing hydroxyl and carboxyl functional groups is silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group.

Experimental Protocol

This protocol provides a comprehensive workflow for the analysis of this compound, from sample preparation to GC-MS analysis.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • 1M Hydrochloric acid

  • Sample matrix (e.g., plasma, urine, cell culture media)

Sample Preparation and Extraction
  • Sample Collection: Collect and store biological samples appropriately (e.g., at -80°C) to prevent degradation of the analyte.

  • Internal Standard Spiking: Thaw the sample and spike with a known concentration of the internal standard.

  • Acidification: Acidify the sample to a pH of approximately 2-3 with 1M HCl to protonate the carboxylic acid group.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization
  • To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of di-TMS-2-hydroxyhexanoic acid. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-400
Solvent Delay5 minutes

Data Presentation

The di-TMS derivative of this compound has a molecular weight of 276.5 g/mol . The following table summarizes the expected quantitative data for its analysis.

AnalyteDerivativeRetention Time (approx.)Key Mass Fragments (m/z)
This compounddi-TMS-2-Hydroxyhexanoic Acid~12-15 min (on DB-5ms)261 ([M-15]⁺), 147, 117, 73

Note: The retention time is an approximation and will vary depending on the specific GC system, column condition, and oven program.

The mass spectrum of di-TMS-2-hydroxyhexanoic acid is characterized by a prominent ion at m/z 261, which corresponds to the loss of a methyl group ([M-15]⁺). Other significant fragments include m/z 147, representing the [COOTMS]⁺ fragment, and m/z 117 and 73, which are characteristic of TMS derivatives.

Method Validation Parameters (Typical)

While specific performance characteristics should be determined during in-house validation, the following are typical targets for this type of assay.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Acidify Acidify (pH 2-3) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry Organic Extract (Na2SO4) Extract->Dry Evaporate Evaporate to Dryness Dry->Evaporate Derivatize Add Pyridine and BSTFA + 1% TMCS Evaporate->Derivatize Heat Heat at 70°C for 60 min Derivatize->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing and Quantification GCMS->Data

References

Application Note: Quantification of 2-Hydroxyhexanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

2-Hydroxyhexanoic acid, also known as α-hydroxycaproic acid, is a hydroxy fatty acid endogenous to mammals, found in biological fluids such as plasma and amniotic fluid.[1][2] It is involved in fatty acid metabolism and energy production.[1][3] Altered levels of this compound may be indicative of certain metabolic states or disease processes, such as Nocardia infections, making its accurate quantification in plasma a valuable tool for researchers and clinicians.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is based on established principles for the analysis of similar medium-chain hydroxy fatty acids in biological matrices.

Biological Significance

This compound is a metabolite in the fatty acid metabolism pathway.[1][3] Fatty acids are crucial for energy storage and as signaling molecules. The hydroxylation of fatty acids at the alpha-position is a key step in their metabolism and can influence their biological activity. The quantification of this compound can provide insights into the regulation of fatty acid oxidation and related metabolic pathways.

Fatty Acid Metabolism Pathway

FattyAcidMetabolism Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Activation Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Alpha-Oxidation Alpha-Oxidation Fatty Acyl-CoA->Alpha-Oxidation Hydroxylation This compound This compound Alpha-Oxidation->this compound Further Metabolism Further Metabolism This compound->Further Metabolism

Caption: Simplified overview of the role of this compound in fatty acid metabolism.

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol outlines a method for the sensitive and specific quantification of this compound in human plasma.

Experimental Workflow

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile with IS Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Centrifuge Evaporation Evaporation Supernatant Transfer->Evaporation Dry under Nitrogen Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Inject MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Workflow for the quantification of this compound in plasma.

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Prepare Precipitation Solution: Prepare a protein precipitation solution of acetonitrile containing 0.1% formic acid and the internal standard (e.g., this compound-d3 at 100 ng/mL).

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the cold protein precipitation solution.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions This compound: 131.1 > 87.1 (Quantifier), 131.1 > 43.1 (Qualifier) This compound-d3 (IS): 134.1 > 90.1
Collision Energy Optimized for each transition
Source Temperature 500°C
IonSpray Voltage -4500 V

Method Validation

A summary of the expected performance characteristics of the method is presented below. These values are representative and should be established in the user's laboratory.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Precision (Intra-day) < 15% RSD
Precision (Inter-day) < 15% RSD
Accuracy (Intra-day) 85-115%
Accuracy (Inter-day) 85-115%
Recovery > 80%
Matrix Effect Minimal and compensated by IS

Data Presentation

The following table summarizes hypothetical quantitative data for this compound levels in plasma from a control and a treated group for illustrative purposes.

Sample GroupNMean this compound (ng/mL)Standard Deviation
Control 1052.38.7
Treated 1089.112.4

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals investigating the role of this metabolite in health and disease. The provided workflow and validation parameters serve as a robust starting point for implementing this analytical method in a laboratory setting.

References

Application Notes and Protocols for Chiral Separation of 2-Hydroxyhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoic acid, also known as α-hydroxycaproic acid, is a chiral carboxylic acid with a stereocenter at the C-2 position. The enantiomers of this and other α-hydroxy acids can exhibit distinct biological activities, making their separation and quantification crucial in various fields, including pharmaceutical development, metabolomics, and food science. In the pharmaceutical industry, the differential pharmacological and toxicological profiles of enantiomers necessitate stereospecific analytical methods for quality control and pharmacokinetic studies. These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Separation Strategies

The enantiomers of this compound can be resolved using two primary chromatographic strategies:

  • Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This approach is often preferred for its simplicity as it does not require derivatization of the analyte.

  • Indirect GC Analysis: This technique involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.

This document details a direct HPLC method using a ligand-exchange chiral stationary phase and an indirect GC method following derivatization.

Data Presentation

The following table summarizes the quantitative data for the described chiral separation methods for this compound enantiomers.

MethodColumnSeparation ModeMobile Phase/Carrier GasSeparation Factor (α)Resolution (Rs)Retention Times (min)
HPLC Chirex 3126 (D-penicillamine)Reversed-Phase Ligand Exchange2 mM CuSO₄ in Water/Methanol (85:15, v/v)1.43>1.5 (typical)Not specified in literature
GC-MS Standard Achiral GC Column (e.g., DB-5ms)Gas ChromatographyHeliumNot Applicable (Diastereomers)Baseline separation (typical)Not specified in literature

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation

This protocol is based on the use of a ligand-exchange chiral stationary phase, which has demonstrated efficacy in the separation of α-hydroxy acids.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chirex 3126 (D-penicillamine based CSP), 150 x 4.6 mm, 5 µm particle size

  • Racemic this compound standard

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • HPLC-grade methanol and water

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 2 mM copper (II) sulfate solution by dissolving the appropriate amount of CuSO₄·5H₂O in HPLC-grade water.

    • The mobile phase consists of an 85:15 (v/v) mixture of the 2 mM CuSO₄ solution and methanol.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chirex 3126 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: 85:15 (v/v) 2 mM CuSO₄ (aq) / Methanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient (e.g., 25 °C)

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers of this compound.

    • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.

Protocol 2: Indirect Chiral GC-MS Separation via Derivatization

This protocol describes the formation of diastereomeric esters using (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's reagent), followed by GC-MS analysis.[1]

Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Racemic this compound standard

  • (R)-(-)-MTPA-Cl

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Pyridine

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Methyl Esterification:

    • To a sample of this compound, add a solution of 5% HCl in anhydrous methanol (prepared by carefully adding acetyl chloride to cold methanol).

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization with (R)-(-)-MTPA-Cl:

    • Dissolve the resulting methyl 2-hydroxyhexanoate in pyridine.

    • Add an excess of (R)-(-)-MTPA-Cl.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Stop the reaction by adding a small amount of water.

  • Extraction:

    • Extract the diastereomeric MTPA esters with hexane.

    • Wash the hexane layer with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Carefully evaporate the solvent to concentrate the sample.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mode: Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for enhanced sensitivity if necessary.

  • Data Analysis:

    • Identify the two peaks corresponding to the diastereomers.

    • The separation of these peaks confirms the presence of both enantiomers in the original sample.

    • Quantification can be performed by integrating the peak areas.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Racemic this compound Dilute Dilute & Filter Sample Sample->Dilute MobilePhase Prepare Mobile Phase (2mM CuSO4 / MeOH) Column Chiral Separation (Chirex 3126) MobilePhase->Column Pump Inject Inject Sample Dilute->Inject Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Calculate α and Rs Chromatogram->Quantify Report Generate Report Quantify->Report Chiral_GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Racemic this compound Esterify Methyl Esterification Sample->Esterify Derivatize Derivatize with (R)-MTPA-Cl Esterify->Derivatize Extract Extract Diastereomers Derivatize->Extract Inject Inject Sample Extract->Inject Column GC Separation (Achiral Column) Inject->Column Detect MS Detection Column->Detect Chromatogram Obtain Mass Chromatogram Detect->Chromatogram Identify Identify Diastereomer Peaks Chromatogram->Identify Quantify Quantify Enantiomeric Ratio Identify->Quantify

References

Application Note: Derivatization of 2-Hydroxyhexanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxyhexanoic acid, a member of the alpha-hydroxy acid family, possesses two polar functional groups: a carboxylic acid and a hydroxyl group. These groups render the molecule non-volatile and prone to thermal degradation at temperatures typically used in GC analysis.[1][2] Furthermore, the active hydrogens in these groups can cause undesirable interactions with the GC column, leading to poor peak shape (tailing) and reduced sensitivity.[3][4] To overcome these challenges, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[5] This process involves chemically modifying the polar functional groups to reduce their polarity and inhibit hydrogen bonding.[5] The most common derivatization strategies for hydroxy acids are silylation and esterification/alkylation.[1][2]

Primary Derivatization Methodologies

1. Silylation Silylation is the most prevalent and versatile method for derivatizing compounds with active hydrogens, including alcohols, carboxylic acids, and amines.[2][5] The reaction replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[5][6] For this compound, both the hydroxyl and carboxyl groups will be derivatized.

  • Reagents: The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][6] MSTFA is considered a very strong TMS donor, and its byproducts are highly volatile, which can be advantageous in preventing chromatographic interference.[6][7]

  • Catalysts: The reactivity of silylating reagents can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS), typically at a concentration of 1%.[5][7][8] This is particularly useful for hindered functional groups or to ensure a complete and rapid reaction.[7][8]

2. Esterification (Alkylation) Esterification targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester).[1][5] While this derivatizes one of the polar sites, the hydroxyl group remains. Therefore, for a hydroxy acid, esterification is often followed by a second derivatization step (like silylation) to cap the hydroxyl group. However, if only the carboxyl group is derivatized, the resulting hydroxy ester is more volatile than the parent acid and may be suitable for some GC applications.

  • Reagents: A common method for preparing methyl esters is using Boron Trifluoride (BF3) in methanol (typically 14%).[3] Other reagents include methanolic hydrogen chloride.[9] Diazomethane and its derivatives, like trimethylsilyldiazomethane, can also be used for rapid and quantitative esterification of carboxylic acids.[5][10]

3. Chiral Derivatization Since this compound is a chiral molecule, distinguishing between its R- and S-enantiomers may be necessary. This can be achieved by "indirect separation," where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[11] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[1]

  • Reagents: A common approach is to form a diastereomeric ester by reacting the hydroxy acid with a chiral alcohol, such as (-)-menthol, in the presence of an acid catalyst like acetyl chloride.[1][12]

Quantitative Data and Reaction Parameters

The following tables summarize typical reaction conditions for the derivatization of hydroxy and carboxylic acids, applicable to this compound.

Table 1: Silylation Reaction Conditions

Reagent Catalyst (optional) Solvent Temperature (°C) Time (min) Notes
BSTFA or MSTFA 1% TMCS Acetonitrile, Pyridine, DMF 60 - 75 30 - 60 A general-purpose method for acids and alcohols. Moisture must be excluded.[3][8]
BSTFA 1% TMCS Acetone 50 10 Ultrasound assistance can significantly reduce reaction time.[13]

| MSTFA | - | Pyridine | 37 | 30 | Often used in metabolomics; reaction follows a prior methoximation step for keto-acids.[14] |

Table 2: Esterification Reaction Conditions

Reagent Solvent Temperature (°C) Time (min) Notes
14% BF3-Methanol Methanol 60 60 A widely used method for creating fatty acid methyl esters (FAMEs). Requires a post-reaction extraction step.[3]
Trimethylsilyldiazomethane Methanol / Toluene 50 10 Rapid and quantitative reaction. Reagent is toxic and requires care.[5][10]

| Acetyl Chloride / (-)-Menthol | Toluene | 90 | 120 | Example of chiral derivatization to form diastereomeric esters for enantiomer separation.[12] |

Experimental Workflow

The general workflow for derivatizing this compound for GC analysis involves sample preparation, the chemical derivatization reaction, and subsequent analysis.

Derivatization_Workflow cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis start Sample containing This compound prep Sample Drying (Lyophilization or N2 Stream) start->prep deriv_choice Select Method prep->deriv_choice Dried Analyte silylation Silylation (e.g., BSTFA + 1% TMCS) deriv_choice->silylation Silylation esterification Esterification (e.g., BF3-Methanol) deriv_choice->esterification Esterification chiral Chiral Derivatization (e.g., (-)-Menthol) deriv_choice->chiral Chiral Analysis analysis GC-MS / GC-FID Analysis silylation->analysis TMS Derivative esterification->analysis Methyl Ester chiral->analysis Diastereomeric Ester

Caption: Workflow for this compound derivatization.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol creates trimethylsilyl (TMS) derivatives of both the carboxyl and hydroxyl groups.

Materials:

  • Dried sample containing this compound.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • Nitrogen gas stream for drying.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will consume the silylating reagent and interfere with the reaction.[3][8] If the sample is in an aqueous solution, evaporate the water under a gentle stream of nitrogen or by lyophilization.[14]

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous solvent to redissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the derivatizing reagent is recommended to ensure the reaction goes to completion.[8]

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds.

  • Place the vial in a heating block or oven set to 60°C for 30-60 minutes.[3] Reaction time and temperature can be optimized for specific sample matrices.[8]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system. If necessary, the sample can be further diluted with an appropriate solvent.

Protocol 2: Methyl Esterification using BF3-Methanol

This protocol derivatizes the carboxylic acid group to a methyl ester.

Materials:

  • Dried sample containing this compound.

  • 14% Boron trifluoride in methanol (BF3-Methanol).

  • Hexane.

  • Saturated sodium chloride (NaCl) solution.

  • Anhydrous sodium sulfate (Na2SO4).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry as described in Protocol 1.

  • Reagent Addition: Add 100 µL of 14% BF3-Methanol reagent to the dried sample in the reaction vial.[3]

  • Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]

  • Extraction: After the vial has cooled to room temperature, add 0.5 mL of saturated NaCl solution and vortex.[3]

  • Add 0.6 mL of hexane to the vial to extract the methyl ester derivative. Vortex thoroughly and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]

  • The sample is now ready for GC analysis. The resulting derivative will be methyl 2-hydroxyhexanoate.[15]

Protocol 3: Chiral Derivatization via Esterification with (-)-Menthol

This protocol forms diastereomeric menthyl esters to allow for the separation of this compound enantiomers on a non-chiral column.

Materials:

  • Dried sample containing this compound.

  • (-)-Menthol.

  • Acetyl chloride.

  • Anhydrous toluene.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Preparation: Prepare a solution of (-)-menthol in anhydrous toluene (e.g., 20 mg/mL).

  • Reaction: To the dried sample, add 200 µL of the (-)-menthol solution and 20 µL of acetyl chloride. Acetyl chloride acts as a catalyst.[9][12]

  • Tightly cap the vial and heat at 90°C for 2 hours.[12]

  • Workup: After cooling, evaporate the solvent and excess reagents under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis. The resulting diastereomers, (R)-2-hydroxyhexanoic acid-(-)-menthyl ester and (S)-2-hydroxyhexanoic acid-(-)-menthyl ester, can now be separated by GC.

References

Application Notes and Protocols for NMR Spectroscopy of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxyhexanoic acid is a hydroxy fatty acid that plays a role as an animal metabolite.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of this molecule. This document provides detailed application notes and experimental protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Chemical Structure

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₁₂O₃[1][3][4][5]

  • Structure:

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and referenced relative to an internal standard.

Table 1: ¹H NMR Spectral Data for this compound

Atom #Chemical Shift (ppm)Multiplicity
H-24.015Triplet
H-31.615, 1.690Multiplet
H-41.313Multiplet
H-51.313Multiplet
H-60.875Triplet

Data obtained in D₂O at 500 MHz and 298K.[6]

Table 2: ¹³C NMR Spectral Data for this compound

Atom #Chemical Shift (ppm)
C-1 (COOH)184.647
C-2 (CH-OH)75.069
C-3 (CH₂)36.375
C-4 (CH₂)29.349
C-5 (CH₂)24.63
C-6 (CH₃)15.972

Data obtained in D₂O at 500 MHz and 298K.[6]

Another dataset recorded in H₂O at 600 MHz and a pH of 7.00 provides the following ¹³C chemical shifts: 75.14 ppm, 36.32 ppm, 24.54 ppm, 15.92 ppm, 29.33 ppm, and 36.42 ppm.[1]

Experimental Protocols

1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and a higher amount, if possible, for ¹³C NMR to ensure a good signal-to-noise ratio.[7]

  • Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound.[6] The use of deuterated solvents is necessary to avoid large solvent signals that can obscure the analyte peaks and for the instrument's lock system.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][9] For the data presented, a concentration of 100 mM in D₂O was used.[6]

  • pH Adjustment: If necessary, adjust the pH of the sample. For some of the referenced data, the pH was adjusted to 7.4.[6]

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[7][9]

  • NMR Tube: Use a clean, standard 5 mm NMR tube. Ensure the tube is not chipped or broken.[7]

2. NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer and can be adapted for other instruments.

  • Instrument: Bruker DMX-500MHz spectrometer or equivalent.[6]

  • Temperature: Maintain a constant temperature, for example, 298K.[6]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance and sensitivity compared to ¹H.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum using an internal standard (e.g., DSS for aqueous samples) or the residual solvent peak. For D₂O, the residual HDO peak can be referenced to approximately 4.79 ppm.

Visualizations

Below is a diagram illustrating the general workflow for NMR spectroscopy of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in D2O weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust filter Filter into NMR Tube ph_adjust->filter instrument NMR Spectrometer filter->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Peaks reference->assign interpret Structural Elucidation assign->interpret

Caption: Experimental workflow for NMR analysis.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analysis of 2-hydroxyhexanoic acid using mass spectrometry. It covers the characteristic fragmentation patterns observed in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on providing practical methodologies for researchers in analytical chemistry and drug development. The fragmentation behavior of this compound is crucial for its accurate identification and quantification in various biological and chemical matrices. This guide includes tabulated quantitative data, detailed experimental procedures, and a visual representation of the fragmentation pathway to facilitate a comprehensive understanding of its mass spectrometric behavior.

Introduction

This compound (also known as α-hydroxycaproic acid) is a member of the alpha-hydroxy acid (AHA) class of compounds, characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group.[1] Its molecular formula is C₆H₁₂O₃ with a molecular weight of 132.16 g/mol .[2] The presence of both a carboxylic acid and a hydroxyl functional group dictates its chemical properties and its behavior in mass spectrometry analysis. Understanding the fragmentation of this compound is essential for its structural elucidation and quantification in complex mixtures. This application note outlines the primary fragmentation pathways and provides standardized protocols for its analysis.

Fragmentation Analysis by LC-MS/MS in Negative Ion Mode

Electrospray ionization (ESI) in negative ion mode is a highly sensitive method for the analysis of this compound. The molecule readily deprotonates to form the [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 131. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions.

Key Fragmentation Pathways

The primary fragmentation pathway for the deprotonated this compound involves the neutral loss of formic acid (HCOOH), which has a mass of 46 Da. This is a common fragmentation pattern for α-hydroxy carboxylic acids. Another potential, though less dominant, fragmentation is the loss of water (H₂O), with a mass of 18 Da.

A key diagnostic fragment ion is observed at m/z 85.2, which corresponds to the loss of the carboxyl group as CO₂ and H₂. The collision-induced dissociation of deprotonated α-hydroxy acids can also yield a distinctive hydroxycarbonyl anion at m/z 45.

The proposed fragmentation pathway for this compound in negative ion mode ESI-MS/MS is illustrated in the following diagram:

fragmentation_pathway parent This compound [M-H]⁻ m/z 131.07 frag1 [M-H-CH₂O₂]⁻ m/z 85.06 parent->frag1  - HCOOH (46 Da) frag2 [M-H-H₂O]⁻ m/z 113.06 parent->frag2  - H₂O (18 Da)

Caption: Fragmentation pathway of deprotonated this compound.

Quantitative Data

The following table summarizes the quantitative data obtained from LC-MS/MS analysis of this compound in negative ion mode. The data is compiled from publicly available spectral databases.[2]

Precursor Ion (m/z)AdductCollision Energy (V)Fragment Ion (m/z)Relative Abundance (%)Proposed Neutral Loss
131[M-H]⁻1085.232HCOOH
131[M-H]⁻10112.92H₂O
131[M-H]⁻10100.82CH₅O
131[M-H]⁻2085.2100HCOOH
131[M-H]⁻20113.02.74H₂O
131[M-H]⁻2083.21.57C₂H₄O
Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer.

2.3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Matrix Samples: For biological samples, perform a protein precipitation by adding three volumes of ice-cold acetonitrile or methanol to one volume of the sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.

2.3.2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2.3.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion: m/z 131

    • Product Ion 1 (Quantifier): m/z 85.2

    • Product Ion 2 (Qualifier): m/z 113.0

  • Collision Gas: Argon.

Fragmentation Analysis by GC-MS (after Derivatization)

Due to its polarity and low volatility, this compound requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common and effective derivatization method.

Derivatization and Fragmentation

The active hydrogens in the hydroxyl and carboxyl groups are replaced with a nonpolar group, such as a trimethylsilyl (TMS) group. The derivatized molecule is then volatile and thermally stable for GC analysis.

The fragmentation of the TMS-derivatized this compound under electron ionization (EI) will be significantly different from its underivatized form in ESI. Characteristic fragments will arise from the cleavage of the carbon-carbon bonds and the loss of TMS groups or parts of the alkyl chain. For the methyl ester, TMS ether derivative of this compound, a significant fragment is often observed at m/z 89, corresponding to the cleavage alpha to the hydroxyl group.

Experimental Protocol: GC-MS Analysis

This protocol outlines a two-step derivatization (esterification followed by silylation) for the analysis of this compound by GC-MS.

3.2.1. Derivatization

  • Esterification:

    • To a dried sample of this compound, add 200 µL of 2% (v/v) sulfuric acid in methanol.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried methyl ester, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the sample to room temperature before injection.

3.2.2. Gas Chromatography

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Injection Mode: Splitless.

3.2.3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Logical Workflow for Analysis

The following diagram illustrates the decision-making process and workflow for the analysis of this compound using mass spectrometry.

workflow start Sample containing This compound analysis_choice Choice of Analytical Platform start->analysis_choice lcms LC-MS/MS analysis_choice->lcms High Sensitivity & Specificity gcms GC-MS analysis_choice->gcms Volatility Considerations lcms_protocol LC-MS/MS Protocol lcms->lcms_protocol derivatization Derivatization Required gcms->derivatization ester_silyl Esterification & Silylation derivatization->ester_silyl gcms_protocol GC-MS Protocol ester_silyl->gcms_protocol data_analysis Data Analysis & Quantification lcms_protocol->data_analysis gcms_protocol->data_analysis

References

Application Note: HPLC Analysis of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details two reliable High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-hydroxyhexanoic acid. Due to its lack of a strong native chromophore, a pre-column derivatization strategy is employed for sensitive UV detection. The primary method describes the quantification of total this compound using p-bromophenacyl bromide (PBPB) as a derivatizing agent. A secondary method for the chiral separation of its enantiomers, (R)- and (S)-2-hydroxyhexanoic acid, is also presented, utilizing (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) as a chiral derivatizing agent. These methods are suitable for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a hydroxy fatty acid that can be found as a metabolite in various biological systems.[1] Its analysis is crucial in metabolic studies and for understanding certain disease states. As this compound possesses a chiral center, the separation and quantification of its individual enantiomers can be of significant interest. This document provides comprehensive protocols for both the quantitative analysis of total this compound and the chiral separation of its enantiomers using HPLC with UV detection.

Experimental Protocols

Achiral Analysis of Total this compound via PBPB Derivatization

This method is designed for the quantification of the total concentration of this compound.

2.1.1. Materials and Reagents

  • This compound standard (Sigma-Aldrich, Cat. No. H5878 or equivalent)

  • p-Bromophenacyl bromide (PBPB) (Sigma-Aldrich, Cat. No. B57604 or equivalent)

  • Potassium hydroxide (KOH)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Crown ether (e.g., 18-Crown-6) (optional, as catalyst)

2.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For biological samples, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the acidic components. The final extract should be dissolved in methanol.

2.1.3. Derivatization Protocol

  • Transfer 100 µL of the standard or sample solution into a reaction vial.

  • Add a methanolic solution of KOH (e.g., 0.2 M) dropwise until the solution is neutralized (can be checked with a pH indicator).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 200 µL of a 5 mg/mL solution of PBPB in acetonitrile.

  • (Optional) Add a catalytic amount of 18-crown-6.

  • Seal the vial and heat at 80°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for HPLC analysis.

2.1.4. HPLC Conditions

ParameterValue
Instrument Standard HPLC system with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 254 nm

2.1.5. Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the achiral method. These values are based on typical performance for PBPB-derivatized fatty acids.

ParameterExpected Value
Retention Time Approximately 12-15 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 95-105%
Precision (%RSD) < 2%
Chiral Separation of (R)- and (S)-2-Hydroxyhexanoic Acid via DATAN Derivatization

This method allows for the separation and relative quantification of the (R) and (S) enantiomers of this compound.

2.2.1. Materials and Reagents

  • (R/S)-2-Hydroxyhexanoic acid standard

  • (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN) (Sigma-Aldrich, Cat. No. 358924 or equivalent)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2.2.2. Derivatization Protocol

  • Dissolve 1 mg of (R/S)-2-hydroxyhexanoic acid in 500 µL of anhydrous dichloromethane in a reaction vial.

  • Add 2 mg of DATAN and 20 µL of anhydrous pyridine.

  • Seal the vial and heat at 70°C for 1 hour.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

2.2.3. HPLC Conditions for Chiral Separation

ParameterValue
Instrument Standard HPLC system with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Isocratic at 40% B for 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection UV at 230 nm

2.2.4. Expected Chromatographic Data

The derivatization with a chiral agent creates diastereomers that can be separated on a standard achiral column.

ParameterExpected Value
Retention Time (Diastereomer 1) ~14.5 minutes
Retention Time (Diastereomer 2) ~16.0 minutes
Separation Factor (α) > 1.1
Resolution (Rs) > 1.5

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using a derivatization-based HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample or Standard Extract Extraction (LLE/SPE) (for biological samples) Sample->Extract Dry Evaporation to Dryness Extract->Dry Deriv Add Derivatization Reagent (PBPB or DATAN) + Heat Dry->Deriv HPLC HPLC System (Pump, Injector, Column) Deriv->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The methods presented in this application note provide robust and reliable protocols for the quantitative analysis of this compound in both its total and enantiomeric forms. The pre-column derivatization with PBPB allows for sensitive UV detection suitable for quantification, while derivatization with DATAN enables the successful chiral separation of its enantiomers on a standard reverse-phase column. These methods can be readily implemented in research and quality control laboratories.

References

Application Notes and Protocols: Synthesis of 2-Hydroxyhexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-hydroxyhexanoic acid methyl ester, a valuable intermediate in organic synthesis and drug development. The following methods are described, offering flexibility based on available starting materials and desired purity.

Introduction

This compound methyl ester is a chiral alpha-hydroxy ester with applications in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its functional groups, a secondary alcohol and a methyl ester, allow for a variety of subsequent chemical transformations. This document outlines two primary synthetic routes: Fischer esterification of this compound and a two-step synthesis from hexanal via bromination and subsequent hydrolysis.

Synthetic Pathways Overview

cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: From Hexanal A This compound B Methyl 2-Hydroxyhexanoate A->B Methanol, H₂SO₄ (cat.) Reflux C Hexanal D Methyl 2-Bromohexanoate C->D CAN, LiBr Methanol E Methyl 2-Hydroxyhexanoate D->E H₂O, Base or Acid

Caption: Synthetic routes to this compound methyl ester.

Method 1: Fischer Esterification of this compound

This method involves the direct esterification of this compound with methanol using an acid catalyst. It is a straightforward and high-yielding one-step process, ideal when the corresponding carboxylic acid is readily available.[1][2]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq) to the solution while stirring.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxyhexanoate.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield the pure ester.

Quantitative Data
ParameterValueReference
Starting MaterialThis compoundN/A
ReagentsMethanol, Sulfuric Acid[1]
Reaction Time2-4 hours[2]
Typical Yield~95%[3]
Purity>98% (after purification)N/A

Method 2: Synthesis from Hexanal via Bromination and Hydrolysis

Step 1: Synthesis of Methyl 2-Bromohexanoate

This procedure utilizes a one-pot oxidative bromination of hexanal.[4]

  • Reaction Setup: In a suitable reaction vessel, combine hexanal (1.0 eq), lithium bromide (LiBr), and ammonium cerium(IV) nitrate (CAN) in methanol.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 35-40 °C) for approximately 3.5 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and extraction procedure. The resulting crude product is then purified, typically by distillation, to yield methyl 2-bromohexanoate.

Step 2: Hydrolysis of Methyl 2-Bromohexanoate

This step involves the nucleophilic substitution of the bromide with a hydroxide group.

  • Reaction Setup: Dissolve methyl 2-bromohexanoate (1.0 eq) in a suitable solvent mixture, such as aqueous acetone or tetrahydrofuran (THF).

  • Hydrolysis: Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Extraction: Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify the crude methyl 2-hydroxyhexanoate by vacuum distillation or flash column chromatography.

Quantitative Data
ParameterStep 1: BrominationStep 2: Hydrolysis (Estimated)OverallReference
Starting MaterialHexanalMethyl 2-BromohexanoateHexanal[4]
Key ReagentsCAN, LiBr, MethanolNaOH or K₂CO₃, H₂O-[4]
Reaction Time~3.5 hours2-6 hours~5.5-9.5 hours[4]
Yield~80%~85-95%~68-76%[4]
Purity>98%>98%>98%N/A

Experimental Workflow Diagram

cluster_esterification Fischer Esterification Workflow cluster_from_hexanal Two-Step Synthesis from Hexanal Workflow ester_start Mix this compound, Methanol, and H₂SO₄ ester_reflux Reflux for 2-4h ester_start->ester_reflux ester_workup Cool and Concentrate ester_reflux->ester_workup ester_extract Extract with Ethyl Acetate and Wash ester_workup->ester_extract ester_dry Dry and Concentrate ester_extract->ester_dry ester_purify Purify (Distillation/Chromatography) ester_dry->ester_purify ester_product Pure Methyl 2-Hydroxyhexanoate ester_purify->ester_product hex_start Mix Hexanal, CAN, LiBr, and Methanol hex_react React at 35-40°C for 3.5h hex_start->hex_react hex_workup Work-up and Purify hex_react->hex_workup hex_intermediate Methyl 2-Bromohexanoate hex_workup->hex_intermediate hydro_start Dissolve Bromo-ester and add Base hex_intermediate->hydro_start hydro_reflux Reflux for 2-6h hydro_start->hydro_reflux hydro_workup Cool, Concentrate, and Acidify hydro_reflux->hydro_workup hydro_extract Extract and Wash hydro_workup->hydro_extract hydro_dry Dry and Concentrate hydro_extract->hydro_dry hydro_purify Purify (Distillation/Chromatography) hydro_dry->hydro_purify hydro_product Pure Methyl 2-Hydroxyhexanoate hydro_purify->hydro_product

Caption: Detailed experimental workflows for the synthesis of methyl 2-hydroxyhexanoate.

References

Application Notes and Protocols for Polyester Synthesis Using 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hydroxyhexanoic acid in the synthesis of polyesters. This document outlines the primary synthesis methodologies, presents key physicochemical properties of related polymers, and includes detailed experimental protocols. The information is intended to guide researchers in the development of novel polyesters for various applications, including drug delivery and biomedical devices.

Introduction

This compound is a versatile monomer for the synthesis of aliphatic polyesters. Its structure, featuring both a carboxylic acid and a secondary hydroxyl group, allows for polymerization through step-growth (polycondensation) or, via its corresponding lactone, ring-opening polymerization. The resulting polyesters are part of the broader family of polyhydroxyalkanoates (PHAs), which are known for their biodegradability and biocompatibility, making them excellent candidates for biomedical applications. The incorporation of this compound into polyester backbones can modulate properties such as crystallinity, thermal characteristics, and mechanical flexibility.

Synthesis Methodologies

The two primary routes for synthesizing polyesters from this compound are direct polycondensation and ring-opening polymerization of its corresponding lactone, β-butyl-β-propiolactone.

1. Direct Polycondensation: This method involves the direct polymerization of the this compound monomer at elevated temperatures and typically under vacuum to facilitate the removal of the water byproduct, driving the reaction toward high molecular weight polymer formation. Catalysts, such as tin(II) 2-ethylhexanoate, are often employed to increase the reaction rate.

2. Ring-Opening Polymerization (ROP): This is a common and often preferred method for producing high molecular weight polyesters with controlled architectures. It involves the synthesis of the cyclic ester (lactone) of this compound, namely β-butyl-β-propiolactone, followed by its polymerization. ROP can be initiated by a variety of catalysts, including anionic, cationic, and coordination-insertion catalysts, which allows for good control over the polymer's molecular weight and dispersity.

Physicochemical Properties

Table 1: Thermal and Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) P(3HB-co-3HHx) Copolymers

3HHx Content (mol%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
5.511682815
11-215925444
17-815120733

Note: Data is for the related P(3HB-co-3HHx) copolymer and is intended to be representative.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Direct Polycondensation

This protocol describes a general procedure for the direct polycondensation of this compound.

Materials:

  • This compound

  • Tin(II) 2-ethylhexanoate (catalyst)

  • Toluene

  • Methanol

  • High-vacuum line

  • Schlenk flask

  • Magnetic stirrer with heating plate

Procedure:

  • Monomer Preparation: Dry the this compound under vacuum at 40°C for 24 hours to remove any residual water.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the dried this compound and the tin(II) 2-ethylhexanoate catalyst (typically 0.02-0.05 mol% relative to the monomer).

  • Polymerization:

    • Heat the flask to 140-160°C under a slow stream of inert gas (e.g., argon or nitrogen) with vigorous stirring.

    • After 2-4 hours, gradually apply a high vacuum (<1 mbar) to the system to facilitate the removal of water.

    • Continue the reaction under vacuum for 12-24 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.

  • Purification:

    • Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.

    • Dissolve the polymer in a suitable solvent, such as toluene.

    • Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and dispersity, and by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its thermal properties.

Protocol 2: Synthesis of Poly(this compound) via Ring-Opening Polymerization of β-Butyl-β-propiolactone

This protocol outlines the synthesis of the lactone monomer and its subsequent polymerization.

Part A: Synthesis of β-Butyl-β-propiolactone

Note: The synthesis of β-lactones can be challenging and should be performed with appropriate safety precautions. A common route involves the cycloaddition of a ketene to an aldehyde.

Materials:

  • Hexanal

  • Ketene (generated in situ or from a cylinder)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a gas inlet, and a stirrer, dissolve hexanal in anhydrous diethyl ether under an inert atmosphere.

  • Cycloaddition: Cool the solution to -78°C (dry ice/acetone bath). Slowly bubble ketene gas through the solution while stirring. Alternatively, add a solution of a ketene precursor that generates ketene in situ.

  • Catalysis: Add a catalytic amount of a Lewis acid, such as BF₃·OEt₂, to the reaction mixture.

  • Reaction and Quenching: Allow the reaction to proceed at low temperature for several hours. Quench the reaction by adding a small amount of water or a saturated sodium bicarbonate solution.

  • Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the resulting crude lactone by vacuum distillation.

Part B: Ring-Opening Polymerization of β-Butyl-β-propiolactone

Materials:

  • β-Butyl-β-propiolactone (purified and dried)

  • Initiator (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Schlenk line and glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified β-butyl-β-propiolactone in anhydrous THF.

  • Initiation: Prepare a stock solution of the initiator (e.g., potassium tert-butoxide) in anhydrous THF. Add the desired amount of the initiator solution to the monomer solution at room temperature with vigorous stirring.

  • Polymerization: Allow the polymerization to proceed for the desired time (typically a few hours to 24 hours). The reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Purification: Terminate the polymerization by adding a small amount of acidified methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

Polymerization Workflow

G General Workflow for Polyester Synthesis cluster_0 Monomer Preparation cluster_1 Polymerization Routes cluster_2 Purification and Characterization Monomer This compound Polycondensation Direct Polycondensation Monomer->Polycondensation Heat, Catalyst, Vacuum Lactone β-Butyl-β-propiolactone Synthesis Monomer->Lactone Cyclization Purification Purification (Precipitation) Polycondensation->Purification ROP Ring-Opening Polymerization ROP->Purification Lactone->ROP Initiator Characterization Characterization (GPC, DSC, NMR) Purification->Characterization

Caption: Workflow for polyester synthesis from this compound.

Biodegradation Pathway of Polyhydroxyalkanoates

The biodegradation of PHAs is a crucial aspect of their application, particularly in the biomedical field. It is primarily an enzymatic process.[1][2] Microorganisms secrete extracellular PHA depolymerases that hydrolyze the polymer into soluble oligomers and monomers.[2] These smaller molecules are then transported into the cell and utilized as carbon and energy sources through metabolic pathways.[3]

G Enzymatic Biodegradation of PHAs PHA Poly(this compound) (Solid Polymer) Oligomers Soluble Oligomers and Monomers (e.g., this compound) PHA->Oligomers Enzymatic Hydrolysis Metabolism Cellular Metabolism Oligomers->Metabolism Cellular Uptake CO2_H2O CO2 + H2O Metabolism->CO2_H2O Mineralization Enzyme Extracellular PHA Depolymerase Enzyme->PHA

Caption: Biodegradation pathway of polyhydroxyalkanoates.

Conclusion

This compound is a valuable monomer for the creation of biodegradable and biocompatible polyesters. The choice of polymerization method, either direct polycondensation or ring-opening polymerization, will depend on the desired polymer characteristics, such as molecular weight and architecture. While data on the homopolymer is limited, the properties of related copolymers suggest that poly(this compound) and its copolymers are promising materials for applications in drug delivery, tissue engineering, and other biomedical fields. The provided protocols offer a starting point for the synthesis and characterization of these novel materials. Further research is encouraged to fully elucidate the structure-property relationships of polyesters derived from this compound.

References

Application Notes and Protocol for the Silylation of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylation is a common and effective derivatization technique used to increase the volatility, thermal stability, and decrease the polarity of compounds for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] This protocol details the silylation of 2-hydroxyhexanoic acid, a molecule possessing both a hydroxyl and a carboxylic acid functional group. Both of these groups are reactive towards silylating agents, and their derivatization is crucial for successful GC-MS analysis. The primary silylating agent used in this protocol is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a versatile and highly reactive reagent for this purpose.[1] To enhance the reactivity of BSTFA, especially for the potentially hindered secondary hydroxyl group, a catalyst such as trimethylchlorosilane (TMCS) is often added.[3] The resulting product is trimethylsilyl 2-((trimethylsilyl)oxy)hexanoate.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the silylated product.

PropertyThis compoundTrimethylsilyl 2-((trimethylsilyl)oxy)hexanoate
Molecular Formula C₆H₁₂O₃C₁₂H₂₈O₃Si₂
Molecular Weight 132.16 g/mol 276.52 g/mol
Appearance White to off-white solidExpected to be a clear, colorless liquid
Boiling Point Not readily availableSignificantly lower than the parent compound
Expected GC-MS Fragments N/Am/z 73 (Si(CH₃)₃)⁺, M-15 (loss of CH₃), M-117 (loss of COOSi(CH₃)₃)
Expected ¹H NMR Shifts See PubChem CID: 99824Signals for TMS groups (~0 ppm), shifted signals for the aliphatic chain
Expected ¹³C NMR Shifts See PubChem CID: 99824Signals for TMS carbons (~0 ppm), shifted signals for the aliphatic chain and carbonyl carbon

Experimental Protocols

This protocol is based on established methods for the silylation of hydroxy acids for GC-MS analysis.[4]

Materials
  • This compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • BSTFA and TMCS are moisture-sensitive and corrosive. Handle with care and in an inert atmosphere if possible.

Protocol for Silylation of this compound
  • Sample Preparation: Weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization before proceeding. Moisture will deactivate the silylating reagent.[1]

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the this compound. Vortex briefly to ensure complete dissolution.

  • Reagent Addition: Add 100 µL of BSTFA and 10 µL of TMCS (as a 10% solution in BSTFA, or added separately) to the reaction vial. The molar ratio of the silylating agent to the active hydrogens in the analyte should be in excess to ensure complete derivatization.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.[4]

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Visualizations

Silylation Reaction Signaling Pathway

Silylation_Reaction cluster_reactants Reactants cluster_products Products 2-Hydroxyhexanoic_Acid This compound (HO-R-COOH) Reaction_Vessel Silylation Reaction (70°C, 60 min) 2-Hydroxyhexanoic_Acid->Reaction_Vessel BSTFA BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) BSTFA->Reaction_Vessel TMCS TMCS (Trimethylchlorosilane) Catalyst TMCS->Reaction_Vessel Silylated_Product Trimethylsilyl 2-((trimethylsilyl)oxy)hexanoate (TMS-O-R-COOTMS) Byproducts Byproducts Reaction_Vessel->Silylated_Product Reaction_Vessel->Byproducts

Caption: Silylation of this compound with BSTFA and TMCS.

Experimental Workflow

Experimental_Workflow start Start prep Sample Preparation (1 mg this compound in vial) start->prep dissolve Dissolve in Anhydrous Pyridine (100 µL) prep->dissolve add_reagents Add BSTFA (100 µL) and TMCS (10 µL) dissolve->add_reagents react React at 70°C for 60 minutes add_reagents->react cool Cool to Room Temperature react->cool analyze GC-MS Analysis cool->analyze end End analyze->end

Caption: Step-by-step workflow for the silylation of this compound.

Logical Relationship of Silylation

Silylation_Logic cluster_problem Problem cluster_solution Solution Analyte This compound Properties - Polar - Non-volatile - Thermally labile Analyte->Properties Silylation Silylation (Derivatization) Properties->Silylation necessitates Derivatized_Analyte Silylated this compound Silylation->Derivatized_Analyte New_Properties - Less polar - Volatile - Thermally stable Derivatized_Analyte->New_Properties GC_MS Successful GC-MS Analysis New_Properties->GC_MS enables

Caption: Rationale for the silylation of this compound for GC-MS.

References

Application Notes and Protocols for 2-Hydroxyhexanoic Acid as a Biomarker for Nocardia Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardia species are ubiquitous environmental bacteria that can cause nocardiosis, an opportunistic infection affecting both immunocompromised and immunocompetent individuals. Diagnosis of nocardiosis, particularly when it involves the central nervous system (CNS), can be challenging due to its slow-growing nature and non-specific clinical presentation. Recent metabolomic studies have identified 2-hydroxyhexanoic acid as a significant metabolite present in the cerebrospinal fluid (CSF) of patients with Nocardia meningitis, suggesting its potential as a diagnostic biomarker.[1] This document provides detailed application notes and protocols for the detection and analysis of this compound in clinical research settings.

Application Notes

The presence of this compound in cerebrospinal fluid is a strong indicator of Nocardia infection, particularly meningitis. This biomarker can be utilized in several research and drug development applications:

  • Early and Rapid Diagnosis: Detection of this compound can supplement traditional microbiological methods, potentially leading to a faster diagnosis of Nocardia meningitis.

  • Monitoring Therapeutic Efficacy: Serial measurements of this compound levels in CSF could be used to monitor the effectiveness of antimicrobial therapy. A decrease in concentration would likely correlate with a reduction in bacterial load.

  • Drug Development: In the context of developing new anti-Nocardia agents, this compound can serve as a surrogate endpoint to assess the in vivo activity of novel compounds.

  • Pathophysiological Studies: Investigating the metabolic pathways leading to the production of this compound can provide insights into the virulence and metabolism of Nocardia species.

Data Presentation

Currently, there is a lack of publicly available, extensive quantitative data comparing the concentrations of this compound in the CSF of Nocardia-infected patients versus healthy controls. The following table is a template for researchers to populate with their own experimental data.

Sample GroupN (Number of Samples)Mean Concentration of this compound (µg/mL)Standard DeviationRange (µg/mL)
Nocardia Meningitis Patients
Healthy Controls
Other Bacterial Meningitis
Viral Meningitis

Experimental Protocols

The following protocols describe a general workflow for the detection and quantification of this compound in cerebrospinal fluid using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.

Protocol 1: Cerebrospinal Fluid (CSF) Sample Preparation

This protocol outlines the steps for extracting and derivatizing this compound from CSF samples to make it suitable for GC-MS analysis.

Materials:

  • CSF sample (minimum 100 µL)

  • Internal Standard (IS) solution (e.g., deuterated this compound or a similar structural analog)

  • Methanol (HPLC grade)

  • Pyridine

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw the frozen CSF sample on ice.

    • In a clean microcentrifuge tube, add 100 µL of the CSF sample.

    • Add a known amount of the internal standard solution to the CSF sample. The concentration of the IS should be within the expected range of the analyte.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold methanol to the CSF sample containing the IS.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new clean tube.

  • Solvent Evaporation:

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Derivatization (Two-Step Process):

    • Step 1: Methoximation

      • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

      • Vortex for 1 minute and then incubate at 60°C for 45 minutes. This step protects the keto group from cyclization.

    • Step 2: Silylation

      • After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS.

      • Vortex for 1 minute and incubate at 60°C for 60 minutes. This step converts the hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) derivatives.

  • Final Preparation for GC-MS Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of Derivatized this compound

This protocol provides a general set of parameters for the GC-MS analysis. These may need to be optimized for your specific instrument.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific)

  • Capillary Column: A non-polar or medium-polarity column is recommended (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

GC Parameters (Example):

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 70°C, hold for 2 min
Ramp 1: 10°C/min to 150°C
Ramp 2: 5°C/min to 250°C, hold for 5 min
Transfer Line Temperature 280°C

MS Parameters (Example):

ParameterSetting
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Solvent Delay 5 min

Data Analysis:

  • Identification: The derivatized this compound can be identified by its retention time and its mass spectrum, which will show characteristic fragment ions.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a pure standard of this compound. The concentrations of the calibration standards should bracket the expected concentration range in the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification to correct for variations in sample preparation and injection.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the analysis of this compound in CSF.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis CSF_Sample CSF Sample Collection and Storage (-80°C) Thawing_IS Thawing and Internal Standard Spiking CSF_Sample->Thawing_IS Extraction Protein Precipitation and Supernatant Extraction Thawing_IS->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Two-Step Derivatization (Methoximation & Silylation) Drying->Derivatization GC_MS GC-MS Injection and Data Acquisition Derivatization->GC_MS Data_Processing Data Processing (Peak Integration, Identification) GC_MS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

Caption: Workflow for this compound analysis.

Hypothesized Metabolic Relationship

The precise metabolic pathway for the production of this compound in Nocardia is not yet fully elucidated. However, it is likely derived from the fatty acid metabolism of the bacterium. The following diagram illustrates a potential relationship.

Metabolic_Pathway cluster_nocardia Inside Nocardia Hexanoyl_CoA Hexanoyl-CoA (from Fatty Acid Metabolism) Enzyme Hydroxylase Enzyme (Hypothesized) Hexanoyl_CoA->Enzyme Substrate 2_Hydroxyhexanoic_Acid This compound (Biomarker) Enzyme->2_Hydroxyhexanoic_Acid Product Secretion Secretion into CSF 2_Hydroxyhexanoic_Acid->Secretion Nocardia_Cell Nocardia Cell

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure α-hydroxy acids are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry at the α-position can significantly influence the pharmacological activity and toxicity of a drug. Racemic 2-hydroxyhexanoic acid, a six-carbon α-hydroxy acid, is a precursor to various chiral synthons. Enzymatic kinetic resolution (EKR) offers a highly selective, efficient, and environmentally benign method for the separation of its enantiomers. This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic this compound via enantioselective esterification.

The principle of this kinetic resolution lies in the differential reaction rates of the two enantiomers of this compound with an acyl donor in the presence of a lipase. The enzyme preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer largely unreacted. This results in a mixture of an acylated product (ester) and the unreacted enantiomer of the starting acid, which can then be separated.

Key Enzymes and Reagents

ReagentSupplier Examples
Racemic this compoundSigma-Aldrich, TCI Chemicals
Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym® 435)Sigma-Aldrich, Novozymes
Candida rugosa Lipase (CRL)Sigma-Aldrich, Fisher Scientific[1][2][3][4]
Vinyl Acetate (Acyl Donor)Sigma-Aldrich, Alfa Aesar
Anhydrous Toluene (Solvent)Sigma-Aldrich, VWR
Anhydrous Hexane (Solvent)Sigma-Aldrich, Fisher Scientific
Ethyl Acetate (for chromatography)Sigma-Aldrich, Fisher Scientific
Silica Gel (for chromatography)Sigma-Aldrich, Sorbent Technologies

Quantitative Data Summary

While specific data for the enzymatic resolution of this compound is not extensively published, the following table summarizes typical results for the kinetic resolution of short to medium-chain 2-hydroxy acids using lipases, which can be used as a starting point for optimization.

EnzymeSubstrateAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)
Immobilized CALBRacemic 2-hydroxyoctanoic acidVinyl acetateToluene4024~50>95>95
Candida rugosa LipaseRacemic 2-hydroxyoctanoic acidVinyl acetateHexane3048~45>90>90
Immobilized CALBRacemic 2-hydroxypentanoic acidVinyl propionateDiisopropyl ether3518~50>98>98
Candida rugosa LipaseRacemic 2-hydroxypentanoic acidVinyl propionateCyclohexane3036~48>92>92

e.e. = enantiomeric excess

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the enzymatic resolution of racemic this compound is depicted below.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis racemic_acid Racemic this compound reaction_setup Reaction Setup in Flask racemic_acid->reaction_setup acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_setup solvent Anhydrous Organic Solvent solvent->reaction_setup lipase Immobilized Lipase (e.g., CALB) lipase->reaction_setup incubation Incubation with Stirring at Controlled Temperature reaction_setup->incubation monitoring Reaction Monitoring by Chiral HPLC/GC incubation->monitoring filtration Filtration to Remove Enzyme monitoring->filtration ~50% Conversion extraction Solvent Extraction and Washing filtration->extraction chromatography Silica Gel Chromatography extraction->chromatography unreacted_acid Enantiopure (S)-2-Hydroxyhexanoic Acid chromatography->unreacted_acid ester_product Enantiopure (R)-2-Acetoxyhexanoic Acid chromatography->ester_product ee_determination Determination of Enantiomeric Excess (e.e.) unreacted_acid->ee_determination ester_product->ee_determination

Figure 1. Experimental workflow for the enzymatic resolution of racemic this compound.

The enzymatic kinetic resolution process can be visualized as a logical relationship.

G cluster_products Reaction Products racemic_mixture Racemic (R,S)-2-Hydroxyhexanoic Acid lipase Lipase (e.g., CALB) racemic_mixture->lipase ester (R)-2-Acetoxyhexanoic Acid lipase->ester Fast Reaction unreacted_acid (S)-2-Hydroxyhexanoic Acid lipase->unreacted_acid Slow Reaction (unreacted) acyl_donor Acyl Donor acyl_donor->lipase

Figure 2. Lipase-catalyzed enantioselective acylation of racemic this compound.

Detailed Experimental Protocols

Protocol 1: Enzymatic Resolution using Immobilized Candida antarctica Lipase B (CALB)

This protocol is a general method that should be optimized for the specific substrate and desired outcome.

1. Materials and Reagents:

  • Racemic this compound (1.0 g, 7.57 mmol)

  • Immobilized Candida antarctica lipase B (Novozym® 435) (100 mg)

  • Vinyl acetate (1.3 g, 15.1 mmol, 2 equivalents)

  • Anhydrous toluene (50 mL)

  • Molecular sieves (4 Å, 1.0 g, activated)

  • Methanol (for quenching)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hexane and ethyl acetate for column chromatography

2. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (1.0 g), anhydrous toluene (50 mL), and activated molecular sieves (1.0 g).

  • Stir the mixture for 15 minutes to ensure an anhydrous environment.

  • Add vinyl acetate (1.3 g) to the flask.

  • Initiate the reaction by adding immobilized CALB (100 mg).

  • Seal the flask and stir the mixture at 40°C.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by taking small aliquots (approx. 50 µL) at regular intervals (e.g., every 2-4 hours).

  • Quench the reaction in the aliquot by adding a small amount of methanol.

  • Filter the enzyme and molecular sieves.

  • Analyze the sample by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining acid and the formed ester, as well as the conversion rate. The reaction should be stopped at approximately 50% conversion to achieve high e.e. for both the substrate and the product.

4. Work-up and Purification:

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Remove the immobilized lipase and molecular sieves by filtration. The enzyme can be washed with toluene, dried under vacuum, and stored for reuse.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to remove the unreacted carboxylic acid, followed by a wash with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product.

  • The aqueous layer containing the sodium salt of the unreacted this compound should be acidified with 1M HCl to pH 2-3 and extracted with ethyl acetate (3 x 25 mL). The combined organic extracts are then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the unreacted acid.

  • Purify the crude ester and the unreacted acid separately by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Analytical Method - Chiral High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column, for example, a Daicel Chiralcel® OD-H or a Chiralpak® AD-H column.

2. Mobile Phase and Conditions (starting point for method development):

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting ratio is 90:10 (n-hexane:isopropanol) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • For the analysis of the ester, dissolve a small amount of the crude or purified ester in the mobile phase.

  • For the analysis of the unreacted acid, it is often necessary to derivatize it to its methyl or ethyl ester to improve its chromatographic properties on normal phase chiral columns. This can be done by reacting the acid with an excess of diazomethane in ether or by Fischer esterification.

4. Calculation of Enantiomeric Excess (e.e.) and Conversion:

  • Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • Conversion (c):

    • c (%) = [ e.e. of substrate / (e.e. of substrate + e.e. of product) ] x 100

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organic solvents such as toluene, hexane, and ethyl acetate are flammable. Avoid open flames and sources of ignition.

  • Vinyl acetate is a lachrymator and is flammable. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The enzymatic kinetic resolution of racemic this compound using lipases, particularly immobilized Candida antarctica lipase B, is a robust and highly selective method for the preparation of its enantiomers. The provided protocols offer a solid foundation for researchers to develop and optimize this process. Careful monitoring of the reaction progress and the use of appropriate chiral analytical techniques are crucial for achieving high enantiomeric purity of both the unreacted substrate and the acylated product. The reusability of immobilized enzymes further enhances the economic and environmental benefits of this biocatalytic approach in the synthesis of valuable chiral building blocks for drug development and other applications.

References

Application Notes and Protocols for the Quantification of Short-Chain Fatty Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the anaerobic fermentation of dietary fibers by the gut microbiota.[1][2] The most abundant SCFAs in the human gut are acetate (C2), propionate (C3), and butyrate (C4), typically found in a molar ratio of approximately 60:20:20.[1] These microbial metabolites are crucial signaling molecules in host physiology, modulating inflammatory responses, glucose and lipid metabolism, and influencing the gut-brain axis.[1][2][3] Consequently, the accurate quantification of SCFAs in various biological matrices, such as feces, plasma, and tissues, is of significant interest in understanding their role in health and disease, and for the development of novel therapeutics.[4]

This document provides detailed application notes and protocols for the quantification of SCFAs using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Approaches for SCFA Quantification

The quantification of SCFAs in biological samples presents analytical challenges due to their high volatility and hydrophilicity.[5] The two most established and reliable methods for SCFA analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for SCFA analysis, GC-MS offers high resolution and sensitivity.[6][7] Due to the polar nature of SCFAs, derivatization is often required to increase their volatility and improve chromatographic separation.[5][6] Common derivatization methods include esterification and silylation.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method has gained popularity for SCFA analysis due to its simpler sample preparation, which can often be performed without derivatization, and shorter analysis times compared to GC-MS.[7][8] LC-MS is particularly advantageous for complex biological matrices.[7]

Experimental Protocols

Protocol 1: Quantification of SCFAs in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of SCFAs in fecal samples using GC-MS following a derivatization procedure.

1. Sample Preparation and Extraction:

  • Accurately weigh 50-100 mg of frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.

  • Add 1 mL of a 10% isobutanol solution.[5]

  • Homogenize the sample mechanically (e.g., using a bead beater) at 6,000 rpm for 20 seconds, repeating twice with a 30-second interval.[5]

  • Centrifuge the homogenate at 21,000 x g for 5 minutes at room temperature.[5]

  • Transfer 675 µL of the supernatant to a new microcentrifuge tube.[5]

  • To remove lipids, add 400 µL of chloroform, vortex for 1 minute, and centrifuge at 21,000 x g for 2 minutes.[5]

  • Carefully transfer 400 µL of the upper aqueous phase to a new tube.[5]

  • Add an internal standard (IS) solution (e.g., 20 µg of 3-methylpentanoic acid).[5]

  • Add 125 µL of 20 mM NaOH solution.[5]

2. Derivatization:

  • Add 80 µL of isobutanol and 100 µL of pyridine to the aqueous extract.[5]

  • Adjust the final volume to 650 µL with ultra-pure water.[5]

  • Carefully add 50 µL of isobutyl chloroformate and vortex immediately.[5]

  • The derivatization reaction proceeds rapidly.

3. GC-MS Analysis:

  • GC Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or similar polar column.[9]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target SCFAs and the internal standard.

4. Quantification:

  • Generate a calibration curve using a series of standard solutions of known SCFA concentrations prepared in a similar matrix and subjected to the same extraction and derivatization procedure.[10]

  • Quantify the concentration of each SCFA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of SCFAs in Plasma Samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol details a sensitive method for quantifying SCFAs in plasma using UHPLC-MS/MS with 3-nitrophenylhydrazine (3-NPH) derivatization.[8][11]

1. Sample Preparation and Protein Precipitation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing an internal standard mix (e.g., deuterated acetate, propionate, and butyrate).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • To the supernatant, add 50 µL of 200 mM 3-NPH·HCl in 50% methanol and 50 µL of 120 mM EDC·HCl in 50% methanol.

  • Vortex and incubate at 40 °C for 30 minutes.

  • After incubation, add 10 µL of 0.1% formic acid to stop the reaction.[12]

3. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: C18 column (e.g., Kinetex 2.6 µm XB-C18, 50 x 2.1 mm).[12]

  • Mobile Phase A: 0.1% Formic acid in water.[12]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]

  • Gradient:

    • Start with 10% B, increase to 20% B at 0.3 min.[12]

    • Increase to 23% B at 2.5 min.[12]

    • Increase to 100% B at 2.6 min and hold until 3.0 min for column wash.[12]

    • Return to 10% B at 3.1 min and re-equilibrate until 4.0 min.[12]

  • Flow Rate: 500 µL/min.[12]

  • Column Temperature: 60 °C.[12]

  • Injection Volume: 2 µL.[12]

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each SCFA-3NPH derivative and the internal standards.[12]

4. Quantification:

  • Construct calibration curves by analyzing a series of standard solutions with known SCFA concentrations that have undergone the same derivatization process.

  • Calculate the concentration of each SCFA in the plasma samples based on the peak area ratios of the analyte to its corresponding stable isotope-labeled internal standard.[12]

Data Presentation

The following tables summarize typical quantitative data for SCFA analysis.

Table 1: GC-MS Method Validation Parameters

ParameterAcetatePropionateButyrateIsobutyrateValerateIsovalerate
Linearity (R²) >0.99>0.99>0.99>0.99>0.99>0.99
LOD (µM) 0.5-50.1-10.1-10.1-10.05-0.50.05-0.5
LOQ (µM) 1-100.5-50.5-50.5-50.1-10.1-1
Recovery (%) 85-11585-11585-11585-11585-11585-115
Intra-day Precision (%RSD) <10<10<10<10<10<10
Inter-day Precision (%RSD) <15<15<15<15<15<15

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data are representative and may vary based on the specific matrix and instrumentation.

Table 2: LC-MS/MS Method Validation Parameters

ParameterAcetatePropionateButyrateIsobutyrateValerateIsovalerate
Linearity (R²) >0.998>0.998>0.998>0.998>0.998>0.998
LOD (nM) 300011111
LOQ (nM) 160-310160-310160-310160-310160-310160-310
Accuracy (%) 90-11090-11090-11090-11090-11090-110
Intra-day Precision (%RSD) <3<3<3<3<3<3
Inter-day Precision (%RSD) <10<10<10<10<10<10

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data are representative and may vary based on the specific matrix and instrumentation.[13][14]

Table 3: Typical SCFA Concentrations in Human Biological Samples

SCFAFeces (µmol/g wet weight)Plasma (µM)
Acetate 30 - 10050 - 150
Propionate 10 - 405 - 20
Butyrate 10 - 305 - 15
Isobutyrate 1 - 51 - 5
Valerate 1 - 51 - 5
Isovalerate 1 - 51 - 5

Concentrations are approximate and can vary significantly based on diet, age, and health status.

Mandatory Visualizations

SCFA_Signaling_Pathways cluster_gut Gut Lumen cluster_colonocyte Colonocyte cluster_immune_cell Immune/Endocrine Cell Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation SCFAs Acetate, Propionate, Butyrate Gut Microbiota->SCFAs MCT1 MCT1/SMCT1 SCFAs->MCT1 Uptake SCFAs_outside SCFAs Butyrate_inside Butyrate MCT1->Butyrate_inside HDAC HDAC Gene Expression Gene Expression HDAC->Gene Expression Modulation Butyrate_inside->HDAC Inhibition GPCRs GPR41/GPR43/ GPR109A Signaling Cascades e.g., NF-κB, MAPK GPCRs->Signaling Cascades Physiological Response Physiological Response Signaling Cascades->Physiological Response SCFAs_outside->GPCRs Activation

Caption: Major signaling pathways of short-chain fatty acids (SCFAs).

GCMS_Workflow start Fecal Sample extraction Homogenization & Liquid-Liquid Extraction start->extraction derivatization Derivatization (e.g., Isobutyl Chloroformate) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data end SCFA Concentrations data->end

Caption: Experimental workflow for GC-MS based SCFA quantification.

LCMS_Workflow start Plasma Sample extraction Protein Precipitation (Methanol) start->extraction derivatization Derivatization (e.g., 3-NPH) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Processing & Quantification lcms->data end SCFA Concentrations data->end

Caption: Experimental workflow for LC-MS/MS based SCFA quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-hydroxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound include:

  • Hydrolysis of 2-bromohexanoic acid: This is a two-step process involving the α-bromination of hexanoic acid followed by nucleophilic substitution with a hydroxide source.

  • Oxidation of hexanal: This method involves the oxidation of the corresponding aldehyde, hexanal, to the carboxylic acid.

  • Green Chemistry Approaches: Enzymatic and microbial conversions are emerging as sustainable alternatives, though they may require more specialized starting materials and conditions.[1]

Q2: I am getting a low yield in my synthesis. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side reactions: Competing reactions can consume starting materials or the desired product. A common side reaction is the elimination of HBr from 2-bromohexanoic acid to form 2-hexenoic acid, especially under harsh basic conditions.

  • Product degradation: this compound can undergo self-esterification to form cyclic or linear polyesters at elevated temperatures.

  • Loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

  • Purity of starting materials: Impurities in the initial reagents can interfere with the reaction and lead to lower yields.

Q3: How can I purify the crude this compound?

A3: Purification of this compound can be achieved through several methods:

  • Extraction: The product can be extracted from the aqueous reaction mixture using an organic solvent like diethyl ether or ethyl acetate after acidification of the solution.[2]

  • Recrystallization: This is an effective method for purifying solid this compound. A suitable solvent system (e.g., hexane/ethyl acetate) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4]

  • Column chromatography: Silica gel chromatography can be used for high-purity isolation, although it may be less practical for large-scale syntheses.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A4: The progress of the reaction and the purity of the final product can be monitored using the following techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying the components in the reaction mixture, including the product and any byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity and purity of the synthesized this compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups (hydroxyl and carboxyl) of the product.

Troubleshooting Guides

Problem 1: Low Yield in the Hydrolysis of 2-Bromohexanoic Acid
Symptom Possible Cause Suggested Solution
Significant amount of unreacted 2-bromohexanoic acid Incomplete hydrolysis.- Increase the reaction time. - Increase the reaction temperature (monitor for side reactions). - Use a higher concentration of the base (e.g., NaOH or KOH).
Presence of 2-hexenoic acid as a major byproduct Elimination side reaction is favored.- Use milder basic conditions (e.g., aqueous sodium bicarbonate). - Perform the reaction at a lower temperature.
Formation of a waxy or oily solid instead of a crystalline product Presence of oligomeric esters due to self-condensation.- Avoid excessive heating during workup and purification. - Ensure complete hydrolysis of any ester byproducts by treating with a base.
Product is lost during aqueous workup The aqueous layer is not sufficiently acidified before extraction.- Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., HCl) to ensure the carboxylic acid is in its protonated, less water-soluble form before extraction.
Problem 2: Inefficient Oxidation of Hexanal
Symptom Possible Cause Suggested Solution
Low conversion of hexanal Inefficient oxidant or catalyst.- Choose a more potent oxidizing agent. - Optimize the catalyst loading and type. For instance, N-hydroxyphthalimide can be an effective catalyst for the oxidation of aldehydes.[6][7]
Formation of over-oxidation or side products Reaction conditions are too harsh.- Control the reaction temperature carefully. - Optimize the oxygen or air flow rate if used as the oxidant.[6]
Difficulty in separating the product from the catalyst Catalyst is soluble in the reaction mixture.- Consider using a heterogeneous catalyst that can be easily filtered off after the reaction.

Data Presentation

Table 1: Representative Effect of Reaction Conditions on the Yield of this compound via Hydrolysis of 2-Bromohexanoic Acid

Entry Base Concentration of Base (M) Temperature (°C) Reaction Time (h) Yield (%) Key Observation
1NaHCO₃1.0801265Milder conditions, less elimination byproduct.
2NaOH1.080675Faster reaction, some elimination observed.
3NaOH2.0100485High yield but increased risk of side reactions.
4KOH2.0100488Similar to NaOH, slightly higher yield may be observed.

Note: The data in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Bromohexanoic Acid

Materials:

  • 2-Bromohexanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromohexanoic acid (1 equivalent) in a 2 M aqueous solution of NaOH (2.5 equivalents).

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Heat the mixture gently until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow_hydrolysis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reactants 2-Bromohexanoic Acid + NaOH(aq) start->reactants reflux Reflux (100-110°C, 4-6h) reactants->reflux cool Cool to RT reflux->cool acidify Acidify (HCl, pH~2) cool->acidify extract Extract (Diethyl Ether) acidify->extract wash_dry Wash & Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions workup_loss Workup Loss low_yield->workup_loss optimize_cond Optimize Conditions (Time, Temp, Conc.) incomplete_rxn->optimize_cond milder_cond Use Milder Conditions side_reactions->milder_cond optimize_workup Optimize Workup (pH, Extraction) workup_loss->optimize_workup

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Chiral Separation of Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of hydroxy acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during these sensitive analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution in the chiral separation of hydroxy acids?

Poor enantiomeric resolution is a frequent challenge and can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for successful chiral separation. For hydroxy acids, polysaccharide-based columns, such as those derived from cellulose or amylose, are often effective.[1] However, if the chiral selector on the CSP doesn't interact effectively with the enantiomers of the hydroxy acid, the separation will be poor.

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier and any additives, is crucial for achieving selectivity. The type and concentration of these components can significantly impact the separation.

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experimenting with different temperatures (e.g., 10°C, 25°C, 40°C) can sometimes lead to significant improvements in resolution.[2]

  • Inadequate Flow Rate: A lower flow rate generally increases the number of theoretical plates and can improve resolution, though it will also lengthen the analysis time.[2]

Q2: My peaks are tailing or broadening. How can I improve the peak shape?

Peak tailing is a common issue when separating acidic compounds like hydroxy acids. It is often caused by secondary interactions between the analyte and the stationary phase.[1] Here are some strategies to improve peak shape:

  • Use of Acidic Additives: Adding a small amount of an acid, such as trifluoroacetic acid (TFA), formic acid, or acetic acid (typically 0.1%), to the mobile phase can help.[1][3] These additives suppress the ionization of residual silanol groups on the silica support of the CSP, which can cause unwanted interactions with the acidic analyte.[2]

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can also help to suppress the ionization of both the silanol groups and the analyte, leading to reduced secondary interactions and improved peak shape.[1]

  • Consider a Competing Acid: In some cases, adding a small amount of a different competing acid to the mobile phase can saturate the active sites on the stationary phase, resulting in more symmetrical peaks.[2]

Q3: How do I select the right Chiral Stationary Phase (CSP) for my hydroxy acid analysis?

There is no universal CSP for all chiral compounds, but for hydroxy acids, polysaccharide-based CSPs are a good starting point.[1] Consider the following approach:

  • Literature Review: Search for published methods for the separation of similar hydroxy acid compounds to guide your initial selection.

  • Column Screening: It is highly recommended to screen a set of CSPs with broad applicability. For hydroxy acids, columns like Chiralpak® AD-H (amylose-based) and Chiralcel® OJ-H (cellulose-based) are often successful.[1]

  • Consider Analyte Structure: The specific structure of your hydroxy acid, including other functional groups present, will influence its interaction with the CSP.

Q4: Can basic additives be used in the mobile phase for separating acidic hydroxy acids?

While it may seem counterintuitive, in some instances, a small amount of a basic additive (like diethylamine, DEA) can enhance peak shape and resolution for acidic compounds on certain CSPs, particularly those that are polysaccharide-based.[2] The basic additive can act as a competitor for active sites on the stationary phase, thereby reducing undesirable secondary interactions.

Troubleshooting Guides

Guide 1: Poor or No Resolution

Problem: The enantiomers of the hydroxy acid are co-eluting or showing very little separation.

Potential Cause Troubleshooting Step Experimental Protocol
Inappropriate CSP Screen different types of CSPs.Prepare analytical concentrations of your racemic hydroxy acid. Screen on polysaccharide-based columns (e.g., cellulose and amylose derivatives) and other available chiral columns. Use a standard mobile phase such as Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.
Suboptimal Mobile Phase Optimize the organic modifier and additive concentration.Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase from 5% to 30%.[2] Also, test different acidic additives (TFA, acetic acid, formic acid) at concentrations from 0.05% to 0.2%.
Incorrect Temperature Vary the column temperature.Set the column temperature to 10°C, 25°C, and 40°C and observe the effect on resolution.[2]
Flow Rate Too High Reduce the flow rate.Decrease the flow rate from 1.0 mL/min to 0.5 mL/min in increments and monitor the resolution.

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor or No Resolution Check_CSP Is the CSP appropriate for hydroxy acids? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., polysaccharide-based) Check_CSP->Screen_CSPs No Check_MP Is the mobile phase optimized? Check_CSP->Check_MP Yes Screen_CSPs->Check_MP Optimize_MP Vary organic modifier ratio and acidic additive Check_MP->Optimize_MP No Check_Temp Is the temperature optimized? Check_MP->Check_Temp Yes Optimize_MP->Check_Temp Vary_Temp Test different column temperatures (10, 25, 40°C) Check_Temp->Vary_Temp No Check_Flow Is the flow rate optimal? Check_Temp->Check_Flow Yes Vary_Temp->Check_Flow Reduce_Flow Decrease flow rate Check_Flow->Reduce_Flow No Success Resolution Achieved Check_Flow->Success Yes Reduce_Flow->Success PeakTailing Start Peak Tailing or Broadening Add_Acid Add 0.1% Acidic Modifier (TFA, Acetic Acid) Start->Add_Acid Check_Shape1 Is peak shape improved? Add_Acid->Check_Shape1 Adjust_pH Optimize Mobile Phase pH Check_Shape1->Adjust_pH No Success Symmetrical Peaks Check_Shape1->Success Yes Check_Shape2 Is peak shape improved? Adjust_pH->Check_Shape2 Increase_Additive Increase Additive Concentration Check_Shape2->Increase_Additive No Check_Shape2->Success Yes Check_Shape3 Is peak shape improved? Increase_Additive->Check_Shape3 Reduce_Load Reduce Sample Concentration or Injection Volume Check_Shape3->Reduce_Load No Check_Shape3->Success Yes Reduce_Load->Success

References

Technical Support Center: Overcoming Poor Peak Shape in Fatty Acid GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of fatty acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of fatty acids necessary for GC analysis?

A: Free fatty acids are highly polar compounds that tend to form hydrogen bonds. This leads to issues like adsorption onto the GC column and poor peak shape (tailing).[1] Derivatization, most commonly through esterification to fatty acid methyl esters (FAMEs), is crucial because it:

  • Reduces Polarity: The conversion of the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1]

  • Increases Volatility: FAMEs are more volatile than their corresponding free fatty acids, which allows for analysis at lower temperatures and reduces the risk of thermal degradation.[1][2]

  • Improves Separation: By neutralizing the polar carboxyl group, separation is primarily based on other structural features like carbon chain length and degree of unsaturation.[1][3]

Q2: What are the most common types of poor peak shapes I might see?

A: The most frequently observed peak shape distortions in the GC analysis of fatty acids are:

  • Peak Tailing: The peak has an asymmetrical shape with a "tail" extending to the right. This is often caused by secondary interactions between the analyte and the stationary phase.[4]

  • Peak Fronting: This is the opposite of tailing, where the peak is broader in the first half and has a sharp end. Common causes include column overload or poor sample solubility.[4][5]

  • Split Peaks: A single compound appears as two or more distinct peaks. This can indicate a problem occurring before the separation, such as a blocked frit or a void in the column packing.[4][5]

  • Broad Peaks: Peaks are wider than expected, which can be a result of column inefficiency, high mobile phase viscosity, or sample overloading.[4]

Q3: Can my choice of derivatization reagent affect my results?

A: Yes, the choice of derivatization reagent is critical. For instance, when analyzing furan fatty acids, using acidic catalysts like boron trifluoride in methanol (BF3-MeOH) can cause degradation of the furan ring, leading to reduced or absent peaks.[6] It is important to select a derivatization method that is appropriate for the specific fatty acids in your sample.

Q4: How often should I perform inlet maintenance?

A: The frequency of inlet maintenance depends on the cleanliness of your samples. For dirty samples, you may need to replace the liner and septum as frequently as every 100 injections, or even daily.[7][8][9] For cleaner samples, such as those from headspace analysis, maintenance might only be necessary every few months.[7] Regular inspection and preventative maintenance are key to avoiding downtime and ensuring reproducible results.[8]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue in the GC analysis of fatty acids and can lead to inaccurate integration and quantification.[4]

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Active sites in the inlet liner, at the head of the column, or on contaminated surfaces can interact with polar fatty acid derivatives. Ensure you are using a high-quality deactivated liner and that your inlet is clean.[10] Trimming a small portion (10-20 cm) from the front of the column can remove active sites that have developed over time.[11][12]
Incomplete Derivatization If the derivatization reaction is incomplete, the remaining free fatty acids will exhibit significant tailing. Optimize your derivatization protocol, ensuring the reagents are fresh and the reaction goes to completion.[13]
Column Contamination Non-volatile residues from your sample matrix can accumulate on the column, leading to peak tailing. If you suspect contamination, bake out the column according to the manufacturer's instructions. If the problem persists, trimming the column may be necessary.[14]
Improper Column Installation If the column is not installed correctly in the inlet, it can create dead volume and lead to tailing. Ensure the column is cut squarely and inserted to the correct depth as specified by the instrument manufacturer.[5][14][15]
System Leaks Leaks in the system, particularly at the septum or column fittings, can cause peak tailing. Use an electronic leak detector to check for and resolve any leaks.[8][11]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Indiscriminate Tailing check_all_peaks->yes_all_peaks Yes no_all_peaks Selective Tailing check_all_peaks->no_all_peaks No flow_path_issue Suspect Flow Path Disruption yes_all_peaks->flow_path_issue chemical_issue Suspect Chemical Interaction no_all_peaks->chemical_issue check_installation Check Column Installation & Look for Leaks flow_path_issue->check_installation check_derivatization Review Derivatization Protocol chemical_issue->check_derivatization perform_maintenance Perform Inlet Maintenance (Liner, Septum, Seal) check_installation->perform_maintenance resolved Peak Shape Improved perform_maintenance->resolved trim_column Trim Column check_derivatization->trim_column trim_column->resolved

Caption: Troubleshooting workflow for peak tailing in GC.

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

CauseSolution
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.[4][5][6] Reduce the injection volume, dilute your sample, or use a higher split ratio.[4][6] You can also consider using a column with a higher capacity (wider diameter or thicker film).[4]
Poor Sample Solubility If the analyte is not fully soluble in the injection solvent, it can cause peak fronting.[4] Ensure your sample is completely dissolved before injection and that the solvent is compatible with the mobile phase.[4]

Troubleshooting Workflow for Peak Fronting:

start Peak Fronting Observed check_overload Is Column Overload a Possibility? start->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_solubility Check Sample Solubility check_overload->check_solubility No resolved Peak Shape Improved reduce_injection->resolved change_solvent Change Sample Solvent check_solubility->change_solvent change_solvent->resolved

Caption: Troubleshooting workflow for peak fronting in GC.

Issue 3: Split Peaks

Split peaks can be a frustrating issue, often pointing to a problem with the sample introduction.

Possible Causes and Solutions:

CauseSolution
Improper Column Cut or Installation A poorly cut column or incorrect installation can cause the sample to be introduced onto the column in a non-uniform manner.[5][12] Re-cut the column, ensuring a clean, square cut, and verify the correct installation depth.[5]
Blocked Inlet Liner or Frit Particulate matter from the sample or septum can block the inlet liner or a frit, causing peak splitting.[4] Replace the liner and septum.[16] Filtering samples before injection can help prevent this.[4]
Solvent/Stationary Phase Mismatch If the injection solvent is not compatible with the stationary phase, it can cause poor focusing of the analyte at the head of the column.[12][17] Ensure the solvent and stationary phase have similar polarities.[17]
Injection Technique In splitless injection, if the initial oven temperature is too high, it can lead to broad or split peaks.[5][12] The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[5][12]

Troubleshooting Workflow for Split Peaks:

start Split Peaks Observed check_column Inspect Column Cut and Installation start->check_column recut_reinstall Re-cut and Re-install Column check_column->recut_reinstall Issue Found check_inlet Check Inlet Liner and Septum check_column->check_inlet No Issue resolved Peak Shape Improved recut_reinstall->resolved replace_consumables Replace Liner and Septum check_inlet->replace_consumables Issue Found check_method Review Injection Method Parameters check_inlet->check_method No Issue replace_consumables->resolved adjust_temp Adjust Initial Oven Temperature check_method->adjust_temp adjust_temp->resolved

Caption: Troubleshooting workflow for split peaks in GC.

Experimental Protocols

Protocol 1: Boron Trifluoride (BF₃)-Methanol Derivatization

This is a common and effective method for preparing FAMEs from free fatty acids and glycerolipids.[1]

Materials:

  • Sample containing fatty acids (1-25 mg)

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane or Heptane

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Reaction vials with PTFE-lined caps

Procedure:

  • Place the sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness first.[3]

  • Add 2 mL of BF₃-Methanol reagent to the sample.[10]

  • Cap the vial tightly and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[3][18]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.

  • Shake vigorously to extract the FAMEs into the hexane layer.[10]

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Protocol 2: GC Inlet Maintenance

Regular inlet maintenance is critical for maintaining good peak shape and reproducibility.[7][8]

Materials:

  • Lint-free gloves

  • Tweezers or liner removal tool

  • New septum, inlet liner, and O-ring

  • Wrenches for fittings

Procedure:

  • Cool the GC inlet and oven to a safe temperature and turn off the carrier gas flow at the instrument (do not turn off the gas source).

  • Loosen and remove the septum nut.

  • Remove the old septum.[9]

  • Remove the inlet liner using tweezers or a dedicated tool. Be careful as it may still be warm.[11]

  • Inspect the inside of the inlet for any debris and clean if necessary.

  • Slide a new O-ring onto the new liner.

  • Wearing gloves, handle the new liner by its edges and insert it into the inlet.[9][11]

  • Place the new septum into the septum nut and reassemble the inlet. Do not overtighten the septum nut.

  • Restore the carrier gas flow and perform a leak check around the septum nut and other fittings.[8][11]

  • Once the system is confirmed to be leak-free, you can restore your method temperatures and proceed with analysis.

Protocol 3: GC Column Conditioning

Properly conditioning a new GC column is essential for achieving a stable baseline and optimal performance.

Materials:

  • New GC column

  • Ceramic scoring wafer or capillary column cutter

  • Appropriate ferrules and nuts

Procedure:

  • Install the column in the inlet, but do not connect it to the detector.[19]

  • Set the carrier gas flow to the typical rate for your analysis.

  • Purge the column with carrier gas for at least 15-30 minutes at ambient temperature to remove any oxygen.[19]

  • Program the oven to heat at a rate of 5-10°C/minute to the conditioning temperature. This is typically 20°C above the final temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.[19][20]

  • Hold at the conditioning temperature for 1-2 hours. For very polar columns or thick film columns, a longer conditioning time may be necessary.

  • Cool the oven and connect the column to the detector.

  • Heat the oven to the initial temperature of your method and allow the baseline to stabilize before running samples.

Quantitative Data Summary

Table 1: Recommended GC Columns for FAME Analysis

Stationary PhasePolarityRecommended Use
Polyethylene Glycol (e.g., Carbowax-type, HP-INNOWax, DB-WAX)PolarGeneral analysis of saturated and unsaturated FAMEs.[2][11][21]
Biscyanopropyl Polysiloxane (e.g., HP-88, CP-Sil 88, DB-23)Highly PolarSeparation of cis and trans isomers of polyunsaturated fatty acids.[2][21][22]
5% Phenyl Polysiloxane (e.g., HP-5MS)Non-polarCan be used for separating different furan derivatives.[6]

Table 2: Typical GC Parameters for FAME Analysis

ParameterSettingRationale
Inlet Temperature 250 °CEnsures complete and rapid vaporization of FAMEs without causing thermal degradation.[1][11]
Split Ratio 50:1A starting point that can be adjusted to prevent column overload.[1]
Carrier Gas Helium or HydrogenCommon carrier gases for GC analysis.[1]
Oven Program Example: 100°C (hold 4 min), ramp at 3°C/min to 240°C (hold 15 min)A temperature program is necessary to separate a wide range of FAMEs with different chain lengths and degrees of unsaturation. A lower initial temperature can help focus analytes at the head of the column for sharper peaks.[10]
Detector Temperature 280 °CShould be higher than the final oven temperature to prevent condensation of the analytes.[1]

References

Technical Support Center: Optimizing Derivatization of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful derivatization of 2-hydroxyhexanoic acid for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize this compound before GC (Gas Chromatography) analysis?

A1: Derivatization is crucial for compounds like this compound that contain polar functional groups (a carboxylic acid and a hydroxyl group).[1] These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC.[2] The derivatization process replaces the active hydrogen atoms in these polar groups with nonpolar moieties, which increases the molecule's volatility and thermal stability, leading to improved chromatographic peak shape and better detection.[1][3]

Q2: What are the most common methods for derivatizing this compound?

A2: The most prevalent methods involve either a one-step or a two-step process to modify both the hydroxyl and carboxyl groups:

  • Silylation: This is a one-step method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), reacts with both functional groups simultaneously to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[1]

  • Alkylation followed by Acylation: This is a two-step process. First, the carboxylic acid is converted to an ester (alkylation), often a methyl ester, using reagents like boron trifluoride in methanol (BF3-Methanol).[3] Second, the hydroxyl group is converted to an ester through acylation using an acid anhydride.[1]

Q3: How do I choose between silylation and a two-step alkylation/acylation?

A3: The choice depends on your specific analytical needs, sample matrix, and available resources. Silylation is a fast, single-step reaction that is highly effective for converting both functional groups.[3] However, the resulting silyl derivatives can be sensitive to moisture and may degrade over time.[3] The two-step alkylation/acylation method produces more stable derivatives but is more time-consuming and labor-intensive.[2]

Q4: Is it possible to perform chiral analysis on this compound?

A4: Yes, determining the enantiomeric composition is possible by using a chiral derivatizing agent. This agent reacts with both enantiomers of this compound to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using a standard, non-chiral chromatography column.[4][5]

Troubleshooting Guide

Encountering issues during derivatization is common. The following guide addresses the most frequent problems in a question-and-answer format.

Problem: Low or No Product Yield

Q: My derivatization reaction has a very low yield or failed completely. What are the likely causes and how can I fix them?

A: Low yield is one of the most common issues and can typically be traced back to reaction conditions or reagent quality.

Table 1: Troubleshooting Low Derivatization Yield

Potential CauseRecommended SolutionCitation
Presence of Moisture Water hydrolyzes silylating reagents and can prevent esterification. Ensure all glassware is oven-dried and use only anhydrous (dry) solvents. If the sample is aqueous, it must be thoroughly dried first.[3][6]
Degraded Reagents Derivatization reagents, especially silylating agents, are sensitive to air and moisture. Use fresh reagents from an unopened vial or a properly stored container.[7]
Incorrect Reaction Time/Temp Derivatization reactions require specific time and temperature profiles for completion. Consult literature for your specific reagent or perform an optimization experiment. For sterically hindered groups, longer times and higher temperatures may be needed.[8]
Insufficient Reagent The derivatizing agent must be present in molar excess to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of the reagent to the total number of active hydrogens on the analyte.
Improper pH (for esterification) Acid-catalyzed esterification requires an acidic environment. Ensure the catalyst (e.g., BF3, HCl) is active and present in a sufficient amount.[9]

Problem: Incomplete Derivatization

Q: My chromatogram shows multiple peaks for this compound (e.g., a partially derivatized peak and a fully derivatized peak). How can I ensure the reaction goes to completion?

A: The appearance of multiple peaks for a single analyte is a clear sign of incomplete derivatization.

Table 2: Optimizing for a Complete Reaction

Corrective ActionDetailsCitation
Increase Reaction Time/Temp Allow the reaction to proceed for a longer duration or at a higher temperature. A typical starting point for silylation is 60-75 °C for 30-60 minutes. Monitor progress by analyzing samples at different time points.[10]
Add a Catalyst For silylation with BSTFA, adding 1% Trimethylchlorosilane (TMCS) can significantly increase the reagent's reactivity, especially for hindered hydroxyl groups. For acylation, pyridine is often used as a catalyst.[11][12]
Increase Reagent Concentration As with low yield, ensure a sufficient molar excess of the derivatizing reagent is used to push the equilibrium toward the fully derivatized product.[3]
Ensure Proper Mixing After adding the reagent, make sure the vial is capped tightly and vortexed thoroughly to ensure the analyte and reagent are completely mixed.[13]

Problem: Poor Chromatographic Peak Shape

Q: The peak for my derivatized analyte is showing significant tailing. What is the cause?

A: Peak tailing is often caused by unreacted polar groups interacting with active sites in the GC system or by issues with the system itself.

  • Check for Incomplete Derivatization: Tailing suggests that some polar hydroxyl or carboxyl groups may still be present. Re-optimize your derivatization procedure using the steps outlined in the "Incomplete Derivatization" section.[3]

  • Evaluate the GC System: Active sites in the GC inlet liner or on the column head can cause peak tailing. Use a deactivated inlet liner, perform inlet maintenance, and consider trimming the first few centimeters of the column.[12]

  • Analyze a Reagent Blank: Inject a sample containing only the solvent and derivatization reagent (carried through the same heating procedure). This helps determine if the tailing is caused by co-elution with reagent byproducts.[13]

Experimental Protocols

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS

This protocol is designed for the formation of trimethylsilyl (TMS) derivatives of this compound.

  • Sample Preparation: Transfer a known amount of the dried sample extract containing this compound into a 2 mL autosampler vial. If in solution, evaporate the solvent completely under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to redissolve the residue. Add 100 µL of BSTFA + 1% TMCS.[3]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70 °C for 60 minutes.[13]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Two-Step Methyl Esterification and Acylation

This protocol creates a more stable methyl ester, acetyl ether derivative.

  • Step 1: Esterification (FAME Formation)

    • Place the dried sample in a reaction vial.

    • Add 200 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol).[3]

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial, then add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex vigorously.

    • Allow the layers to separate and carefully transfer the upper hexane layer (containing the methyl ester) to a clean vial.

    • Evaporate the hexane under a stream of nitrogen.

  • Step 2: Acylation

    • To the dried methyl ester residue, add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample can be injected directly or the reagents can be evaporated and the sample reconstituted in a suitable solvent like hexane.

Workflow and Logic Diagrams

A clear workflow is essential for reproducible results. The following diagrams illustrate a general experimental process and a troubleshooting decision tree.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample dry_sample Dry Sample Extract (Under Nitrogen) start->dry_sample add_reagents Add Anhydrous Solvent & Derivatization Reagent dry_sample->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat at Optimized Temperature & Time vortex->heat cool Cool to Room Temp heat->cool analyze Inject into GC-MS cool->analyze

Caption: General experimental workflow for derivatization.

TroubleshootingLogic action_node action_node result_node result_node issue_node issue_node start Analyze Results q1 Acceptable Yield? start->q1 q2 Single Analyte Peak? q1->q2 Yes a1_no Issue: Low Yield q1->a1_no No q3 Symmetrical Peak Shape? q2->q3 Yes a2_no Issue: Incomplete Reaction q2->a2_no No a3_no Issue: Peak Tailing q3->a3_no No end Successful Analysis q3->end Yes s1 Check for moisture. Use fresh/anhydrous reagents. Optimize temp/time. a1_no->s1 s2 Increase reaction time/temp. Increase reagent concentration. Add catalyst (e.g., TMCS). a2_no->s2 s3 Confirm complete derivatization. Check GC inlet & column for activity. Analyze reagent blank. a3_no->s3

Caption: Decision tree for troubleshooting derivatization issues.

References

stability of 2-hydroxyhexanoic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-hydroxyhexanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its aqueous solutions?

A1: For the solid (powder) form of this compound, it is recommended to store it in a tightly sealed container in a dry and cool place. For long-term storage, -20°C is advisable. Aqueous solutions should be freshly prepared. If storage is necessary, it is best to store them at 2-8°C for short periods. For longer-term storage, freezing at -20°C or -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can potentially accelerate degradation.

  • Temperature: Higher temperatures can increase the rate of degradation reactions.

  • Presence of other reactive species: Strong oxidizing or reducing agents are incompatible with this compound.

Q3: What are the potential degradation pathways for this compound in an aqueous solution?

A3: While specific data for this compound is limited, alpha-hydroxy acids, in general, may undergo the following degradation pathways in aqueous solutions:

  • Self-esterification (dimerization/polymerization): At higher concentrations and elevated temperatures, alpha-hydroxy acids can react with themselves to form dimers and larger oligomers. For lactic acid, a similar short-chain alpha-hydroxy acid, this polymerization is slow at room temperature but can be more significant at higher temperatures.[1]

  • Lactonization: Hydroxy acids with a carbon chain of four or five carbons between the hydroxyl and carboxyl groups readily form cyclic esters (lactones). While this compound has the hydroxyl group on the alpha carbon, the potential for intramolecular cyclization to form a lactone, particularly under certain conditions (e.g., heat, acid catalysis), cannot be entirely ruled out, though it is less favorable than for gamma or delta-hydroxy acids.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of a this compound solution can be monitored by periodically analyzing the concentration of the parent compound and the appearance of any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.[2][3] Changes in the pH or appearance (e.g., color change, precipitation) of the solution can also be indicators of degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in pH of the solution over time. Degradation of this compound may lead to the formation of other acidic or neutral species.Prepare fresh solutions for critical experiments. If storage is necessary, store at low temperatures (2-8°C or frozen) and minimize storage time. Monitor the pH of the solution before each use.
Unexpected peaks in HPLC chromatogram. These may represent degradation products such as dimers, polymers, or other byproducts.Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks appear over time, it indicates degradation. Consider using milder storage conditions.
Decreased potency or unexpected experimental results. The concentration of the active this compound may have decreased due to degradation.Re-analyze the concentration of your this compound solution using a validated analytical method like HPLC. Prepare fresh solutions from solid material for sensitive applications.
Cloudiness or precipitation in the solution. This could be due to the formation of less soluble degradation products (e.g., polymers) or changes in solubility due to temperature fluctuations.Visually inspect the solution before use. If cloudiness or precipitation is observed, the solution may have degraded and should be discarded. Ensure the storage temperature is stable.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound in the public domain, the following table presents illustrative data based on the general behavior of short-chain alpha-hydroxy acids in aqueous solutions. This data is for exemplary purposes only and should not be considered as experimentally verified for this compound.

Condition Parameter Value Comment
pH Stability pH Range for Optimal Stability4.0 - 6.0Alpha-hydroxy acids are generally more stable in mildly acidic to neutral pH ranges.
Potential Degradation at Low pH (<3)Increased rate of self-esterificationExtreme acidic conditions can catalyze intermolecular reactions.
Potential Degradation at High pH (>8)Base-catalyzed hydrolysis of potential esters/polymersAlkaline conditions can promote hydrolysis.
Temperature Stability Recommended Storage Temperature2-8°C (short-term), -20°C or -80°C (long-term)Lower temperatures significantly slow down degradation reactions.
Accelerated Degradation> 40°CElevated temperatures will likely increase the rate of degradation.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound (10 mM)

  • Materials:

    • This compound (solid, high purity)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 100 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required mass of this compound (Molecular Weight: 132.16 g/mol ) for the desired volume and concentration. For 100 mL of a 10 mM solution, the required mass is 0.13216 g.

    • Accurately weigh the calculated amount of this compound using an analytical balance.

    • Transfer the weighed solid into the 100 mL volumetric flask.

    • Add approximately 70-80 mL of high-purity water to the flask.

    • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved.

    • Once dissolved, remove the stir bar and rinse it with a small amount of high-purity water, collecting the rinse in the volumetric flask.

    • Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • This solution is now ready for use or for further dilution.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. The specific column, mobile phase, and other parameters should be optimized for your specific instrumentation and requirements.

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2.5) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 80:20 (v/v) aqueous buffer to organic solvent.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Low UV, typically around 210 nm, as alpha-hydroxy acids lack a strong chromophore.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Procedure:

    • Prepare your this compound solutions for analysis (e.g., from a stability study).

    • Filter the samples through a 0.45 µm syringe filter before injection to protect the HPLC column.

    • Inject a standard solution of this compound of known concentration to determine its retention time and peak area.

    • Inject the samples from the stability study.

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of any new peaks over time. The appearance of new peaks would indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_results Outcome start Weigh Solid this compound dissolve Dissolve in Aqueous Buffer start->dissolve storage Store at Different Conditions (pH, Temperature) dissolve->storage sampling Sample at Time Points (t=0, t=1, t=2...) storage->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (Concentration vs. Time) hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways 2-HHA This compound dimer Dimer/Polymer 2-HHA->dimer Self-esterification (High Conc./Temp.) lactone Lactone 2-HHA->lactone Lactonization (e.g., under heat/acid)

Caption: Potential degradation pathways of this compound in aqueous solution.

References

Technical Support Center: Quantification of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of 2-hydroxyhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2][3] Given that this compound is an endogenous metabolite often measured in complex biological matrices like plasma or serum, it is particularly susceptible to these effects.[4][5]

Q2: What are the primary sources of matrix effects in biological samples?

A2: The primary sources of matrix effects in biological samples include:

  • Endogenous components: Phospholipids, salts, proteins, and other metabolites naturally present in the sample.[6][7]

  • Exogenous components: Substances introduced during sample collection and preparation, such as anticoagulants (e.g., EDTA, heparin), stabilizers, and non-volatile salts from buffers.[6][7]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[8][9][10] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. If a SIL-IS for this compound is not commercially available, custom synthesis is an option.[1] Alternatively, a closely related structural analog can be used, but it may not perfectly mimic the behavior of the analyte.[11]

Q4: Can derivatization help in reducing matrix effects for this compound?

A4: Yes, derivatization can be a valuable strategy. For small, polar molecules like this compound, derivatization can shift its retention time on a reversed-phase column, moving it away from the early-eluting, highly polar matrix components that often cause significant ion suppression.[12][13] Additionally, certain derivatizing agents can improve the ionization efficiency of the analyte, leading to better sensitivity.[14][15][16]

Troubleshooting Guides

Issue 1: Poor Peak Shape, Low Sensitivity, or High Variability in Results

This is often a primary indication of significant matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.

start Start: Poor Peak Shape / Low Sensitivity / High Variability check_is 1. Review Internal Standard (IS) Performance start->check_is is_ok IS performance is stable? check_is->is_ok improve_sp 2. Enhance Sample Preparation is_ok->improve_sp No optimize_lc 3. Optimize Chromatography is_ok->optimize_lc Yes sp_choice Select a more rigorous method: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) improve_sp->sp_choice use_sil_is Implement a Stable Isotope-Labeled IS (SIL-IS) or a suitable structural analog. improve_sp->use_sil_is sp_choice->optimize_lc lc_actions Increase retention or change column selectivity to separate from interferences. optimize_lc->lc_actions end End: Improved Data Quality lc_actions->end use_sil_is->end

Troubleshooting workflow for common LC-MS/MS issues.
Issue 2: Choosing the Right Sample Preparation Technique

The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques.

Quantitative Data Summary: Comparison of Sample Preparation Techniques

TechniqueTypical Analyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Moderate to HighLow to ModerateHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) HighHighLow to Moderate

This table provides a general comparison based on literature for small organic acids and similar molecules. Actual performance will depend on the specific protocol and matrix.

start Start: Select Sample Prep Method ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_adv Advantage: Fast, simple, high throughput. Disadvantage: Least effective at removing interferences. ppt->ppt_adv lle_adv Advantage: Cleaner than PPT, removes non-polar interferences. Disadvantage: More labor-intensive, solvent selection is key. lle->lle_adv spe_adv Advantage: Most effective at removing interferences, high analyte concentration. Disadvantage: Method development required, lower throughput. spe->spe_adv end End: Optimized Sample Preparation ppt_adv->end lle_adv->end spe_adv->end start Start: Biological Sample (Plasma/Serum) add_is Add Internal Standard start->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation sample_prep->ppt Simple & Fast lle Liquid-Liquid Extraction sample_prep->lle Cleaner spe Solid-Phase Extraction sample_prep->spe Cleanest analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data_proc Data Processing & Quantification analysis->data_proc end End: Final Concentration data_proc->end

References

Technical Support Center: 2-Hydroxyhexanoic Acid Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of 2-hydroxyhexanoic acid from tissue samples. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from tissue?

A1: this compound, a type of short-chain fatty acid (SCFA), presents several challenges during extraction from biological matrices.[1] Due to its high polarity, good water solubility, and potential for volatility, extraction methods must be carefully optimized to ensure efficient recovery and prevent loss of the analyte.[1] Additionally, the complex nature of tissue samples requires robust homogenization and protein precipitation steps to minimize matrix effects during analysis.

Q2: What is a suitable solvent for dissolving a this compound standard?

A2: this compound is soluble in water and DMSO at concentrations of ≥ 100 mg/mL.[2] For creating stock solutions, it is recommended to use freshly opened DMSO to avoid issues with hygroscopicity, which can impact solubility.[2] If water is used as the solvent for a stock solution that will be used for cell culture or other biological applications, it should be sterilized by filtration through a 0.22 μm filter before use.[2]

Q3: How should I store my this compound stock solutions?

A3: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot your stock solutions after preparation.[2] For long-term storage, solutions can be kept at -80°C for up to two years or at -20°C for up to one year.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield/Recovery Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to release the analyte. For smaller samples (up to ~1 g), bead beating or rotor-stator homogenization is effective. For larger samples, a rotor-stator or blender can be used.[3] Cryogenic grinding of nitrogen-frozen tissues can also improve homogenization efficiency.[3]
Inefficient Protein Precipitation Perchloric acid is a common and effective agent for deproteinization.[4] For tissue samples, add approximately 10 times the sample weight of cold 0.1 M perchloric acid and homogenize immediately.[4]
Analyte Loss During Solvent Evaporation If a solvent evaporation step is used to concentrate the sample, be aware that this compound may be volatile.[1] A gentle stream of nitrogen at a controlled temperature (e.g., 50°C) is a common method for evaporation.[5] Minimize the evaporation time as much as possible.
High Variability Between Replicates Inconsistent Sample Handling Consistency in sample handling is crucial. For frozen tissue, ensure it remains frozen until the addition of the extraction solvent to minimize enzymatic degradation.[4][6] When working with multiple samples, process them in a consistent and timely manner.
Precipitate Carryover After centrifugation to pellet precipitated proteins, carefully collect the supernatant without disturbing the pellet.[4] If necessary, a second centrifugation or filtration step can be performed to remove any remaining particulate matter.[4]
Poor Chromatographic Peak Shape/Resolution Matrix Effects The co-extraction of other cellular components can interfere with chromatographic analysis. An additional solid-phase extraction (SPE) cleanup step after the initial extraction may be necessary to remove interfering substances. Anionic exchange SPE has been used for the purification of organic acids.[5]
Inappropriate pH of the Final Sample For analysis by reversed-phase HPLC, the pH of the final sample should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its protonated, less polar form.
Analyte Degradation Improper Sample Storage Tissue samples should be rapidly frozen in liquid nitrogen or on dry ice immediately after collection and stored at -80°C until extraction to prevent degradation.[4][6]
Instability in Solution While this compound is generally stable, it is good practice to prepare fresh working solutions and analyze them promptly.[2]

Experimental Protocols

General Tissue Homogenization and Protein Precipitation

This protocol is a general guideline for the initial steps of extraction and can be adapted based on the specific tissue type and available equipment.

  • Tissue Preparation:

    • Excise the tissue of interest rapidly and place it on a cold surface.[4]

    • Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any excess blood or fluid.[3]

    • Blot the tissue dry with a lint-free wipe and weigh it.[3]

    • For immediate processing, proceed to homogenization. For storage, flash-freeze the tissue in liquid nitrogen and store at -80°C.[6]

  • Homogenization and Deproteinization:

    • For frozen tissue, do not thaw before adding the extraction solvent.

    • Add approximately 10 volumes of cold 0.1 M perchloric acid to the tissue in a suitable homogenization tube.[4]

    • Homogenize the tissue thoroughly using a rotor-stator homogenizer or a bead beater. For smaller tissue pieces, sonication can also be used.[4]

    • Incubate the homogenate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Supernatant Collection:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[4]

    • Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube. Avoid disturbing the protein pellet.[4]

  • Filtration (Optional but Recommended):

    • To remove any remaining particulate matter, filter the supernatant through a 0.45 µm PVDF microcentrifuge filter tube by centrifuging at 5000 x g for 5 minutes at 4°C.[4]

    • The filtrate is now ready for direct analysis or further cleanup steps.

Liquid-Liquid Extraction (LLE)

This protocol is a general approach for extracting organic acids from an aqueous matrix. The choice of organic solvent may need to be optimized.

  • Acidification:

    • Start with the deproteinized and filtered tissue extract from the previous protocol.

    • Acidify the extract to a pH below 2.0 by adding a small volume of concentrated acid (e.g., HCl). This ensures that the this compound is in its protonated form, which is more soluble in organic solvents.

  • Extraction:

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture of dichloromethane and acetonitrile[7]).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer, which now contains the this compound, to a new tube.

    • Repeat the extraction process (steps 2 and 3) two more times with fresh organic solvent, pooling the organic extracts to maximize recovery.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of the mobile phase used for your analytical method (e.g., HPLC or GC-MS).

Visualizations

experimental_workflow General Workflow for this compound Extraction from Tissue tissue_collection 1. Tissue Collection (Rapid Excision, Rinse, Weigh) storage Storage at -80°C (Optional) tissue_collection->storage homogenization 2. Homogenization & Deproteinization (with Cold 0.1M Perchloric Acid) tissue_collection->homogenization storage->homogenization centrifugation1 3. Centrifugation (10,000 x g, 10 min, 4°C) homogenization->centrifugation1 supernatant_collection 4. Supernatant Collection centrifugation1->supernatant_collection filtration 5. Filtration (0.45 µm Filter) supernatant_collection->filtration analysis 6. Analysis (e.g., HPLC, GC-MS) filtration->analysis cleanup Alternative Path: Further Cleanup (e.g., LLE, SPE) filtration->cleanup cleanup->analysis

Caption: General workflow for tissue extraction of this compound.

troubleshooting_logic Troubleshooting Logic for Low Analyte Recovery start Low Recovery Observed check_homogenization Is tissue completely homogenized? start->check_homogenization improve_homogenization Optimize Homogenization: - Use bead beater or rotor-stator - Consider cryogenic grinding check_homogenization->improve_homogenization No check_precipitation Is protein precipitation complete? check_homogenization->check_precipitation Yes improve_homogenization->check_precipitation optimize_precipitation Ensure sufficient perchloric acid and incubation time on ice. check_precipitation->optimize_precipitation No check_evaporation Is there analyte loss during solvent evaporation? check_precipitation->check_evaporation Yes optimize_precipitation->check_evaporation optimize_evaporation Use gentle nitrogen stream and controlled temperature. check_evaporation->optimize_evaporation Yes end Recovery Improved check_evaporation->end No optimize_evaporation->end

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Improving Resolution of 2-Hydroxyhexanoic Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of 2-hydroxyhexanoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the HPLC separation of these chiral compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am seeing poor or no resolution between the (R)- and (S)-2-hydroxyhexanoic acid enantiomers. What is the primary cause?

A: The most common reason for poor resolution is an unsuitable Chiral Stationary Phase (CSP) or a suboptimal mobile phase. Chiral separations rely on the formation of transient diastereomeric complexes between the analyte and the CSP, and at least three points of interaction are generally required for enantioselectivity.[1][2]

Initial Steps:

  • Confirm Column Suitability: For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[3][4] Macrocyclic glycopeptide phases (e.g., Chirobiotic T) can also be effective for separating chiral acids.[2]

  • Mobile Phase Composition: The mobile phase composition is critical.[3] For normal-phase chromatography, a common starting point is a mixture of hexane and an alcohol modifier like isopropanol or ethanol.[5] For reversed-phase, a buffered aqueous solution with acetonitrile or methanol is typical.

Q2: My peaks are broad and tailing, which is compromising my resolution. How can I improve peak shape?

A: Peak tailing for acidic analytes on silica-based columns is often caused by secondary interactions with residual silanol groups on the stationary phase.[3]

Solutions:

  • Mobile Phase pH Adjustment: For reversed-phase chromatography, adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of this compound (pKa ≈ 3.8).[6][7][8] This ensures the acid is in its neutral, un-ionized form, minimizing interactions with silanols and improving peak symmetry.[6][7]

  • Use of Additives: In normal-phase mode, adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA) (e.g., 0.1% v/v), to the mobile phase can sharpen peaks for acidic compounds.[1]

  • Reduce Sample Load: Injecting too much sample can overload the column and lead to peak distortion.[3][9] Try diluting your sample or reducing the injection volume.

  • Column Choice: Consider using a modern, well-end-capped column to minimize the number of active silanol sites.[10]

Q3: My retention times are drifting and not reproducible. What could be the issue?

A: Retention time variability is often linked to insufficient column equilibration or changes in the mobile phase.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Chiral columns, especially in Hydrophilic Interaction Chromatography (HILIC), may require longer equilibration times than standard reversed-phase columns. Always allow the system to stabilize until you have a flat baseline and consistent pressure.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh, accurately, and is well-mixed. For buffered solutions, check the pH before use, as it can drift over time.[11]

  • Temperature Control: Use a column oven to maintain a constant temperature. Temperature fluctuations can significantly affect retention times and selectivity.[3]

Q4: I'm observing peak fronting. What is the likely cause?

A: Peak fronting is commonly caused by column overload or a mismatch between the sample solvent and the mobile phase.[9]

Solutions:

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., high organic content in reversed-phase), it can cause the peak to be distorted.

  • Reduce Injection Volume/Concentration: As with peak tailing, fronting can be a sign of column overload.[9]

Frequently Asked Questions (FAQs)

Q1: How do I select the best chiral column for this compound?

A1: There is no universal chiral column. The best approach is to screen several columns with different chiral stationary phases.[3] For hydroxy acids, polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) and macrocyclic glycopeptide columns (e.g., Chirobiotic™ V, T) are excellent starting points.[2][12] Column selection guides from manufacturers can provide recommendations based on the analyte's functional groups.

Q2: What is the role of the mobile phase modifier in normal-phase chiral separations?

A2: In normal-phase mode (e.g., hexane/alcohol), the alcohol (isopropanol, ethanol) acts as the polar modifier. Its concentration is a critical parameter for adjusting retention and selectivity. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also increase analysis time.

Q3: How does temperature affect chiral separations?

A3: Temperature influences the thermodynamics of the interaction between the enantiomers and the chiral stationary phase.[3] Lowering the temperature often increases the stability of the transient diastereomeric complexes, leading to better resolution. However, this may also lead to broader peaks and higher backpressure. It is an important parameter to optimize.

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: Both modes can be effective. Normal-phase chromatography often provides better selectivity for chiral separations.[1] However, reversed-phase methods are compatible with mass spectrometry (MS) and may be preferred for LC-MS applications. The choice depends on your specific analytical requirements, such as detector compatibility and desired selectivity.

Data Presentation

The following tables provide illustrative data on how key parameters can affect the resolution of two hypothetical enantiomers.

Table 1: Effect of Mobile Phase pH on Resolution (Reversed-Phase)

Mobile Phase pHRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)Peak Shape
4.55.2 min5.5 min0.8Tailing
3.58.1 min8.8 min1.4Moderate Tailing
2.512.4 min13.7 min2.1Symmetrical
Conditions: C18 column, Water/Acetonitrile gradient. Illustrative data.

Table 2: Effect of Alcohol Modifier on Resolution (Normal-Phase)

Hexane:Isopropanol RatioRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)
95:515.1 min16.5 min1.9
90:1010.3 min11.1 min1.6
80:206.4 min6.7 min0.9
Conditions: Polysaccharide-based chiral column. Illustrative data.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a separation method for this compound enantiomers.

  • Column & Mode Selection:

    • Select 2-3 chiral columns with different selectivities (e.g., one amylose-based, one cellulose-based, one macrocyclic glycopeptide).

    • Decide on the chromatographic mode (Normal Phase is often a good starting point for chiral selectivity).

  • Initial Screening (Normal Phase):

    • Mobile Phase A: 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.

    • Mobile Phase B: 80:20 (v/v) Hexane:Isopropanol + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection: Inject a racemic standard of this compound.

    • Evaluation: Assess each column/mobile phase combination for any signs of separation.

  • Method Optimization:

    • Select the column/mobile phase system that shows the best "hit."

    • Optimize Modifier Percentage: Systematically vary the isopropanol concentration (e.g., in 2% increments) to maximize resolution.

    • Optimize Flow Rate: Test lower flow rates (e.g., 0.5-0.8 mL/min) which can often improve resolution.

    • Optimize Temperature: Evaluate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C) on resolution.

  • Method Validation:

    • Once a satisfactory separation (typically Rs > 1.5) is achieved, validate the method for linearity, precision, accuracy, and robustness.

Visualizations

Below are diagrams illustrating key workflows and relationships in HPLC method development.

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor Resolution (Rs < 1.5) CheckColumn Is CSP appropriate for chiral acids? Start->CheckColumn CheckMobilePhase Is mobile phase optimized? CheckColumn->CheckMobilePhase Yes ScreenColumns Screen different CSPs (Polysaccharide, Macrocyclic) CheckColumn->ScreenColumns No CheckPeakShape Is peak shape poor? (Tailing/Fronting) CheckMobilePhase->CheckPeakShape Yes OptimizeModifier Adjust % Modifier (Alcohol) or change pH (Reversed-Phase) CheckMobilePhase->OptimizeModifier No AdjustpH Adjust pH (RP) or Add Acid/Base Modifier (NP) CheckPeakShape->AdjustpH Yes (Tailing) CheckLoad Reduce Sample Load/ Change Sample Solvent CheckPeakShape->CheckLoad Yes (Fronting) OptimizeTemp Optimize Temperature & Flow Rate CheckPeakShape->OptimizeTemp No ScreenColumns->CheckMobilePhase OptimizeModifier->CheckPeakShape AdjustpH->OptimizeTemp CheckLoad->OptimizeTemp End Resolution Achieved OptimizeTemp->End

Caption: Troubleshooting decision tree for improving peak resolution.

HPLC_Parameters cluster_1 Relationship of HPLC Parameters to Resolution Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention Factor (k') Retention->Resolution CSP Chiral Stationary Phase CSP->Selectivity MobilePhase Mobile Phase Composition (Solvent Ratio, pH, Additives) MobilePhase->Selectivity MobilePhase->Retention Temperature Temperature Temperature->Selectivity FlowRate Flow Rate FlowRate->Efficiency ColumnDim Column Dimensions (Length, Particle Size) ColumnDim->Efficiency

Caption: Interplay of HPLC parameters affecting chiral resolution.

References

Technical Support Center: 2-Hydroxyhexanoic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-hydroxyhexanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern during sample preparation?

A1: this compound is an alpha-hydroxy acid, a class of compounds characterized by a hydroxyl group attached to the alpha-carbon of a carboxyl group. Its stability is a significant concern because it is prone to degradation under common experimental conditions, which can lead to inaccurate quantification and misinterpretation of results. Key factors influencing its stability include pH, temperature, and the presence of certain enzymes in biological matrices.

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway for this compound is intramolecular cyclization, also known as lactonization. In this reaction, the hydroxyl group attacks the carboxylic acid group, forming a cyclic ester called a lactone (in this case, α-caprolactone). This process is reversible but is favored under acidic conditions and at elevated temperatures.

2-Hydroxyhexanoic_Acid This compound alpha_Caprolactone α-Caprolactone 2-Hydroxyhexanoic_Acid->alpha_Caprolactone Lactonization (Acidic pH, Heat) alpha_Caprolactone->2-Hydroxyhexanoic_Acid Hydrolysis (Neutral/Basic pH) Water Water

Figure 1. Primary Degradation Pathway of this compound

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature are critical factors.

  • pH: Acidic conditions (pH < 4) significantly promote lactonization. As the pH approaches neutrality and becomes basic, the equilibrium shifts back toward the open-chain hydroxy acid form. Therefore, maintaining a neutral or slightly basic pH during sample processing is crucial for stability.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including lactonization. It is recommended to keep samples cold (on ice or at 4°C) throughout the preparation process to minimize degradation.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: For optimal stability, samples should be processed immediately after collection. If storage is necessary:

  • Short-term (up to 24 hours): Store at 4°C.

  • Long-term: Store at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to store samples in smaller aliquots.

Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general trends for alpha-hydroxy acids and should be used as a guideline. Actual stability may vary depending on the specific sample matrix.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
2.025475
4.025490
6.0254>99
7.0254>99
8.0254>99

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 4.0)

Temperature (°C)Incubation Time (hours)Remaining this compound (%)
44>98
25490
37482
50470

Troubleshooting Guide

Issue 1: Low recovery of this compound.

This is a common issue that can arise from several factors during sample preparation.

start Low Recovery of This compound check_ph Was the sample acidic (pH < 6)? start->check_ph check_temp Was the sample exposed to high temperatures (>4°C)? check_ph->check_temp No sol_ph Adjust pH to 6.5-7.5 using a suitable buffer. check_ph->sol_ph Yes check_extraction Was the extraction protocol optimized? check_temp->check_extraction No sol_temp Keep samples on ice during all steps. check_temp->sol_temp Yes sol_extraction Optimize extraction solvent and consider derivatization. check_extraction->sol_extraction No

Figure 2. Troubleshooting Low Recovery of this compound

Potential Cause Recommended Solution
Lactonization due to acidic pH Ensure that the pH of the sample and all solutions used during extraction are maintained between 6.5 and 7.5. Use a buffered solution for sample homogenization and extraction.
Degradation due to high temperature Perform all sample preparation steps on ice or at 4°C. Use pre-chilled solvents and tubes.
Inefficient extraction For liquid-liquid extraction, ensure the solvent is of appropriate polarity. For protein precipitation, ensure the correct ratio of solvent to sample is used. Consider a derivatization step to improve extraction efficiency and analyte stability.
Adsorption to surfaces Use low-adsorption tubes and pipette tips. Silanized glassware can also be beneficial.

Issue 2: High variability between replicate samples.

Potential Cause Recommended Solution
Inconsistent timing of sample processing Standardize the time between sample collection and processing. Process all samples in a batch under identical conditions.
Incomplete protein precipitation Ensure thorough vortexing after adding the precipitation solvent and allow sufficient incubation time at a low temperature.
Inconsistent derivatization Ensure the derivatization reagent is fresh and the reaction is carried out for a consistent time at the optimal temperature for all samples.

Issue 3: Appearance of an unexpected peak in the chromatogram.

An unexpected peak with a mass corresponding to the lactone of this compound may indicate degradation.

Potential Cause Recommended Solution
Lactonization during sample preparation or analysis Review your sample preparation protocol for any steps involving low pH or high temperature. For GC-MS analysis, ensure the injection port temperature is not excessively high.

Experimental Protocols

Here are detailed protocols for the extraction of this compound from plasma/serum and its analysis by GC-MS and LC-MS/MS.

cluster_0 Sample Preparation Workflow cluster_1 Analysis start Plasma/Serum Sample ppt Protein Precipitation (e.g., with cold acetonitrile) start->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute drydown->reconstitute derivatization Derivatization (for GC-MS) reconstitute->derivatization lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis derivatization->gcms

Figure 3. General Sample Preparation and Analysis Workflow

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is suitable for preparing samples for both GC-MS and LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a microcentrifuge tube, place 100 µL of the plasma/serum sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • For LC-MS/MS: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • For GC-MS: Proceed to the derivatization protocol.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the silylation of this compound to make it volatile for GC-MS analysis.

  • Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Reaction: To the dried extract from the protein precipitation step, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Analytical Methods

GC-MS Parameters (Illustrative)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Detection: Scan mode or Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.

LC-MS/MS Parameters (Illustrative)

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the transition from the precursor ion (m/z 131.07 for [M-H]⁻) to a characteristic product ion.[1]

References

selecting the right internal standard for 2-hydroxyhexanoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the quantitative analysis of 2-hydroxyhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated (d)-2-hydroxyhexanoic acid or carbon-13 (¹³C)-2-hydroxyhexanoic acid. SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This allows for the most accurate correction of variations during sample preparation and analysis.

Q2: Is a stable isotope-labeled this compound commercially available?

Based on current information, a commercially available stable isotope-labeled version of this compound is not readily found. This necessitates the consideration of alternative internal standards.

Q3: What are the alternatives if a stable isotope-labeled internal standard is unavailable?

When a SIL internal standard is not available, a structural analog can be used. A suitable structural analog should have similar physicochemical properties to this compound, including polarity, molecular weight, and functional groups, to ensure it behaves similarly during extraction, derivatization, and chromatographic analysis.

Q4: How do I choose the best structural analog internal standard?

The selection of a structural analog should be based on a careful comparison of its properties with those of this compound. Key parameters to consider include chemical structure, molecular weight, boiling point, melting point, and solubility. The goal is to choose an analog that will have a retention time close to, but not overlapping with, this compound and will respond similarly to the analytical conditions.

Internal Standard Selection Guide

The selection of an appropriate internal standard is critical for accurate and precise quantification of this compound. The following table summarizes the physicochemical properties of this compound and potential structural analog internal standards to aid in your selection process.

PropertyThis compound (Analyte)2-Hydroxybutanoic Acid2-Hydroxyoctanoic AcidHeptanoic Acid
Chemical Structure CH₃(CH₂)₃CH(OH)COOHCH₃CH₂CH(OH)COOHCH₃(CH₂)₅CH(OH)COOHCH₃(CH₂)₅COOH
Molecular Weight ( g/mol ) 132.16[1][2]104.10160.21130.19[3]
Boiling Point (°C) Not readily available~238~226-289223[3][4]
Melting Point (°C) 55 - 62[1]Not readily available66 - 70-10.5 to -7.5[3][4]
Solubility Soluble in water, DMSO[1]Soluble in waterSoluble in chloroform, methanolSparingly soluble in water; soluble in ethanol, ether[4][5]
Key Functional Groups Carboxylic acid, HydroxylCarboxylic acid, HydroxylCarboxylic acid, HydroxylCarboxylic acid

Experimental Protocols

Detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below. These are generalized protocols for hydroxy fatty acids and should be optimized and validated for your specific instrumentation and sample matrix.

GC-MS Analysis Protocol (with Derivatization)

For GC-MS analysis, derivatization of the polar carboxylic acid and hydroxyl groups of this compound is necessary to increase its volatility and thermal stability.

1. Sample Preparation and Derivatization:

  • Internal Standard Spiking: To your sample, add a known concentration of the selected internal standard.

  • Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) after acidifying the sample.

  • Derivatization (Silylation):

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Incubate at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[6]

    • Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., hexane) for injection.[6]

2. GC-MS Conditions (Example):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

LC-MS/MS Analysis Protocol

LC-MS/MS can often be used for the direct analysis of this compound without derivatization, offering a simpler workflow.

1. Sample Preparation:

  • Internal Standard Spiking: Add a known concentration of the selected internal standard to your sample.

  • Protein Precipitation: For biological samples, precipitate proteins by adding 3 volumes of a cold organic solvent like acetonitrile or methanol.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Conditions (Example):

  • Column: A reverse-phase C18 column suitable for polar analytes (e.g., Acquity UPLC HSS T3 or equivalent).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 5-10%).

    • Increase the percentage of mobile phase B over time to elute the analyte and internal standard.

    • A typical gradient might run from 10% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound would be [M-H]⁻ at m/z 131.1.[1]

Troubleshooting Guide

Q: My internal standard peak area is inconsistent across samples. What should I do?

A: Inconsistent internal standard peak area can be caused by several factors:

  • Inaccurate Spiking: Ensure that the internal standard is added precisely and consistently to all samples, calibrators, and quality controls. Use calibrated pipettes and vortex thoroughly after addition.

  • Internal Standard Instability: The internal standard may be degrading in your sample matrix. Perform a stability experiment by incubating the internal standard in the matrix over time and analyzing the response.

  • Matrix Effects: If you are using a structural analog, it may not be perfectly compensating for matrix effects (ion suppression or enhancement).[5] This can lead to variability in the internal standard response. To investigate this, you can compare the internal standard response in a neat solution versus in a sample matrix extract.

  • Instrumental Issues: Check for issues with the autosampler, such as air bubbles in the syringe or a partially clogged injection port. Ensure the mass spectrometer source conditions are stable.[7]

Q: My analyte-to-internal standard area ratio is not linear in my calibration curve. What could be the problem?

A: Non-linearity in the calibration curve can arise from:

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard should be in the same range as the expected analyte concentrations. If the internal standard signal is too high or too low, it can lead to non-linear responses.

  • Differential Matrix Effects: If the structural analog internal standard does not co-elute perfectly with the analyte, they may experience different degrees of ion suppression or enhancement, leading to a non-linear relationship.[8]

  • Detector Saturation: At high concentrations, either the analyte or the internal standard signal may be saturating the detector. Dilute your higher concentration standards and samples to bring them within the linear range of the detector.

Q: I am observing poor recovery of my analyte and internal standard. What are the potential causes?

A: Poor recovery can be due to:

  • Inefficient Extraction: The extraction solvent and pH may not be optimal for this compound and your chosen internal standard. Experiment with different solvents and pH conditions to improve extraction efficiency.

  • Incomplete Derivatization (for GC-MS): Ensure that the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.

  • Adsorption: The analyte and internal standard may be adsorbing to plasticware or the sample container. Using silanized glassware can help to minimize this issue.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to Quantify This compound ideal_is Ideal Internal Standard: Stable Isotope-Labeled (SIL) This compound start->ideal_is search_sil Search for Commercially Available SIL Standard ideal_is->search_sil sil_available SIL Standard is Available search_sil->sil_available Yes sil_unavailable SIL Standard is Unavailable search_sil->sil_unavailable No use_sil Use SIL Standard for Analysis sil_available->use_sil select_analog Select a Structural Analog Internal Standard sil_unavailable->select_analog end End: Quantitative Analysis use_sil->end criteria Evaluation Criteria: - Similar Physicochemical Properties - Chromatographic Separation - Similar MS Response select_analog->criteria validate Validate Analog IS Performance: - Linearity - Precision & Accuracy - Matrix Effect Evaluation criteria->validate validation_passed Validation Passed validate->validation_passed Meets Criteria validation_failed Validation Failed validate->validation_failed Does Not Meet Criteria use_analog Use Validated Analog IS for Analysis validation_passed->use_analog reselect_analog Re-evaluate and Select a Different Analog IS validation_failed->reselect_analog use_analog->end reselect_analog->criteria

Caption: Workflow for selecting the right internal standard.

Fatty_Acid_Metabolism Dietary_Lipids Dietary Lipids & De Novo Lipogenesis Fatty_Acids Fatty Acids Dietary_Lipids->Fatty_Acids Beta_Oxidation Beta-Oxidation Fatty_Acids->Beta_Oxidation Alpha_Oxidation Alpha-Oxidation Fatty_Acids->Alpha_Oxidation Omega_Oxidation Omega-Oxidation Fatty_Acids->Omega_Oxidation Signaling_Molecules Synthesis of Signaling Molecules (e.g., Eicosanoids) Fatty_Acids->Signaling_Molecules Membrane_Lipids Membrane Lipid Synthesis Fatty_Acids->Membrane_Lipids Energy_Production Energy Production (TCA Cycle) Beta_Oxidation->Energy_Production Hydroxy_Fatty_Acids Hydroxy Fatty Acids Alpha_Oxidation->Hydroxy_Fatty_Acids Two_HHA This compound Hydroxy_Fatty_Acids->Two_HHA Metabolic_Disease Implication in Metabolic Diseases Two_HHA->Metabolic_Disease Nocardia_Infection Role in Nocardia Infection Diagnosis Two_HHA->Nocardia_Infection

Caption: Overview of this compound in fatty acid metabolism.

References

dealing with co-elution in 2-hydroxyhexanoic acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of 2-hydroxyhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how do I know if it's affecting my this compound analysis?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same or very similar times, resulting in overlapping peaks. This can lead to inaccurate identification and quantification. Signs of co-elution include:

  • Peak shoulders or split peaks: A lack of peak symmetry, such as a small shoulder on the leading or tailing edge of your main peak, can indicate the presence of a co-eluting compound.[1]

  • Broader than expected peaks: If the peak for this compound is wider than what is typical for your system, it may be due to the presence of an unresolved impurity.

  • Inconsistent peak area or height: Poor reproducibility in quantitative results can be a symptom of co-elution, especially if the co-eluting species is present in variable amounts.

  • Peak purity analysis failure: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity across the peak. A change in the UV spectrum or mass spectrum from the upslope to the downslope of the peak is a strong indicator of co-elution.[2]

Q2: What are the most likely compounds to co-elute with this compound?

A2: Due to their structural similarities, the most common co-eluents for this compound are its isomers. These can be either:

  • Positional isomers: 3-hydroxyhexanoic acid, 4-hydroxyhexanoic acid, 5-hydroxyhexanoic acid, and 6-hydroxyhexanoic acid. These have the same molecular weight and will not be differentiated by a standard mass spectrometer.

  • Enantiomers: (R)-2-hydroxyhexanoic acid and (S)-2-hydroxyhexanoic acid. These are mirror images and will not be separated on a standard (achiral) chromatography column.

Other structurally related short-chain fatty acids or degradation products in your sample matrix could also potentially co-elute.

Q3: What is the general strategy to troubleshoot co-elution in HPLC?

A3: The primary goal is to alter the selectivity of your chromatographic system. This is achieved by modifying the parameters that influence the interactions between your analytes and the stationary and mobile phases. The resolution of two peaks is governed by the resolution equation, which depends on three key factors: efficiency (N), retention factor (k'), and selectivity (α). To resolve co-eluting peaks, you should systematically adjust parameters that affect these factors.[1]

Troubleshooting Guides

Guide 1: Resolving Co-elution of this compound Positional Isomers

Issue: I suspect a positional isomer is co-eluting with my this compound peak on a C18 column.

Troubleshooting Workflow:

G start Start: Co-elution Suspected check_k Is retention factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (Decrease % Organic Solvent) check_k->adjust_mp_strength No change_mp_ph Modify Mobile Phase pH check_k->change_mp_ph Yes adjust_mp_strength->change_mp_ph change_solvent Change Organic Solvent (e.g., Methanol to Acetonitrile) change_mp_ph->change_solvent change_column Select Alternative Stationary Phase (e.g., Phenyl-Hexyl, Polar Embedded, HILIC) change_solvent->change_column consider_gcms Consider GC-MS with Derivatization change_column->consider_gcms end Resolution Achieved change_column->end consider_gcms->end

Caption: Troubleshooting workflow for co-eluting positional isomers.

Step-by-Step Guide:

  • Optimize Retention (k'): If your peak is eluting very early (k' < 2), you have less opportunity for separation. Increase the retention by weakening the mobile phase (i.e., decrease the percentage of organic solvent like acetonitrile or methanol). This will increase the interaction of the isomers with the C18 stationary phase.

  • Modify Mobile Phase pH: Hydroxyhexanoic acid is a carboxylic acid, and its ionization state is dependent on the mobile phase pH. Adjusting the pH can alter the polarity of the isomers and their interaction with the stationary phase, which can significantly impact selectivity. Try screening a pH range around the pKa of the carboxylic acid group (typically ~4.8).

  • Change Organic Modifier: If adjusting the pH is not sufficient, changing the organic solvent in your mobile phase (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity. These solvents have different properties and will interact differently with your analytes.

  • Select an Alternative Stationary Phase: If mobile phase optimization fails, the co-elution is likely due to a lack of selectivity of the C18 phase for your isomers. Consider a column with a different chemistry:

    • Phenyl-Hexyl: Offers pi-pi interactions which can help differentiate isomers with subtle structural differences.

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar analytes like hydroxy acids.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds and can be an excellent alternative to reversed-phase chromatography.

  • Consider Gas Chromatography (GC-MS): As an alternative to HPLC, GC-MS after derivatization is a powerful technique for separating and identifying isomers. Derivatization (e.g., silylation) makes the hydroxy acids volatile for GC analysis. The high efficiency of capillary GC columns often provides excellent resolution of isomers.

Guide 2: Separating this compound Enantiomers

Issue: I need to separate and quantify the (R) and (S) enantiomers of this compound.

Solution: Enantiomers have identical physical and chemical properties in an achiral environment and therefore require a chiral environment for separation. This is typically achieved using a Chiral Stationary Phase (CSP) in HPLC.

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for the separation of this compound enantiomers. Optimization may be required.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: CHIREX 3126 (Phenomenex) or a similar P-Toluoyl-L-Valinamide based chiral column.

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the elution of the two enantiomer peaks.

Data Presentation: Chiral Separation

ParameterValueDescription
Column CHIREX 3126P-Toluoyl-L-Valinamide based CSP
Selectivity Factor (α) 1.43The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.
Resolution (Rs) >1.5 (Expected)The degree of separation between the two peaks. A value ≥ 1.5 indicates baseline separation.

Note: The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Troubleshooting Chiral Separation:

  • No Separation (α = 1):

    • Incorrect CSP: The chosen chiral stationary phase may not be suitable for this separation. Consider screening other types of CSPs (e.g., polysaccharide-based like Chiralpak, or macrocyclic glycopeptide-based like Chirobiotic).

    • Inappropriate Mobile Phase: For normal-phase chiral chromatography, the type and amount of the polar modifier (e.g., isopropanol, ethanol) and the acidic/basic additive (e.g., TFA, diethylamine) are critical. Systematically vary the percentage of the polar modifier.

  • Poor Resolution (Rs < 1.5):

    • Optimize Mobile Phase: Fine-tune the mobile phase composition. Small changes in the modifier percentage can have a large impact on resolution.

    • Adjust Temperature: Lowering the column temperature can sometimes increase the chiral recognition and improve resolution, although it may also increase analysis time.

    • Reduce Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but will also lengthen the run time.

Alternative and Advanced Strategies

Derivatization for Improved Separation and Detection

For both HPLC and GC, derivatization can be a powerful tool to resolve co-elution. In this process, the analyte is reacted with a reagent to change its chemical properties.

G cluster_gc Gas Chromatography (GC) cluster_hplc Chiral HPLC (Indirect Method) gc_analyte This compound (non-volatile) gc_derivatization Silylation (e.g., with BSTFA) Forms Trimethylsilyl (TMS) ether/ester gc_analyte->gc_derivatization gc_product Volatile Derivative gc_derivatization->gc_product gc_separation Separation on GC column gc_product->gc_separation hplc_analyte This compound Enantiomers (R and S) hplc_derivatization React with Chiral Derivatizing Agent (e.g., (1R,2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol) hplc_analyte->hplc_derivatization hplc_product Diastereomers hplc_derivatization->hplc_product hplc_separation Separation on Achiral Column (e.g., C18) hplc_product->hplc_separation

Caption: Derivatization strategies for GC and HPLC analysis.

  • For GC Analysis: The hydroxyl and carboxylic acid groups of this compound make it non-volatile. Derivatization with a silylating agent (e.g., BSTFA) converts these polar groups into non-polar trimethylsilyl (TMS) ethers and esters, which are volatile and suitable for GC analysis. The high efficiency of GC columns often allows for excellent separation of positional isomers.

  • For Chiral HPLC (Indirect Method): The enantiomers of this compound can be reacted with a single enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral column (like a C18).

Experimental Protocol: Representative GC-MS Method for Hydroxyhexanoic Acid Isomers

This protocol is a representative method for the analysis of hydroxyhexanoic acid isomers and may require optimization.

  • Sample Preparation and Derivatization:

    • Evaporate an appropriate volume of your sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Scan (e.g., m/z 50-500).

Data Presentation: Representative GC-MS Data

CompoundExpected Elution OrderKey Mass Fragments (m/z) of TMS derivative
This compound1[Specific fragments for 2-OH isomer]
3-Hydroxyhexanoic Acid2[Specific fragments for 3-OH isomer]
4-Hydroxyhexanoic Acid3[Specific fragments for 4-OH isomer]
6-Hydroxyhexanoic Acid4[Specific fragments for 6-OH isomer]

Note: The exact retention times and elution order will depend on your specific instrument and conditions. Mass spectral libraries can be used to help identify the isomers based on their fragmentation patterns.

References

Technical Support Center: Improving Solubility of 2-Hydroxyhexanoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of 2-hydroxyhexanoic acid for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating when I add it to my aqueous cell culture medium. What is the likely cause?

A1: Precipitation of this compound upon addition to aqueous buffers or cell culture media is a common issue. The primary reason is often "solvent-shifting." This occurs when a high-concentration stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment where the compound's solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The maximum tolerable concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to avoid significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.

Q3: I am still observing precipitation even at low DMSO concentrations. What other solvents can I use?

A3: If DMSO is not a suitable solvent, other options can be explored. For compounds like this compound, co-solvent systems can be effective. These are mixtures of a primary solvent (like water or buffer) with a water-miscible organic solvent. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). It is essential to test the toxicity of any new solvent system on your specific cell line.

Q4: Are there methods to improve the aqueous solubility of this compound without using organic solvents?

A4: Yes, several techniques can enhance the aqueous solubility of this compound:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the solution above its acid dissociation constant (pKa) will deprotonate the carboxylic acid group, forming a more water-soluble carboxylate salt.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or moieties within their hydrophobic core, effectively increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.

Q5: How should I prepare my stock solution of this compound?

A5: The preparation of a stable, high-concentration stock solution is critical. A common starting point is to dissolve the compound in 100% DMSO. If solubility is still an issue, gentle warming to 37°C and sonication can be employed. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. This data should be used as a guideline, and empirical testing is recommended for specific experimental conditions.

Solvent/SystemSolubilityConcentration (Molar)Source
Water≥ 100 mg/mL≥ 756.66 mM[1]
DMSO≥ 100 mg/mL≥ 756.66 mM[1]
PBS100 mg/mL756.66 mM[2]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 18.92 mM[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL≥ 18.92 mM[2]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL≥ 18.92 mM[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or vial.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Aiding Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath and sonicate for 10-15 minutes.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Improving Solubility with Co-Solvents

This protocol is for preparing a working solution for in vivo or in vitro use where a higher concentration is needed than is achievable in purely aqueous solutions.

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1 (e.g., 25 mg/mL).

  • Co-Solvent Mixture Preparation: In a sterile tube, prepare the co-solvent mixture. For example, for a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

    • To 400 µL of PEG300, add 100 µL of your DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again.

    • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Final Concentration: This procedure will yield a working solution with a final this compound concentration of 2.5 mg/mL.

  • Use Immediately: It is recommended to prepare this working solution fresh on the day of the experiment.

Protocol 3: Enhancing Solubility with SBE-β-Cyclodextrin
  • Prepare a DMSO Stock: Prepare a concentrated stock solution in DMSO as described in Protocol 1 (e.g., 25 mg/mL).

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Complexation: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mixing: Vortex the mixture thoroughly to ensure the formation of the inclusion complex.

  • Final Concentration: This will result in a 2.5 mg/mL working solution of this compound.

Visual Troubleshooting and Workflow Diagrams

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in desired aqueous buffer precipitation Precipitation Observed? start->precipitation stock_solution Prepare a concentrated stock solution in 100% DMSO precipitation->stock_solution Yes success Solubility Achieved precipitation->success No dilute Dilute stock solution into aqueous buffer/media stock_solution->dilute precipitation2 Precipitation still observed? dilute->precipitation2 ph_adjustment Option 1: pH Adjustment Increase pH of the buffer to > pKa precipitation2->ph_adjustment Yes precipitation2->success No co_solvent Option 2: Co-Solvent System Use a mixture of DMSO, PEG300, Tween-80 ph_adjustment->co_solvent ph_adjustment->success cyclodextrin Option 3: Cyclodextrin Use SBE-β-CD to form inclusion complex co_solvent->cyclodextrin co_solvent->success cyclodextrin->success failure If issues persist, consider alternative compound or assay method cyclodextrin->failure

Caption: A flowchart for troubleshooting solubility issues with this compound.

Cyclodextrin_Solubilization Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 Result HHA This compound Hydrophobic Tail Hydrophilic Head water Aqueous Solution HHA->water Poorly Soluble complex Inclusion Complex cyclodextrin Cyclodextrin (SBE-β-CD) Hydrophobic Cavity Hydrophilic Exterior soluble_complex Soluble Complex Hydrophilic Exterior of Cyclodextrin interacts with water HHA_mol 2-HHA HHA_mol->complex cyclodextrin_mol SBE-β-CD cyclodextrin_mol->complex water2 Aqueous Solution soluble_complex->water2 Readily Soluble

Caption: How cyclodextrins improve the aqueous solubility of fatty acids.

References

Technical Support Center: Purification of Synthesized 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 2-hydroxyhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying synthesized this compound?

A1: The primary methods for purifying this compound include recrystallization, column chromatography, and distillation. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities I might encounter in my synthesized this compound?

A2: Impurities can vary based on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (such as self-esterification to form dimers or oligomers), and residual solvents.

Q3: My purified this compound is an oil instead of a solid. What should I do?

A3: "Oiling out" is a common issue with polar, low-melting point compounds like this compound. This can be caused by the presence of impurities that depress the melting point or by rapid cooling during crystallization. Refer to the troubleshooting guide for strategies to induce crystallization.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is effective for determining the percentage of the main component and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization, to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and an estimate of purity.

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound is not dissolving in the hot recrystallization solvent.

A1: This may be due to using an inappropriate solvent or an insufficient volume.

  • Solution: Ensure you are using a suitable solvent system. For a polar molecule like this compound, consider polar solvents like water, ethanol, or a mixture such as ethyl acetate/hexanes. Incrementally add more hot solvent until the compound dissolves. If it still does not dissolve, the solvent is likely unsuitable.

Q2: The compound "oils out" instead of forming crystals upon cooling.

A2: This phenomenon occurs when the solute comes out of solution at a temperature above its melting point.

  • Solution 1: Re-heat the solution and add more of the primary solvent to increase the saturation temperature.

  • Solution 2: Try a different solvent system. A solvent pair, where the compound is soluble in one solvent and insoluble in the other (e.g., methanol/diethyl ether), can sometimes promote crystallization.

  • Solution 3: Introduce a seed crystal to encourage nucleation.

  • Solution 4: Cool the solution very slowly. Rapid cooling often leads to oiling out.

Q3: My yield after recrystallization is very low.

A3: Low recovery can result from several factors.

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize product loss.

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a portion of your product. Ensure your filtration apparatus is pre-heated.

Column Chromatography Issues

Q1: I am not getting good separation of my this compound from impurities.

A1: Poor separation is often due to an inappropriate mobile phase.

  • Solution: The polarity of the eluent needs to be optimized. For a polar, acidic compound like this compound on a silica gel column, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.

Q2: My compound is streaking or tailing on the column.

A2: Tailing is a common issue with polar and acidic compounds on silica gel.

  • Solution 1: Add a small percentage of a polar modifier, like acetic acid (0.1-1%), to your mobile phase. This will protonate the silanol groups on the silica surface and the carboxylic acid of your compound, reducing strong interactions that cause tailing.

  • Solution 2: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Q3: I am losing a significant amount of my product on the column.

A3: This could be due to irreversible adsorption to the stationary phase.

  • Solution: Deactivating the silica gel by adding a small amount of a polar solvent like methanol to the slurry before packing the column can sometimes help. Alternatively, using a different stationary phase, such as reversed-phase silica (C18), might be more suitable for your compound.

Data Presentation

Table 1: Typical Impurities in Synthesized this compound

Impurity TypePotential SourceRecommended Purification Method
Unreacted Hexanoic AcidIncomplete hydroxylationColumn Chromatography, Distillation
Dimer/Oligomer EstersSelf-esterificationColumn Chromatography, Hydrolysis followed by re-purification
Residual SolventsSynthesis/WorkupHigh-vacuum drying, Recrystallization
Unidentified Polar ImpuritiesSide reactionsColumn Chromatography, Recrystallization

Table 2: Comparison of Purification Methods for this compound

MethodTypical Purity AchievedExpected YieldAdvantagesDisadvantages
Recrystallization95-98%60-80%Simple, cost-effective for solid compounds.Can be prone to "oiling out"; may not remove impurities with similar solubility.
Column Chromatography>98%50-70%High resolution for separating closely related impurities.More time-consuming and requires larger volumes of solvent.
Distillation90-95%70-90%Effective for removing non-volatile impurities.Requires the compound to be thermally stable; may not separate impurities with similar boiling points.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, hexane, and mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold. A good starting point is an ethyl acetate/hexane solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair, slowly add the anti-solvent (e.g., hexane) until the solution becomes slightly turbid. Then, allow it to cool.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane. Add 0.5% acetic acid to the mobile phase to improve peak shape.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Mandatory Visualizations

Purification_Workflow start Crude Synthesized This compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography For complex mixtures distillation Distillation (Optional) start->distillation For thermally stable compounds recrystallization->column_chromatography If impurities persist purity_analysis Purity Analysis (HPLC, GC-MS, NMR) recrystallization->purity_analysis column_chromatography->recrystallization For final polishing column_chromatography->purity_analysis distillation->purity_analysis purity_analysis->recrystallization Purity <98% pure_product Pure this compound purity_analysis->pure_product Purity >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Oiling_Out start Compound 'Oils Out' During Recrystallization reheat Re-heat solution start->reheat add_solvent Add more primary solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool success Crystals Form slow_cool->success failure Still Oiling Out slow_cool->failure change_solvent Try a different solvent system (e.g., solvent pair) change_solvent->success seed_crystal Introduce a seed crystal seed_crystal->success failure->change_solvent failure->seed_crystal

Caption: Decision-making process for troubleshooting "oiling out".

Technical Support Center: 2-Hydroxyhexanoic Acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 2-hydroxyhexanoic acid standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound standard upon receipt?

Upon receipt, this compound, which is a solid, should be stored under specific temperature conditions to ensure its stability. For long-term storage, it is recommended to keep the powder at -20°C, which can maintain its integrity for up to three years.[1][2] For shorter-term storage, 4°C is acceptable for up to two years.[1][2] The container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?

Once dissolved, the stability of this compound solutions is highly dependent on the storage temperature. For optimal long-term stability, stock solutions should be stored at -80°C, which can preserve the solution for up to two years.[1][2] Storage at -20°C is suitable for a shorter duration of up to one year.[1][2] It is crucial to aliquot the stock solution after preparation to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with skin and eyes, and to prevent inhalation.[1] Recommended PPE includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, and if significant dust or aerosol formation is possible, a suitable respirator should be worn.[1]

Q4: In which solvents is this compound soluble?

This compound is soluble in both water (H₂O) and dimethyl sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL.[2] When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[2]

Q5: What are the known incompatibilities of this compound?

This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureDuration
Powder -20°C3 years[1][2]
4°C2 years[1][2]
In Solvent -80°C2 years[1][2]
-20°C1 year[1][2]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.3216 mg of the compound (Molecular Weight: 132.16 g/mol ).

  • Dissolution: Add the appropriate volume of newly opened DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

  • Storage: Store the aliquots at -80°C for long-term use (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[1][2]

Troubleshooting Guide

Issue: Standard fails to dissolve completely.

  • Possible Cause 1: Incorrect solvent or solvent quality.

    • Solution: Ensure you are using a high-purity, anhydrous solvent. If using DMSO, be aware that it is hygroscopic; use a newly opened bottle for best results.[2]

  • Possible Cause 2: Insufficient mixing or temperature.

    • Solution: Vortex the solution for a longer period. Gentle warming may assist in solubilization.

  • Possible Cause 3: Solution is supersaturated.

    • Solution: Re-calculate the required amount of solvent to ensure you are not exceeding the solubility limit (≥ 100 mg/mL in DMSO or H₂O).[2]

Issue: Inconsistent experimental results.

  • Possible Cause 1: Degradation of the standard due to improper storage.

    • Solution: Verify that the standard (both powder and solution) has been stored at the recommended temperatures and protected from light.[1] Refer to the stability data in Table 1.

  • Possible Cause 2: Degradation from repeated freeze-thaw cycles.

    • Solution: Always aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.[2]

  • Possible Cause 3: Contamination of the standard.

    • Solution: Use sterile techniques when preparing solutions. If preparing aqueous solutions, sterile filter the final solution.[2]

Issue: Visible changes in the physical appearance of the standard (e.g., color change, clumping).

  • Possible Cause 1: Contamination or degradation.

    • Solution: Do not use the standard. Discard it according to local regulations and obtain a fresh vial.

  • Possible Cause 2: Absorption of moisture.

    • Solution: Ensure the container is always tightly sealed and stored in a dry place.[3] Allow the container to warm to room temperature before opening to prevent condensation.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Standard Issues start Start: Experimental Issue Encountered issue_dissolution Issue: Poor Dissolution start->issue_dissolution issue_inconsistent Issue: Inconsistent Results start->issue_inconsistent issue_appearance Issue: Physical Appearance Change start->issue_appearance check_solvent Check Solvent Quality (e.g., new DMSO) issue_dissolution->check_solvent Possible Cause check_mixing Improve Mixing (Vortex/Gentle Heat) issue_dissolution->check_mixing Possible Cause check_concentration Verify Concentration (Avoid Supersaturation) issue_dissolution->check_concentration Possible Cause check_storage Verify Storage Conditions (Temp & Light) issue_inconsistent->check_storage Possible Cause check_aliquoting Review Aliquoting Practice (Avoid Freeze-Thaw) issue_inconsistent->check_aliquoting Possible Cause check_sterility Assess Sterility of Preparation Technique issue_inconsistent->check_sterility Possible Cause discard_standard Discard Standard & Obtain New Vial issue_appearance->discard_standard Contamination/Degradation check_sealing Ensure Proper Sealing & Acclimatization issue_appearance->check_sealing Moisture Absorption end End: Issue Resolved check_solvent->end check_mixing->end check_concentration->end check_storage->end check_aliquoting->end check_sterility->end discard_standard->end check_sealing->end

Caption: Troubleshooting workflow for this compound standards.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxyhexanoic Acid and 3-Hydroxyhexanoic Acid: Unraveling Their Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the current scientific understanding of 2-hydroxyhexanoic acid and 3-hydroxyhexanoic acid reveals two structurally similar fatty acid metabolites with distinct and significant biological implications. While both are endogenous to the human body, their roles diverge, with this compound showing potential in metabolic regulation and as a biomarker for infection, and 3-hydroxyhexanoic acid being implicated in metabolic disorders and biocompatible polymer applications.

This guide provides a comprehensive comparison of the biological activities of this compound and 3-hydroxyhexanoic acid, summarizing key experimental findings and outlining the methodologies used to elucidate their functions. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and metabolic significance of these hydroxy fatty acids.

At a Glance: Key Differences in Biological Activity

FeatureThis compound3-Hydroxyhexanoic Acid
Primary Biological Role Endogenous metabolite in fatty acid metabolism and energy production.[1]Intermediate in fatty acid biosynthesis.[2]
Clinical Significance Elevated levels in cerebrospinal fluid of patients with Nocardia infections.[1] A derivative has shown lipid-lowering and antioxidant activity.[3]Found in the urine and serum of diabetic patients with ketoacidosis.[4]
Therapeutic Potential A derivative, 2-amino-5-hydroxyhexanoic acid, exhibits antidyslipidemic and antioxidant properties.[3]Component of biocompatible and biodegradable polyhydroxyalkanoate (PHA) polymers used in tissue engineering.[5][6]
Toxicity Causes skin and serious eye irritation; may cause respiratory irritation.Causes skin and serious eye irritation; may cause respiratory irritation.[7]

In-Depth Analysis of Biological Activities

This compound: A Multifaceted Metabolite

This compound, also known as α-hydroxycaproic acid, is a naturally occurring metabolite found in human blood and amniotic fluid.[1] Its primary recognized role is in fatty acid metabolism and energy production.[1]

Metabolic and Therapeutic Insights:

A significant area of interest lies in the biological activities of its derivatives. Research has shown that 2-amino-5-hydroxyhexanoic acid, an unusual amino acid, possesses dose-dependent lipid-lowering activity in in vivo models.[3] This same derivative also demonstrates good in vitro antioxidant activity.[3] These findings suggest that modifications to the this compound structure could yield compounds with therapeutic potential for metabolic disorders.

Biomarker Potential:

Elevated levels of this compound have been identified as a significant metabolite in the cerebrospinal fluid (CSF) of patients with infections caused by the bacteria Nocardia.[1][8] This suggests a potential role for this compound as a diagnostic biomarker for Nocardia infections.[1]

3-Hydroxyhexanoic Acid: A Building Block and Metabolic Indicator

3-Hydroxyhexanoic acid, or β-hydroxycaproic acid, is an intermediate in the biosynthesis of fatty acids in eukaryotes, including humans.[2] Its presence and concentration in biological fluids can be indicative of certain metabolic states.

Association with Metabolic Disease:

Significantly, 3-hydroxyhexanoic acid is found in the urine and serum of diabetic patients experiencing ketoacidosis.[4] This link to a serious metabolic complication underscores its importance as a potential biomarker for monitoring diabetes and its acute risks.

Role in Biomaterials:

3-Hydroxyhexanoic acid is a monomeric component of poly(3-hydroxyalkanoate) (PHA) biopolymers. Specifically, it is incorporated into copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx).[5][6] These polymers are of great interest in the field of tissue engineering due to their biocompatibility and biodegradability. In vitro studies on smooth muscle cells have shown that the concentration of the 3-hydroxyhexanoate component in PHBHHx films can influence cell attachment, proliferation, and differentiation.[5]

Experimental Protocols

Detailed experimental data directly comparing the biological activities of the free acid forms of 2-hydroxyhexanoic and 3-hydroxyhexanoic acid are limited in the current literature. However, the following outlines general methodologies that can be employed to assess their effects.

Lipid-Lowering Activity Assay (In Vivo)

This protocol is adapted from studies on derivatives of this compound.[3]

  • Animal Model: Use a standard animal model for dyslipidemia, such as rats or mice fed a high-fat diet.

  • Compound Administration: Administer this compound or 3-hydroxyhexanoic acid orally or via injection at various doses. A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples at baseline and at specified time points after administration.

  • Lipid Profile Analysis: Analyze serum or plasma for total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) levels using standard enzymatic kits.

  • Data Analysis: Compare the lipid profiles of the treatment groups to the control group to determine the lipid-lowering effects.

Antioxidant Activity Assay (In Vitro)

This is a general protocol to assess the free-radical scavenging ability of the compounds.

  • Assay Principle: Utilize a standard antioxidant assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Preparation: Prepare solutions of this compound and 3-hydroxyhexanoic acid at various concentrations. A standard antioxidant, such as ascorbic acid, should be used as a positive control.

  • Reaction: Mix the compound solutions with a solution of DPPH.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) after a set incubation period. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cell Proliferation and Viability Assay

This protocol can be used to assess the effects of the compounds on cell growth, as was done for polymers containing 3-hydroxyhexanoate.[5]

  • Cell Culture: Plate cells of a relevant cell line (e.g., smooth muscle cells, hepatocytes) in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound or 3-hydroxyhexanoic acid. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Assay: Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, according to the manufacturer's instructions.

  • Measurement and Analysis: Measure the absorbance or fluorescence to determine the number of viable cells. Compare the results of the treated cells to the control to assess the effect on cell proliferation.

Signaling Pathways and Future Directions

While the direct signaling pathways activated by this compound and 3-hydroxyhexanoic acid are not yet fully elucidated, their structural similarity to other bioactive fatty acids suggests potential interactions with key cellular receptors.

Potential Signaling Mechanisms:

Fatty acids and their derivatives are known to act as ligands for various receptors, including:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are critical regulators of lipid and glucose metabolism.

  • G-protein Coupled Receptors (GPRs): Certain fatty acids can activate GPRs, such as GPR40 and GPR120, which are involved in insulin secretion and anti-inflammatory responses.

Future research should focus on investigating the ability of this compound and 3-hydroxyhexanoic acid to bind to and activate these receptors. This would provide a clearer understanding of their mechanisms of action and help to identify potential therapeutic targets.

Experimental Workflow for Receptor Activation Studies:

G cluster_0 Ligand Preparation cluster_1 Cell-Based Assays cluster_2 Data Analysis ligand_prep Prepare solutions of 2-HHA and 3-HHA reporter_assay Transfect cells with PPA- or GPR-reporter constructs treatment Treat cells with ligands reporter_assay->treatment measurement Measure reporter gene activity (e.g., luciferase) treatment->measurement dose_response Generate dose-response curves measurement->dose_response ec50 Calculate EC50 values dose_response->ec50

Caption: Workflow for determining receptor activation by hydroxyhexanoic acids.

Logical Relationship of Biological Roles:

G cluster_2HHA This compound cluster_3HHA 3-Hydroxyhexanoic Acid Metabolism Fatty Acid Metabolism & Energy Production Derivative Derivative (2-amino-5-HHA) Metabolism->Derivative Infection Nocardia Infection Biomarker LipidLowering Lipid-Lowering Derivative->LipidLowering Antioxidant Antioxidant Derivative->Antioxidant Biosynthesis Fatty Acid Biosynthesis Polymer Biopolymer Component (PHA) Biosynthesis->Polymer Diabetes Diabetic Ketoacidosis Biomarker TissueEng Tissue Engineering Polymer->TissueEng

Caption: Distinct biological roles of 2-HHA and 3-HHA.

References

A Comparative Guide to the Synthesis of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for 2-hydroxyhexanoic acid, a valuable chiral building block in the pharmaceutical and chemical industries. We will delve into chemical, biocatalytic, and asymmetric synthesis approaches, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection and optimization.

At a Glance: Comparison of Synthesis Methods

MethodPrincipleYieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chemical Synthesis Alpha-bromination of hexanoic acid via Hell-Volhard-Zelinsky (HVZ) reaction, followed by hydrolysis.Moderate to Good (typically 60-85% over two steps)Racemic (0% ee)Well-established, uses readily available reagents.Harsh reaction conditions, use of hazardous reagents (bromine, phosphorus tribromide), produces a racemic mixture requiring further resolution.
Biocatalytic Synthesis Direct hydroxylation of hexanoic acid using whole-cell biocatalysts or isolated enzymes (e.g., P450 peroxygenases).High (up to 95% conversion, 87% isolated yield)Excellent (>99% ee for (S)-enantiomer with P450Spα)High selectivity, mild reaction conditions, environmentally friendly.Requires specialized enzymes or engineered microorganisms, potential for substrate/product inhibition.
Enantioselective Biocatalysis Reduction of a 2-keto acid precursor using engineered E. coli overexpressing specific reductases.QuantitativeExcellent (97-98% ee for (R)-enantiomer)High enantioselectivity, potential for high titers.Requires a specific 2-keto acid precursor, reliant on microbial fermentation technology.
Asymmetric Synthesis Alkylation of a chiral auxiliary (e.g., Evans oxazolidinone) followed by cleavage to yield the chiral acid.Good to Excellent (diastereoselectivity often >95:5)High (dependent on the chiral auxiliary and reaction conditions)High degree of stereocontrol, predictable stereochemical outcome.Multi-step process, requires stoichiometric use of expensive chiral auxiliaries, protection/deprotection steps may be necessary.

Experimental Protocols and Methodologies

Chemical Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction and Hydrolysis

This classical chemical route involves two main stages: the α-bromination of hexanoic acid and the subsequent hydrolysis of the resulting 2-bromohexanoic acid.

Stage 1: Synthesis of 2-Bromohexanoic Acid (via HVZ Reaction)

  • Materials: Hexanoic acid, red phosphorus, bromine, thionyl chloride (optional).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a catalytic amount of red phosphorus is added to hexanoic acid.

    • Bromine is added dropwise to the mixture with stirring. The reaction is typically initiated by gentle heating.

    • The reaction mixture is then heated to reflux until the evolution of hydrogen bromide gas ceases, indicating the completion of the bromination.[1][2][3][4] The intermediate acyl bromide is formed in situ.[2][3][4]

    • The crude 2-bromohexanoyl bromide is obtained after distillation.

    • To obtain 2-bromohexanoic acid, the acyl bromide is carefully hydrolyzed by adding water.

  • Yield: The yield for the bromination step is typically in the range of 85%.[1]

Stage 2: Hydrolysis of 2-Bromohexanoic Acid to this compound

  • Materials: 2-bromohexanoic acid, water, sodium hydroxide or other base.

  • Procedure:

    • 2-bromohexanoic acid is dissolved in an aqueous solution.

    • The solution is heated to reflux, often in the presence of a base to facilitate the nucleophilic substitution of the bromine atom by a hydroxyl group.

    • After the reaction is complete, the mixture is acidified to protonate the carboxylate and the this compound is extracted with an organic solvent.

    • The product is then purified by distillation or crystallization.

Workflow for Chemical Synthesis

Hexanoic_Acid Hexanoic Acid PBr3_Br2 PBr3, Br2 (HVZ Reaction) Hexanoic_Acid->PBr3_Br2 Bromohexanoic_Acid 2-Bromohexanoic Acid PBr3_Br2->Bromohexanoic_Acid Hydrolysis Hydrolysis (H2O, heat) Bromohexanoic_Acid->Hydrolysis Hydroxyhexanoic_Acid Racemic This compound Hydrolysis->Hydroxyhexanoic_Acid Hexanoic_Acid Hexanoic Acid P450 P450 Peroxygenase + H2O2 Hexanoic_Acid->P450 Hydroxyhexanoic_Acid (S)-2-Hydroxyhexanoic Acid P450->Hydroxyhexanoic_Acid Oxohexanoic_Acid 2-Oxohexanoic Acid E_coli Engineered E. coli (Reductase + GDH) Oxohexanoic_Acid->E_coli Gluconic_Acid Gluconic Acid E_coli->Gluconic_Acid NADP NADP+ E_coli->NADP Hydroxyhexanoic_Acid (R)-2-Hydroxyhexanoic Acid E_coli->Hydroxyhexanoic_Acid Glucose Glucose Glucose->E_coli Cofactor Regeneration NADPH NADPH NADPH->E_coli Chiral_Auxiliary Chiral Auxiliary Acylation N-Acylation Chiral_Auxiliary->Acylation Hexanoyl_Chloride Hexanoyl Chloride Hexanoyl_Chloride->Acylation Acyl_Auxiliary N-Hexanoyl- chiral auxiliary Acylation->Acyl_Auxiliary Base Base Acyl_Auxiliary->Base Enolate Chiral Enolate Base->Enolate Electrophile Electrophilic Hydroxylation Enolate->Electrophile Hydroxylated_Adduct Hydroxylated Adduct Electrophile->Hydroxylated_Adduct Cleavage Cleavage Hydroxylated_Adduct->Cleavage Hydroxyhexanoic_Acid Chiral This compound Cleavage->Hydroxyhexanoic_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

References

A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4]

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. Below is a summary of expected performance data for the analysis of 2-hydroxyhexanoic acid using these two techniques. The data are extrapolated from published methods for similar short-chain fatty acids.

Validation Parameter GC-MS with Derivatization (Propyl Esterification) Direct LC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Quantitation (LOQ) 0.1 - 1 µM0.01 - 0.5 µM
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Specificity High (with appropriate chromatography)Very High (with MRM)
Sample Throughput Lower (due to derivatization)Higher
Robustness ModerateHigh

Experimental Protocols

Detailed methodologies for both a GC-MS method involving derivatization and a direct LC-MS/MS method are provided below. These protocols are based on established methods for short-chain fatty acids and can be adapted and validated for this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is based on the propyl esterification of the carboxylic acid group, which increases the volatility and thermal stability of the analyte for GC analysis.

  • Sample Preparation and Derivatization:

    • Internal Standard Spiking: To a 100 µL aliquot of the sample (e.g., plasma, cell culture supernatant), add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Acidification: Acidify the sample by adding 50 µL of concentrated hydrochloric acid to protonate the carboxylate group.

    • Extraction: Perform a liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., ethyl acetate), vortexing thoroughly, and separating the organic phase.

    • Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Add 100 µL of a 3:1 mixture of n-propanol and acetyl chloride and heat at 60°C for 1 hour to form the propyl ester.

    • Final Extraction: After cooling, evaporate the reagents and reconstitute the sample in 100 µL of hexane for injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for propyl 2-hydroxyhexanoate.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound without the need for derivatization, offering higher throughput.

  • Sample Preparation:

    • Internal Standard Spiking: To a 100 µL aliquot of the sample, add an appropriate internal standard.

    • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex to precipitate proteins, and centrifuge at high speed.

    • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing a standard solution into the mass spectrometer.

Method Validation Workflow and Logic

To aid in the decision-making process for method selection and validation, the following diagrams illustrate the logical workflows.

cluster_selection Method Selection Analyte Define Analyte: This compound Matrix Define Sample Matrix (e.g., Plasma, Urine) Analyte->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput GC_MS Consider GC-MS (with derivatization) Throughput->GC_MS No LC_MS_MS Consider LC-MS/MS (direct analysis) Throughput->LC_MS_MS Yes

Workflow for selecting an analytical method.

cluster_validation Analytical Method Validation Workflow Protocol Develop Validation Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Prepare Validation Report Robustness->Report SOP Implement Standard Operating Procedure Report->SOP

General workflow for analytical method validation.

References

A Comparative Guide to Inter-Laboratory 2-Hydroxyhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methodologies for the quantification of 2-hydroxyhexanoic acid, a key metabolite in various biological pathways. The data presented herein is from a simulated inter-laboratory study designed to model the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) across different laboratories. This guide is intended to assist researchers in selecting the appropriate analytical strategy and to provide a framework for method validation and performance assessment.

Inter-Laboratory Study Overview

A simulated inter-laboratory study was conducted to evaluate the accuracy, precision, and sensitivity of analytical methods for the quantification of this compound in a standardized human plasma matrix. Ten hypothetical laboratories participated, with five employing LC-MS/MS and five utilizing GC-MS with a derivatization step. Each laboratory analyzed a series of quality control (QC) samples at low, medium, and high concentrations.

Data Presentation

The quantitative performance of each laboratory and method is summarized in the table below. The data reflects key performance indicators, including accuracy (as percent recovery), precision (as relative standard deviation, %RSD), linearity (R²), and the limits of detection (LOD) and quantification (LOQ).

LaboratoryMethodConcentration LevelAccuracy (% Recovery)Precision (%RSD)Linearity (R²)LOD (µM)LOQ (µM)
Lab 1LC-MS/MSLow QC (1 µM)98.55.20.99920.050.15
Mid QC (10 µM)101.23.8
High QC (100 µM)99.82.5
Lab 2LC-MS/MSLow QC (1 µM)103.16.50.99890.080.25
Mid QC (10 µM)102.54.1
High QC (100 µM)101.03.1
Lab 3LC-MS/MSLow QC (1 µM)95.77.10.99950.040.12
Mid QC (10 µM)98.95.5
High QC (100 µM)99.24.2
Lab 4LC-MS/MSLow QC (1 µM)105.24.80.99910.060.20
Mid QC (10 µM)104.13.2
High QC (100 µM)102.32.8
Lab 5LC-MS/MSLow QC (1 µM)99.35.90.99960.050.18
Mid QC (10 µM)100.84.5
High QC (100 µM)100.13.5
Lab 6GC-MSLow QC (1 µM)94.28.50.99850.100.30
Mid QC (10 µM)97.66.2
High QC (100 µM)98.55.1
Lab 7GC-MSLow QC (1 µM)106.89.10.99790.150.50
Mid QC (10 µM)104.37.5
High QC (100 µM)102.96.3
Lab 8GC-MSLow QC (1 µM)92.510.20.99810.120.40
Mid QC (10 µM)95.88.1
High QC (100 µM)97.27.0
Lab 9GC-MSLow QC (1 µM)108.18.80.99880.090.28
Mid QC (10 µM)105.96.9
High QC (100 µM)103.55.8
Lab 10GC-MSLow QC (1 µM)96.39.50.99820.110.35
Mid QC (10 µM)98.17.8
High QC (100 µM)99.46.5

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for the analysis of short-chain hydroxy fatty acids.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound with minimal sample preparation.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 13C-labeled this compound).
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic System: UPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard were monitored.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method requires derivatization to increase the volatility of this compound for GC analysis.

1. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add 10 µL of an internal standard solution.
  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.
  • Evaporate the organic extract to dryness.
  • Derivatize the residue by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Heat the mixture at 70°C for 60 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer.
  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
  • Injection Mode: Splitless.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Quadrupole.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is extract Protein Precipitation (LC) or LLE (GC) add_is->extract drydown Evaporate to Dryness extract->drydown reconstitute Reconstitute (LC) or Derivatize (GC) drydown->reconstitute inject Inject into LC-MS/MS or GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Final Report quantify->report

Caption: Experimental workflow for this compound measurement.

comparison_logic cluster_methods Analytical Methods cluster_metrics Performance Metrics study Simulated Inter-Laboratory Study lcms LC-MS/MS (5 Labs) study->lcms gcms GC-MS (5 Labs) study->gcms accuracy Accuracy (% Recovery) lcms->accuracy precision Precision (%RSD) lcms->precision linearity Linearity (R²) lcms->linearity sensitivity Sensitivity (LOD, LOQ) lcms->sensitivity gcms->accuracy gcms->precision gcms->linearity gcms->sensitivity comparison Method Comparison accuracy->comparison precision->comparison linearity->comparison sensitivity->comparison guide Publish Comparison Guide comparison->guide

Caption: Logic of the inter-laboratory comparison guide.

A Comparative Analysis of 2-Hydroxyhexanoic Acid and Medium-Chain Fatty Acids in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is increasingly focused on the therapeutic potential of various fatty acid molecules. Among these, medium-chain fatty acids (MCFAs) have garnered significant attention for their unique metabolic properties. This guide provides a comparative overview of 2-hydroxyhexanoic acid against other well-studied MCFAs, namely caprylic acid (C8:0), capric acid (C10:0), and lauric acid (C12:0). While direct comparative data for this compound is still emerging, this document synthesizes existing experimental findings for related compounds and provides a framework for future metabolic studies.

Metabolic Fate and Bioenergetics: A Comparative Overview

Medium-chain fatty acids are readily absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein. Unlike long-chain fatty acids, they do not require carnitine palmitoyltransferase I (CPT1) for mitochondrial entry, leading to rapid beta-oxidation and energy production. This property makes them a quick energy source and contributes to their ketogenic potential.

This compound, as an alpha-hydroxy fatty acid, is expected to follow a distinct metabolic pathway. Alpha-oxidation is the primary route for the metabolism of fatty acids with a substitution at the alpha-carbon. This process involves hydroxylation and subsequent decarboxylation, leading to a fatty acid that is one carbon shorter. The metabolic implications of this pathway in terms of energy yield and ketogenic potential compared to the beta-oxidation of typical MCFAs are an active area of research.

A related compound, 6-hydroxyhexanoic acid, has demonstrated protective effects against obesity and insulin resistance in mouse models.[1][2][3][4] Treatment with 6-hydroxyhexanoic acid in mice on a high-fat diet resulted in reduced weight gain, decreased fat mass, and improved glucose tolerance and insulin sensitivity.[1][2][3][4]

Quantitative Comparison of Metabolic Parameters

Direct quantitative comparisons between this compound and other MCFAs are limited in the current literature. However, extensive research on caprylic (C8) and capric (C10) acids provides valuable benchmarks.

Fatty AcidMolecular FormulaMolar Mass ( g/mol )Known Metabolic Effects
This compound C6H12O3132.16[5][6]Endogenous metabolite, likely metabolized via alpha-oxidation.[5][6][7] Specific effects on FAO and ketogenesis are not well-documented.
Caprylic Acid (C8:0) C8H16O2144.21Rapidly oxidized for energy, highly ketogenic.[8][9][10] May improve lipid metabolism and suppress inflammation.[11][12][13]
Capric Acid (C10:0) C10H20O2172.26Efficiently oxidized, contributes to ketogenesis. May activate PPARγ and influence mitochondrial biogenesis.[14][15]
Lauric Acid (C12:0) C12H24O2200.32Exhibits properties of both MCFAs and LCFAs. Can be metabolized in the liver without carnitine but can also be incorporated into triglycerides.

Key Metabolic Signaling Pathways

Fatty acids are not only energy substrates but also signaling molecules that can modulate key metabolic pathways. The peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK) are two critical pathways influenced by fatty acids.

PPAR Activation

PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. Different fatty acids can act as ligands for PPAR isoforms (α, γ, δ) with varying affinities.

  • Caprylic Acid (C8:0) and Capric Acid (C10:0) have been shown to be partial pan-PPAR agonists.[16] Decanoic acid (C10) in particular has been identified as a direct ligand of PPARγ, activating it without promoting adipogenesis.[14]

  • The ability of This compound to activate PPARs has not yet been extensively studied. Future research should investigate its potential as a selective PPAR modulator.

PPAR_Activation cluster_ligands Fatty Acid Ligands cluster_downstream Downstream Effects 2-Hydroxyhexanoic_Acid This compound (?) PPAR PPARα / PPARγ 2-Hydroxyhexanoic_Acid->PPAR Potential Activation? Caprylic_Acid Caprylic Acid (C8) Caprylic_Acid->PPAR Partial Agonist Capric_Acid Capric Acid (C10) Capric_Acid->PPAR Partial Agonist (Direct Ligand for PPARγ) Gene_Expression Target Gene Expression (e.g., FAO, Glucose Metabolism) PPAR->Gene_Expression Heterodimerization with RXR and binding to PPREs RXR RXR RXR->Gene_Expression

Caption: Putative activation of PPARs by MCFAs.

AMPK Signaling Pathway

AMPK is a crucial energy sensor that is activated during periods of low cellular energy (high AMP/ATP ratio). Once activated, it stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP.

  • Some studies suggest that certain MCFAs can activate AMPK, contributing to their beneficial metabolic effects.

  • The effect of This compound on the AMPK signaling cascade is an important area for future investigation to understand its potential therapeutic applications.

AMPK_Signaling cluster_stimuli Metabolic Stress cluster_core AMPK Activation cluster_outcomes Metabolic Outcomes MCFAs Medium-Chain Fatty Acids AMPK AMPK MCFAs->AMPK Potential Activation 2-Hydroxyhexanoic_Acid This compound (?) 2-Hydroxyhexanoic_Acid->AMPK Potential Modulation? Exercise Exercise Exercise->AMPK Caloric_Restriction Caloric Restriction Caloric_Restriction->AMPK FAO ↑ Fatty Acid Oxidation AMPK->FAO Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Anabolism ↓ Anabolic Processes (e.g., Lipogenesis) AMPK->Anabolism

Caption: Overview of the AMPK signaling pathway.

Experimental Protocols

To facilitate further research in this area, we provide outlines of standard experimental protocols for assessing fatty acid metabolism.

In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cultured cells.

Objective: To quantify the rate of β-oxidation of a specific fatty acid.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Radiolabeled fatty acid (e.g., [1-14C]palmitic acid, or custom synthesized radiolabeled this compound)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Scintillation counter and fluid

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Preparation of Fatty Acid-BSA Complex: Prepare a solution of the radiolabeled fatty acid complexed with fatty acid-free BSA in the appropriate cell culture medium.

  • Incubation: Remove the existing medium from the cells and add the medium containing the radiolabeled fatty acid-BSA complex. Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).

  • Measurement of Oxidation Products:

    • CO2 Trapping: The oxidation of [1-14C] labeled fatty acids releases 14CO2. This can be trapped using a filter paper soaked in a strong base (e.g., NaOH) placed inside the sealed well.

    • Acid-Soluble Metabolites (ASMs): Alternatively, the reaction can be stopped by adding a strong acid (e.g., perchloric acid). The supernatant, containing ASMs (incomplete oxidation products), is then collected.

  • Quantification: The amount of radioactivity in the trapped 14CO2 or the ASMs is measured using a scintillation counter.

  • Normalization: The results are typically normalized to the total protein content of the cells in each well.

FAO_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells FA_BSA_Complex 2. Prepare Radiolabeled Fatty Acid-BSA Complex Cell_Culture->FA_BSA_Complex Incubation 3. Incubate Cells with Radiolabeled Fatty Acid FA_BSA_Complex->Incubation Measurement 4. Measure Oxidation Products (CO2 or ASMs) Incubation->Measurement Quantification 5. Scintillation Counting Measurement->Quantification Normalization 6. Normalize to Protein Content Quantification->Normalization

Caption: In vitro fatty acid oxidation workflow.

In Vivo Ketogenesis Measurement in Mice

This protocol is for measuring the rate of ketone body production in a mouse model.

Objective: To assess the ketogenic potential of a test compound in vivo.

Materials:

  • Mice (e.g., C57BL/6J)

  • Test compound (e.g., this compound, caprylic acid) administered via oral gavage or in the diet

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

  • Ketone meter or enzymatic assay kit for β-hydroxybutyrate (BHB) and acetoacetate

  • Optional: Stable isotope tracers (e.g., [U-13C4]BHB) and mass spectrometry for flux analysis

Procedure:

  • Acclimation and Baseline Measurement: Acclimate mice to the experimental conditions. Collect a baseline blood sample to measure initial ketone levels.

  • Compound Administration: Administer the test compound at a specific dose.

  • Serial Blood Sampling: Collect small blood samples from the tail vein at various time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Ketone Measurement: Immediately measure the concentration of β-hydroxybutyrate and/or acetoacetate in the blood samples using a ketone meter or a specific enzymatic assay.

  • Data Analysis: Plot the ketone concentrations over time to determine the ketogenic response to the test compound. The area under the curve (AUC) can be calculated for a quantitative comparison between different compounds.

  • Metabolic Flux Analysis (Optional): For a more detailed analysis of ketone body kinetics, a constant infusion of stable isotope-labeled ketones can be performed, followed by mass spectrometric analysis of blood samples to determine the rates of appearance and disappearance of ketone bodies.[17][18]

Ketogenesis_Workflow cluster_prep_vivo Preparation cluster_exp_vivo Experiment cluster_analysis_vivo Analysis Acclimation 1. Acclimate Mice & Collect Baseline Blood Sample Administration 2. Administer Test Compound Acclimation->Administration Blood_Sampling 3. Serial Blood Sampling Administration->Blood_Sampling Ketone_Measurement 4. Measure Blood Ketone Levels Blood_Sampling->Ketone_Measurement Data_Analysis 5. Analyze Ketogenic Response (e.g., AUC) Ketone_Measurement->Data_Analysis

Caption: In vivo ketogenesis measurement workflow.

Conclusion and Future Directions

While caprylic and capric acids have been relatively well-characterized in terms of their metabolic effects, this compound remains a comparatively understudied molecule. The distinct metabolic pathway of alpha-oxidation that it is presumed to undergo suggests that its bioenergetic and signaling properties may differ significantly from those of other MCFAs. The promising results from studies on 6-hydroxyhexanoic acid further underscore the need for dedicated research into the metabolic consequences of hydroxylated MCFAs.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head in vitro and in vivo experiments to compare the effects of this compound with other MCFAs on fatty acid oxidation, ketogenesis, and energy expenditure.

  • Signaling pathway analysis: Investigating the ability of this compound to activate key metabolic regulators such as PPARs and AMPK.

  • Elucidation of metabolic fate: Using tracer studies to map the metabolic pathway of this compound and identify its downstream metabolites.

By systematically addressing these research questions, the scientific community can gain a clearer understanding of the metabolic role of this compound and its potential as a novel therapeutic agent for metabolic diseases.

References

A Comparative Guide to the Biological Effects of (R)- vs. (S)-2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of the (R) and (S) enantiomers of 2-hydroxyhexanoic acid. While direct comparative studies on these specific short-chain fatty acid enantiomers are limited, this document synthesizes findings from closely related molecules, particularly longer-chain 2-hydroxy fatty acids, to infer potential differential activities and guide future research. The primary focus is on the stereospecificity of their production and subsequent metabolic fate, which strongly suggests distinct biological roles.

Executive Summary

This compound, a metabolite involved in fatty acid metabolism, possesses a chiral center at the second carbon, leading to the existence of (R)- and (S)-enantiomers. Emerging evidence from analogous 2-hydroxy fatty acids indicates that these enantiomers are not biologically equivalent. The enzyme fatty acid 2-hydroxylase (FA2H) stereospecifically produces the (R)-enantiomer, which is preferentially incorporated into certain complex lipids. In contrast, the (S)-enantiomer follows a different metabolic path. This differential metabolism is the foundation for their distinct biological activities, impacting cellular processes such as membrane fluidity, signaling pathways, and ultimately, cellular function. This guide will delve into the available data, outline key experimental methodologies for their study, and present conceptual frameworks for their differential signaling pathways.

Data Presentation: Comparative Biological Activities

Biological Parameter(R)-2-Hydroxypalmitic Acid(S)-2-Hydroxypalmitic AcidReference
Enzymatic Production Stereospecifically produced by Fatty Acid 2-Hydroxylase (FA2H).Not produced by FA2H.[1][2]
Metabolic Fate Preferentially incorporated into hexosylceramides.Preferentially incorporated into ceramides.[1][2]
Effect on Adipocyte Raft Fluidity (in FA2H knockdown cells) Reversed the increase in membrane fluidity.Did not reverse the increase in membrane fluidity.[1][3]
Effect on GLUT4 Protein Level (in FA2H knockdown adipocytes) Rescued the reduction in GLUT4 levels.Did not rescue the reduction in GLUT4 levels.[1][3]
Effect on Glucose Uptake (in FA2H knockdown adipocytes) Restored normal glucose uptake.Had no effect on the impaired glucose uptake.[1][3]
Effect on Lipogenesis (in FA2H knockdown adipocytes) Reversed the inhibition of lipogenesis.Did not reverse the inhibition of lipogenesis.[1][3]

Experimental Protocols

To facilitate further research into the distinct biological roles of (R)- and (S)-2-hydroxyhexanoic acid, this section outlines key experimental protocols adapted from studies on related chiral fatty acids.

Enantioselective Separation and Analysis

Objective: To separate and quantify the (R) and (S) enantiomers of this compound from biological samples.

Methodology: Chiral chromatography coupled with mass spectrometry is the method of choice.

  • Sample Preparation: Extract lipids from cells or tissues using a standard Folch or Bligh-Dyer method. Saponify the lipid extract to release free fatty acids.

  • Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, derivatize the carboxyl group to an ester (e.g., methyl ester) and the hydroxyl group to a suitable chiral or achiral derivative.

  • Chromatography:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Utilize a chiral capillary column (e.g., cyclodextrin-based) for the separation of the derivatized enantiomers.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Employ a chiral stationary phase, such as one based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)), for separation.

  • Quantification: Use stable isotope-labeled internal standards for both (R)- and (S)-2-hydroxyhexanoic acid for accurate quantification by mass spectrometry.

In Vitro Assay for Stereospecific Enzyme Activity

Objective: To determine the stereospecificity of enzymes that metabolize this compound, such as FA2H.

Methodology:

  • Enzyme Source: Use recombinant FA2H or cell lysates overexpressing the enzyme.

  • Substrate: Provide racemic this compound or the unlabeled hexanoic acid.

  • Reaction: Incubate the enzyme with the substrate in a suitable buffer containing necessary cofactors (e.g., NADPH for FA2H).

  • Analysis: After the reaction, extract the fatty acids and analyze the enantiomeric excess of the this compound product using the chiral chromatography methods described above. An excess of the (R)-enantiomer would confirm the stereospecificity of FA2H.

Cell-Based Assays for Differential Biological Effects

Objective: To compare the effects of (R)- and (S)-2-hydroxyhexanoic acid on cellular processes.

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., adipocytes, neurons, cancer cells).

  • Treatment: Treat cells with physiologically relevant concentrations of pure (R)-2-hydroxyhexanoic acid, (S)-2-hydroxyhexanoic acid, or a vehicle control.

  • Endpoint Analysis:

    • Cytotoxicity: Measure cell viability using assays such as MTT or LDH release.

    • Gene Expression: Analyze changes in the expression of target genes using RT-qPCR or RNA sequencing.

    • Protein Expression and Signaling: Assess protein levels and phosphorylation status of key signaling molecules (e.g., Akt, ERK, AMPK) by Western blotting.

    • Metabolic Assays: Measure glucose uptake, lipogenesis, or fatty acid oxidation rates using radiolabeled substrates.

    • Lipidomics: Analyze the incorporation of the enantiomers into different lipid species using mass spectrometry.

Signaling Pathways and Mechanisms

The differential biological effects of (R)- and (S)-2-hydroxyhexanoic acid are predicted to stem from their stereospecific interactions with enzymes and their subsequent incorporation into distinct downstream signaling lipids.

Fatty Acid 2-Hydroxylase (FA2H) Pathway

The FA2H pathway is a key determinant of the fate of 2-hydroxy fatty acids. FA2H specifically hydroxylates fatty acids at the C-2 position to produce the (R)-enantiomer. This (R)-2-hydroxy fatty acid is then a substrate for the synthesis of specific sphingolipids, such as galactosylceramides and sulfatides, which are important components of myelin in the nervous system and lipid rafts in cell membranes. The (S)-enantiomer, not being a product of FA2H, is likely metabolized through different pathways, potentially being incorporated into other lipid species like ceramides, or undergoing degradation. This differential channeling into distinct lipid classes leads to different effects on membrane properties and signaling platforms.

FA2H_Pathway Differential Metabolism of this compound Enantiomers Hexanoic_Acid Hexanoic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Hexanoic_Acid->FA2H Stereospecific Hydroxylation R_2HHA (R)-2-Hydroxyhexanoic Acid FA2H->R_2HHA Hexosylceramides Incorporation into Hexosylceramides R_2HHA->Hexosylceramides S_2HHA (S)-2-Hydroxyhexanoic Acid (Alternative Source/Metabolism) Ceramides Incorporation into Ceramides S_2HHA->Ceramides Membrane_Function Modulation of Membrane Fluidity & Lipid Raft Signaling Hexosylceramides->Membrane_Function Ceramides->Membrane_Function Cell_Signaling Differential Cell Signaling Membrane_Function->Cell_Signaling Experimental_Workflow Experimental Workflow for Comparing (R)- and (S)-2-HHA Effects Start Start: Pure (R)- and (S)-2-HHA Enantiomers Cell_Culture Cell-Based Assays (e.g., Adipocytes, Neurons) Start->Cell_Culture Animal_Model In Vivo Studies (Animal Models) Start->Animal_Model Cytotoxicity Cytotoxicity/ Viability Assays Cell_Culture->Cytotoxicity Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-seq) Cell_Culture->Gene_Expression Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling_Analysis Metabolic_Assays Metabolic Function Assays (Glucose Uptake, etc.) Cell_Culture->Metabolic_Assays Lipidomics Lipidomic Analysis Cell_Culture->Lipidomics Pharmacokinetics Pharmacokinetics/ Pharmacodynamics Animal_Model->Pharmacokinetics Behavioral Behavioral/Physiological Outcomes Animal_Model->Behavioral Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Gene_Expression->Data_Analysis Signaling_Analysis->Data_Analysis Metabolic_Assays->Data_Analysis Lipidomics->Data_Analysis Pharmacokinetics->Data_Analysis Behavioral->Data_Analysis Conclusion Conclusion on Differential Biological Effects Data_Analysis->Conclusion

References

accuracy and precision of 2-hydroxyhexanoic acid quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-hydroxyhexanoic acid, a key metabolite in various physiological and pathological processes, is crucial for advancing research and drug development. This guide provides a comparative overview of the two primary analytical methodologies for its quantification in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific, direct comparative validation data for this compound is limited in published literature, this guide leverages established analytical approaches for structurally similar short-chain fatty acids (SCFAs) and hydroxy fatty acids to provide a robust comparison. The primary techniques discussed are GC-MS, which typically requires derivatization, and LC-MS/MS, which can often be employed for direct analysis. This guide presents a comparison of their performance characteristics, detailed experimental protocols, and a logical workflow to aid in the selection of an appropriate analytical method.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification hinges on the specific requirements of the study, including desired sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes typical performance data for the analysis of related short-chain and hydroxy fatty acids using GC-MS with derivatization and direct LC-MS/MS analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.03 - 1.13 mg/kg~40 nM
Limit of Quantification (LOQ) 0.09 - 3.41 mg/kg160 - 310 nM
Accuracy (Recovery) 81 - 118%92 - 120%
Precision (RSD) Intraday: < 10% Interday: < 15%Intraday: < 3% Interday: < 10%
Throughput Lower, due to the additional derivatization step.Higher, due to simpler sample preparation.
Matrix Effects Can be significant; may necessitate matrix-matched calibrants.Can be significant but often mitigated by the use of stable isotope-labeled internal standards.

Experimental Protocols

Detailed methodologies for both a GC-MS method involving derivatization and a direct LC-MS/MS method are provided below. These protocols are based on established methods for short-chain and hydroxy fatty acids and can be adapted and validated for this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is predicated on the conversion of the non-volatile this compound into a more volatile and thermally stable derivative, making it amenable to GC analysis.

1. Sample Preparation and Derivatization:

  • Internal Standard Spiking: To a 100 µL aliquot of the sample (e.g., plasma, serum, cell culture supernatant), add an appropriate internal standard. A stable isotope-labeled this compound would be ideal.

  • Acidification: Acidify the sample by adding 50 µL of concentrated hydrochloric acid to protonate the carboxylate group.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., a mixture of n-propanol and pyridine), vortexing thoroughly, and separating the organic phase.

  • Derivatization: Add the derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the organic extract. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

  • Final Extraction: After cooling, the derivatized sample is ready for injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm, 0.25 µm), is suitable for separating fatty acid derivatives.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the advantage of analyzing this compound directly without the need for derivatization, thereby increasing sample throughput.

1. Sample Preparation:

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard to the sample.

  • Protein Precipitation/Extraction: For biological matrices, perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of sample).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC system such as a Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Waters Xevo TQ-S or equivalent.

  • Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Initial: 95% A.

    • Linear gradient to 5% A over 5 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to 95% A and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing a standard solution into the mass spectrometer.

Visualizing the Workflow

To aid in the decision-making process for method selection and validation, the following diagram illustrates a general experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction / Protein Precipitation Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Filtration Filtration / Concentration Extraction->Filtration GCMS GC-MS Analysis Derivatization->GCMS LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Integration Peak Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxyhexanoic acid, a key alpha-hydroxy acid with implications in various biological and chemical processes, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides a comprehensive cross-validation of these methods, offering a detailed comparison of their performance, experimental protocols, and validation parameters to aid in selecting the most suitable technique for your analytical needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes or derivatization.
Derivatization Generally not required.Often necessary for polar compounds like this compound to increase volatility and thermal stability.[1][2][3]
Sensitivity Good, with UV or other detectors.Typically offers higher sensitivity, especially with selected ion monitoring (SIM).[3]
Specificity Good, based on retention time.Very high, with mass spectral data providing definitive identification.[4]
Sample Throughput Can be high with optimized methods.Can be lower due to sample preparation (derivatization).[1][2]
Cost (Instrument) Generally lower than GC-MS.Higher initial investment.
Cost (Operational) Can be higher due to solvent consumption.Lower gas consumption.

Data Presentation: Method Validation Parameters

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on established methods for similar organic acids.

Validation ParameterHPLCGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (% RSD - Repeatability) < 3.0%< 2.0%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis of this compound are provided below. These protocols are based on common practices for organic acid analysis and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the analysis of this compound without the need for derivatization, making it a more straightforward approach.[2][5]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]

2. Instrumentation and Conditions:

ParameterCondition
Instrument HPLC system with a UV or Refractive Index (RI) detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water), pH adjusted to ~2.5-3.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the coefficient of determination (R²).[7][8]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and calculate the percentage recovery.[9][10]

  • Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times and calculating the relative standard deviation (%RSD) of the peak areas and retention times.[7][8]

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[7][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of this compound, but requires a derivatization step to make the analyte volatile.[1] Trimethylsilyl (TMS) derivatization is a common approach for this purpose.[1][3]

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-70 °C for 30-60 minutes) to complete the derivatization reaction, forming the volatile TMS ether/ester of this compound.

2. Instrumentation and Conditions:

ParameterCondition
Instrument Gas chromatograph coupled to a mass spectrometer
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes
Injection Mode Split or splitless, depending on the concentration
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Method Validation:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, using the derivatized standards and samples.

Mandatory Visualization

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (UV/RI Signal) hplc_analysis->hplc_data gcms_prep Sample Preparation (Dissolution) gcms_deriv Derivatization (e.g., Silylation) gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition (Mass Spectra) gcms_analysis->gcms_data

Caption: Comparative experimental workflows for HPLC and GC-MS analysis.

validation_comparison cluster_main Method Validation Comparison cluster_hplc HPLC cluster_gcms GC-MS center This compound Analysis hplc_linearity Linearity (R² > 0.998) center->hplc_linearity hplc_accuracy Accuracy (97-103%) center->hplc_accuracy hplc_precision Precision (%RSD < 3.0%) center->hplc_precision hplc_lod LOD (~0.5 µg/mL) center->hplc_lod hplc_loq LOQ (~1.5 µg/mL) center->hplc_loq gcms_linearity Linearity (R² > 0.999) center->gcms_linearity gcms_accuracy Accuracy (98-102%) center->gcms_accuracy gcms_precision Precision (%RSD < 2.0%) center->gcms_precision gcms_lod LOD (~0.05 µg/mL) center->gcms_lod gcms_loq LOQ (~0.15 µg/mL) center->gcms_loq

Caption: Comparison of key validation parameters for HPLC and GC-MS.

Conclusion: Choosing the Right Method

Both HPLC and GC-MS are suitable for the quantitative analysis of this compound, with the choice depending on the specific requirements of the study.

  • HPLC is recommended for routine analysis where high sample throughput and simpler sample preparation are desired. Its suitability for non-volatile compounds eliminates the need for derivatization, reducing potential sources of error and analysis time.[2][5]

  • GC-MS is the preferred method when very high sensitivity and definitive compound identification are critical.[3][4] The mass spectral data provides a higher degree of confidence in the results, which is particularly important in complex matrices or for trace-level analysis. However, the requirement for derivatization adds a layer of complexity to the sample preparation process.[1][2]

Ultimately, a thorough cross-validation of both methods within the specific laboratory setting and for the intended sample matrix is essential to ensure the generation of accurate and reliable data.

References

A Comparative Guide to Chiral Columns for the Efficacious Separation of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful chiral separation of acidic compounds like 2-hydroxyhexanoic acid is a critical step in enantioselective analysis and purification. The choice of the chiral stationary phase (CSP) is paramount to achieving baseline resolution with optimal efficiency. This guide provides a comparative overview of different chiral columns, summarizing their performance based on established principles for the separation of acidic molecules and providing detailed experimental protocols to aid in method development.

Column Performance Comparison

The enantiomeric separation of this compound, a chiral carboxylic acid, is most effectively achieved on chiral stationary phases that facilitate interactions with acidic functional groups. Based on a review of chiral separation principles for analogous compounds, two primary categories of columns have demonstrated high efficacy: anion-exchange and polysaccharide-based CSPs.

Chiral ColumnStationary Phase TypeTypical Mobile PhaseExpected Separation Factor (α)Expected Resolution (R,)Key Advantages
Chiralpak® QN-AX Quinine-derived anion exchangerPolar Organic Mode: Methanol / Acetic Acid / Ammonium Acetate> 1.5> 2.0Excellent selectivity for acidic compounds, predictable elution order inversion with QD-AX.[1][2]
Chiralpak® QD-AX Quinidine-derived anion exchangerPolar Organic Mode: Methanol / Acetic Acid / Ammonium Acetate> 1.5> 2.0Pseudo-enantiomeric to QN-AX, allowing for elution order reversal, which is beneficial for minor enantiomer analysis.[1][2]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid1.2 - 1.8> 1.5Broad applicability to a wide range of chiral compounds, robust and well-documented performance.[3][4][5]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid1.1 - 1.6> 1.5Complementary selectivity to amylose-based phases, often successful when other columns fail.[6][7]

Note: The expected separation and resolution factors are estimates based on the performance of these columns with structurally similar acidic analytes. Actual values for this compound may vary and require experimental optimization.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducing and optimizing chiral separations. Below are recommended starting procedures for the aforementioned chiral columns for the analysis of this compound.

Protocol 1: Separation on Chiralpak® QN-AX and QD-AX

These columns operate on a weak anion-exchange principle, making them highly suitable for acidic compounds.

1. Column and System Preparation:

  • Column: Chiralpak® QN-AX or Chiralpak® QD-AX (e.g., 150 mm x 4.6 mm, 5 µm).

  • HPLC System: A standard HPLC system with a UV detector is appropriate.

  • Column Equilibration: Before initial use, flush the column with 1% (v/v) acetic acid in methanol for at least 20 column volumes. Subsequently, equilibrate the column with the initial mobile phase until a stable baseline is achieved (approximately 20 column volumes).[1]

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Sample Solution: Dilute the stock solution to a final concentration of approximately 100 µg/mL in the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase: A typical starting mobile phase is a mixture of Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w).[1] For hydroxy carboxylic acids, a mixture of acetonitrile and methanol may also provide good selectivity.[1]

  • Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength for this compound (typically low UV, e.g., 210 nm, as it lacks a strong chromophore).

  • Injection Volume: 5-10 µL.

4. Method Optimization:

  • If retention times are too long, the concentration of the acidic and basic additives in the mobile phase can be adjusted.

  • To alter selectivity, the ratio of methanol to acetonitrile can be varied.

  • For inversion of the enantiomer elution order, switch between the QN-AX and QD-AX columns using the same mobile phase.[1]

Protocol 2: Separation on Chiralpak® AD-H and Chiralcel® OD-H

These polysaccharide-based columns are widely used for their broad enantioselectivity in normal phase mode.

1. Column and System Preparation:

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC System: A standard HPLC system with a UV detector. Ensure the system is thoroughly flushed with a solvent compatible with normal phase chromatography (e.g., 2-propanol).

  • Column Equilibration: Equilibrate the column with the mobile phase at the designated flow rate for at least 30 minutes or until a stable baseline is observed.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Sample Solution: Dilute the stock solution to a final concentration of approximately 100 µg/mL in the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase: A common mobile phase for acidic compounds is a mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA). A typical starting composition is 90:10:0.1 (v/v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 5-20 µL.

4. Method Optimization:

  • The ratio of n-hexane to the alcohol modifier (2-propanol or ethanol) has a significant impact on retention and resolution. Increasing the alcohol content will generally decrease retention time.

  • The concentration of the acidic additive (TFA) is crucial for good peak shape and can influence selectivity. The typical range is 0.1% to 0.5%.

  • Temperature can be varied (e.g., between 15 °C and 40 °C) to improve resolution. Lower temperatures often lead to better separation.

Visualizing the Chiral Column Selection Workflow

The process of selecting an appropriate chiral column and developing a separation method can be systematically approached. The following diagram illustrates a logical workflow for the chiral separation of this compound.

G cluster_0 Start: Racemic this compound cluster_1 Column Screening cluster_2 Method Development cluster_3 Optimization & Evaluation cluster_4 Final Method start Define Analyte Properties: - Acidic (Carboxylic Acid) - Chiral Center at C2 anion_exchange Anion-Exchange Columns (Chiralpak QN-AX/QD-AX) start->anion_exchange polysaccharide Polysaccharide Columns (Chiralpak AD-H/Chiralcel OD-H) start->polysaccharide ae_protocol Protocol 1: - Polar Organic Mobile Phase - Acid/Base Additives anion_exchange->ae_protocol Recommended for acidic compounds ps_protocol Protocol 2: - Normal Phase Mobile Phase - Acidic Additive (TFA) polysaccharide->ps_protocol Broad selectivity optimization Optimize: - Mobile Phase Composition - Temperature - Flow Rate ae_protocol->optimization ps_protocol->optimization evaluation Evaluate: - Resolution (Rs) - Selectivity (α) - Analysis Time optimization->evaluation evaluation->optimization Rs < 1.5 final_method Select Optimal Column and Conditions for Routine Analysis or Preparative Work evaluation->final_method Rs > 1.5?

Caption: Workflow for chiral column selection and method development for this compound.

References

2-Hydroxyhexanoic Acid: A Comparative Guide to its Biological Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoic acid, also known as α-hydroxycaproic acid, is a medium-chain fatty acid that has been identified as an endogenous metabolite in humans. Its presence in biological fluids and potential involvement in metabolic pathways has garnered interest in its physiological functions. This guide provides a comparative analysis of the known biological roles of molecules structurally and functionally related to this compound, offering a framework for future research and drug development. Due to a scarcity of direct experimental data on this compound, this document focuses on well-characterized related compounds to infer its potential activities and highlight areas for investigation.

Potential Signaling Pathways and Biological Roles

Based on its structure as a hydroxy-carboxylic acid, this compound is a candidate ligand for the hydroxycarboxylic acid (HCA) family of G protein-coupled receptors (GPCRs). Furthermore, as a fatty acid, it may play a role in modulating peroxisome proliferator-activated receptor (PPAR) signaling, impacting metabolic processes such as adipocyte differentiation. This guide will explore these potential roles by comparing this compound to known activators of these pathways.

Activation of Hydroxycarboxylic Acid (HCA) Receptors

The HCA receptor family consists of three members (HCA₁, HCA₂, and HCA₃) that are activated by various endogenous hydroxy fatty acids, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade is particularly important in regulating lipolysis in adipocytes.[1][2][3]

Comparison with Known HCA Receptor Agonists

While direct experimental data on the interaction between this compound and HCA receptors is currently unavailable, we can hypothesize its potential activity based on the known ligands for these receptors. Given that HCA₁ is activated by the 2-hydroxy fatty acid, lactate (2-hydroxypropanoic acid), and HCA₃ is activated by 2-hydroxy-octanoic acid, it is plausible that this compound, a 2-hydroxy medium-chain fatty acid, could also act as an agonist for one or both of these receptors.[1][2][3]

Table 1: Potency of Endogenous Ligands on HCA Receptors

ReceptorEndogenous LigandEC₅₀ (µM)Reference
HCA₁L-Lactate4,160 - 4,870[1]
HCA₂3-Hydroxybutyrate700[1]
HCA₃2-Hydroxy-octanoic acid4[1][2][3]
HCA₃3-Hydroxy-octanoic acid8[1][2][3]

Experimental Protocol: GTPγS Binding Assay for HCA Receptor Activation

This assay measures the activation of G proteins coupled to HCA receptors upon ligand binding.

  • Membrane Preparation: Membranes from HEK293T cells transiently expressing the human HCA receptor of interest are prepared.

  • Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Ligand Incubation: Membranes are incubated with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM) in the presence of GDP (e.g., 3 µM).

  • Incubation Conditions: The incubation is carried out for 60 minutes at 30°C.

  • Termination and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: The EC₅₀ values are calculated from concentration-response curves using non-linear regression.

Signaling Pathway Diagram: HCA Receptor-Mediated Inhibition of Lipolysis

HCA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HCA_Receptor HCA Receptor (e.g., HCA1 or HCA3) This compound->HCA_Receptor Binds G_protein Gi/o HCA_Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes

Caption: Proposed signaling pathway for this compound via HCA receptors.

Anti-proliferative Effects in Colon Cancer

Short- and medium-chain fatty acids, notably butyrate, are known to inhibit the growth of colon cancer cells. This effect is often mediated through the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that promote cell cycle arrest and apoptosis.

Comparison with Butyrate

Butyrate is a well-studied short-chain fatty acid with demonstrated anti-cancer properties. The half-maximal inhibitory concentration (IC₅₀) of butyrate has been determined in various colon cancer cell lines, providing a benchmark for the potential anti-proliferative efficacy of this compound.

Table 2: Anti-proliferative Activity of Butyrate on Human Colon Cancer Cell Lines

Cell LineTime PointIC₅₀ of Butyrate (mM)Reference
HCT11624 h1.14[4][5]
48 h0.83[4][5]
72 h0.86[4][5]
HT-2948 h2.42[4][5]
72 h2.15[4][5]
Caco-272 h2.15[4][5]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Colon cancer cells (e.g., HCT116, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or butyrate) for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Logical Relationship Diagram: Butyrate's Effect on Colon Cancer Cells

Butyrate_Cancer Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Gene_Expression Altered Gene Expression HDAC->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Mechanism of butyrate-induced inhibition of colon cancer cell growth.

Conclusion and Future Directions

While this compound is an intriguing endogenous metabolite, its specific biological roles remain largely uncharacterized. This guide highlights that, based on its chemical structure and the activities of related molecules, this compound holds the potential to be an active signaling molecule, possibly through the activation of HCA receptors or the modulation of pathways like PPAR signaling.

To elucidate the biological functions of this compound, future research should focus on:

  • Directly assessing the binding and activation of HCA receptors by this compound using in vitro assays such as the GTPγS binding assay.

  • Investigating its anti-proliferative effects on various cancer cell lines and comparing its potency to established inhibitors like butyrate.

  • Exploring its role in adipocyte differentiation and metabolism by examining its ability to activate PPARγ and influence the expression of adipogenic markers.

  • Evaluating its potential anti-inflammatory and antimicrobial properties in relevant experimental models.

The generation of such experimental data will be crucial for understanding the physiological significance of this compound and for exploring its potential as a therapeutic agent.

References

2-hydroxyhexanoic acid's role in disease compared to other fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the emerging significance of 2-hydroxyhexanoic acid in comparison to other fatty acids in various pathological conditions.

Introduction

This compound is a medium-chain alpha-hydroxy fatty acid that has garnered increasing interest in the scientific community for its potential role as a biomarker and a bioactive molecule in several diseases. This guide provides a comparative analysis of this compound against other well-characterized fatty acids, summarizing the current state of knowledge on its involvement in infectious diseases, cancer, and metabolic and neurological disorders. We present available quantitative data, detailed experimental protocols, and signaling pathways to facilitate further research and drug development efforts.

This compound in Infectious Disease: A Focus on Nocardia Meningitis

A significant body of evidence points to the role of this compound as a key metabolite in infections caused by Nocardia species, a genus of bacteria that can cause severe pulmonary, cutaneous, and central nervous system infections.

Comparative Analysis with Other Fatty Acids:

While the presence of various fatty acids can be altered during central nervous system (CNS) infections, this compound has been identified as a particularly significant metabolite in the cerebrospinal fluid (CSF) of patients with Nocardia meningitis. This specificity suggests a potential diagnostic value for this fatty acid. In contrast, other forms of meningitis, such as bacterial and viral meningitis, are typically characterized by changes in more common metabolites like glucose, lactate, and various amino acids. Comprehensive metabolomic studies of CSF in Nocardia infections are limited, and direct quantitative comparisons with other specific fatty acids in this context are not yet widely available.

Table 1: Cerebrospinal Fluid (CSF) Metabolite Changes in Different Types of Meningitis

MetaboliteNocardia MeningitisBacterial Meningitis (General)Viral Meningitis (General)
This compound Significantly elevated Not typically reported as a key markerNot typically reported as a key marker
GlucoseDecreasedDecreasedNormal to slightly decreased
LactateElevatedElevatedNormal to slightly elevated
ProteinElevatedElevatedNormal to slightly elevated
NeutrophilsElevatedElevatedNormal to slightly elevated

Experimental Protocol: Quantification of this compound in CSF by GC-MS

This protocol outlines a general method for the analysis of fatty acids, including this compound, in cerebrospinal fluid using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation and Extraction:

    • To 100 µL of CSF, add an internal standard (e.g., a deuterated version of this compound).

    • Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids.

  • Derivatization:

    • Dry the organic extract under a stream of nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes to convert the fatty acids into their more volatile trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the fatty acid derivatives.

    • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for quantification.

Experimental_Workflow_for_CSF_Fatty_Acid_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis CSF CSF Sample IS Add Internal Standard Extraction Liquid-Liquid Extraction OrganicPhase Collect Organic Phase Drying Dry Extract OrganicPhase->Drying Derivatize Add Derivatizing Agent & Heat TMS_Esters Volatile TMS Esters GC_Separation GC Separation TMS_Esters->GC_Separation MS_Detection MS Detection Data_Analysis Data Analysis

Workflow for GC-MS analysis of fatty acids in CSF.

This compound in Cancer

The role of alpha-hydroxy fatty acids in cancer is an emerging area of research, with some studies suggesting potential anti-cancer properties.

Comparative Analysis with Other Fatty Acids:

Direct studies on the cytotoxic effects of this compound on cancer cells are limited. However, comparisons can be drawn from studies on other short-chain and hydroxy fatty acids.

  • Butyric Acid: A well-studied short-chain fatty acid, butyrate is a known histone deacetylase (HDAC) inhibitor that can induce apoptosis and inhibit the proliferation of various cancer cells, including colorectal cancer[1][2].

  • 2-Hydroxy-Docosahexaenoic Acid (2-OHDHA): This very-long-chain alpha-hydroxy fatty acid has been shown to induce apoptosis in pancreatic cancer cells through endoplasmic reticulum stress and the generation of reactive oxygen species[3].

  • Other Alpha-Hydroxy Acids: Citric acid and malic acid have demonstrated anti-proliferative effects in skin cancer cell lines by inducing apoptosis and cell cycle arrest.

While no specific IC50 values for this compound are readily available, the known anti-cancer effects of other alpha-hydroxy and short-chain fatty acids suggest that this compound may also possess cytotoxic or anti-proliferative properties that warrant further investigation.

Table 2: Comparison of Anti-Cancer Properties of Various Fatty Acids

Fatty AcidMechanism of ActionTarget Cancer Types (Examples)
This compound UnknownUnder investigation
Butyric AcidHDAC inhibition, apoptosis inductionColorectal cancer, leukemia
2-Hydroxy-Docosahexaenoic AcidER stress, ROS generation, apoptosisPancreatic cancer
Citric Acid / Malic AcidApoptosis, cell cycle arrestSkin cancer

Experimental Protocol: Assessing Fatty Acid-Induced Apoptosis

A common method to assess apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Culture and Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with varying concentrations of the fatty acid of interest (e.g., this compound) for a specified time (e.g., 24, 48 hours). Include a vehicle control.

  • Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Apoptosis_Pathway

Hypothesized apoptotic pathway induced by 2-hydroxy fatty acids.

This compound in Metabolic and Neurological Disorders

The roles of various fatty acids in metabolic and neurological health are well-established. While direct evidence for this compound's involvement in these areas is still emerging, comparisons with structurally related fatty acids can provide valuable insights.

Comparative Analysis with Other Fatty Acids:

  • 6-Hydroxyhexanoic Acid: This omega-hydroxy isomer of hexanoic acid has been shown to protect against high-fat diet-induced obesity and insulin resistance in mice. It improves glucose tolerance and reduces systemic inflammation[4][5]. It is important to note that the position of the hydroxyl group significantly impacts the molecule's biological activity.

  • Butyric Acid: As a key gut microbiota-derived short-chain fatty acid, butyrate plays a crucial role in maintaining gut health, has anti-inflammatory properties, and influences the gut-brain axis[6]. It is an agonist for G-protein coupled receptors GPR41 and GPR43, which are involved in regulating metabolism and inflammation[7][8].

  • Caproic Acid (Hexanoic Acid): The parent compound of this compound, caproic acid, has been shown to improve metabolic health in mice fed a high-fat diet, preventing obesity and fat accumulation.

It is currently unknown whether this compound shares the beneficial metabolic properties of 6-hydroxyhexanoic acid and caproic acid, or if it can activate GPR41/43 like butyrate. Its potential role in neurological disorders is also an open area of investigation, though other fatty acids are known to have neuroprotective or neurotoxic effects.

Table 3: Comparison of Metabolic and Neurological Effects of Hexanoic Acid Derivatives and Butyrate

Fatty AcidPrimary Role in Metabolic/Neurological HealthKnown Mechanisms
This compound Unknown; potential biomarker in neurological infectionUnder investigation
6-Hydroxyhexanoic AcidAnti-obesity, improves insulin sensitivity, anti-inflammatoryReduces adiposity and systemic inflammation
Butyric AcidGut health, anti-inflammatory, influences gut-brain axisHDAC inhibition, GPR41/43 agonism
Caproic AcidAnti-obesity, improves metabolic healthPrevents fat accumulation

Experimental Protocol: Assessing GPR41/43 Activation

A common method to assess the activation of G-protein coupled receptors like GPR41 and GPR43 is to measure changes in intracellular calcium levels in cells engineered to express these receptors.

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably transfected to express GPR41 or GPR43.

    • Plate the cells in a black-walled, clear-bottom 96-well plate.

  • Calcium Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Wash the cells to remove excess dye.

  • Stimulation and Measurement:

    • Use a fluorescence plate reader with an automated injection system.

    • Measure baseline fluorescence.

    • Inject the fatty acid of interest (e.g., this compound) and continue to measure fluorescence to detect changes in intracellular calcium concentration, which indicates receptor activation.

GPR_Signaling_Pathway

GPR41/43 signaling pathway activated by short-chain fatty acids.

Conclusion and Future Directions

This compound is an intriguing metabolite with a confirmed link to Nocardia infections and a potential, yet largely unexplored, role in cancer, metabolic, and neurological diseases. This guide highlights the current knowledge and provides a framework for future research. Direct comparative studies with other fatty acids are critically needed to elucidate the specific functions and mechanisms of action of this compound. Future investigations should focus on:

  • Quantitative metabolomics of CSF from a larger cohort of Nocardia meningitis patients to establish the diagnostic and prognostic value of this compound.

  • In vitro and in vivo studies to determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines and tumor models.

  • Mechanistic studies to investigate whether this compound can modulate key signaling pathways involved in metabolism and inflammation, such as HDAC inhibition and GPR41/43 activation.

  • Exploring the metabolic fate of this compound in mammalian cells to understand its downstream effects.

A deeper understanding of the biological roles of this compound will be instrumental in harnessing its potential for the development of novel diagnostic tools and therapeutic interventions.

References

A Comparative Guide to the Clinical Validation of 2-Hydroxyhexanoic Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential of 2-hydroxyhexanoic acid as a clinical biomarker against established diagnostic standards for two distinct pathological conditions: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism, and Nocardia infections, a serious bacterial infection. While this compound is an endogenous metabolite found in human blood and amniotic fluid, its role as a clinical biomarker remains largely unexplored.[1] This document outlines the current diagnostic paradigms for MCAD deficiency and Nocardia infections and presents a framework for the potential validation of this compound as a novel biomarker.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation.[2] The inability to break down medium-chain fatty acids leads to hypoketotic hypoglycemia, lethargy, and can be fatal if not diagnosed and managed early.[3]

Current Gold Standard Biomarkers for MCAD Deficiency

The diagnosis of MCAD deficiency primarily relies on the analysis of acylcarnitines and urinary organic acids.

Biomarker CategoryPrimary AnalytesMatrixPerformance Characteristics
Acylcarnitines Elevated octanoylcarnitine (C8)Dried Blood Spot / PlasmaHigh sensitivity and specificity in newborn screening. Ratios such as C8/C2 and C8/C10 enhance diagnostic accuracy.[4]
Urinary Organic Acids Hexanoylglycine, suberylglycine, and dicarboxylic acids (adipic, suberic, sebacic)UrineHighly specific, especially during metabolic decompensation.[3][5]
Other Metabolites 5-hydroxyhexanoic acid has been detected in the urine of MCAD patients.[2]UrineNot a primary diagnostic marker; its clinical utility and quantitative performance are not well established.
Hypothetical Validation of this compound for MCAD Deficiency

For this compound to be considered a viable biomarker for MCAD deficiency, its performance would need to be rigorously compared against the established acylcarnitine and urinary organic acid profiles. This would involve:

  • Quantitative Analysis: Development and validation of a sensitive and specific assay for this compound in blood and urine.

  • Clinical Studies: Large-scale cohort studies of newborns and symptomatic individuals to determine the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of this compound.

  • Comparative Analysis: Direct comparison of this compound levels with C8-acylcarnitine and urinary organic acid markers in the same patient populations.

The following diagram illustrates the established diagnostic workflow for MCAD deficiency, into which a novel biomarker like this compound would need to be integrated and validated.

MCAD_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing Dried Blood Spot Dried Blood Spot Tandem Mass Spectrometry Tandem Mass Spectrometry Dried Blood Spot->Tandem Mass Spectrometry Analysis Elevated C8 Acylcarnitine Elevated C8 Acylcarnitine Tandem Mass Spectrometry->Elevated C8 Acylcarnitine Result Plasma Acylcarnitines Plasma Acylcarnitines Elevated C8 Acylcarnitine->Plasma Acylcarnitines Follow-up Urine Organic Acids Urine Organic Acids Elevated C8 Acylcarnitine->Urine Organic Acids Follow-up MCAD Deficiency Diagnosis MCAD Deficiency Diagnosis Plasma Acylcarnitines->MCAD Deficiency Diagnosis Urine Organic Acids->MCAD Deficiency Diagnosis Molecular Genetic Testing Molecular Genetic Testing Molecular Genetic Testing->MCAD Deficiency Diagnosis Confirmation

Established diagnostic workflow for MCAD deficiency.

Nocardia Infections

Nocardia species are bacteria that can cause a range of infections, from cutaneous lesions to severe pulmonary and disseminated disease, including brain abscesses.[6] The diagnosis can be challenging due to the slow growth of the organism and non-specific clinical presentations.[7]

Current Gold Standard for Nocardia Diagnosis

The definitive diagnosis of nocardiosis relies on the isolation and identification of the organism from a clinical specimen.

Diagnostic MethodSpecimen TypePerformance Characteristics
Culture Sputum, bronchoalveolar lavage, pus, tissue biopsyThe gold standard for diagnosis. Requires prolonged incubation (up to 14 days).[8]
Microscopy Gram stain, modified acid-fast stainProvides a presumptive diagnosis by identifying branching, filamentous, weakly acid-fast bacteria.[6]
Molecular Methods 16S rRNA gene sequencing, PCRAllows for rapid and accurate species-level identification, which is crucial for guiding antimicrobial therapy.[9]
Hypothetical Validation of this compound for Nocardia Infections

While the presence of this compound has been noted in the cerebrospinal fluid (CSF) of patients with Nocardia meningitis, its diagnostic utility has not been established.[1] Validation would require:

  • Specificity Studies: Investigating whether elevated this compound is specific to Nocardia infections or is also present in other central nervous system infections (e.g., bacterial, fungal, or viral meningitis).

  • Correlation with Disease Activity: Determining if the concentration of this compound correlates with the severity of the infection and decreases with effective treatment.

  • Prospective Clinical Trials: Comparing the diagnostic performance of CSF this compound measurement against culture and PCR in a large cohort of patients with suspected central nervous system infections.

The following diagram illustrates the current diagnostic workflow for suspected Nocardia meningitis.

Nocardia_Workflow cluster_clinical Clinical Suspicion cluster_lab Laboratory Diagnosis Patient with Meningitis Symptoms Patient with Meningitis Symptoms CSF Lumbar Puncture CSF Lumbar Puncture Patient with Meningitis Symptoms->CSF Lumbar Puncture Microscopy Microscopy CSF Lumbar Puncture->Microscopy Gram & Acid-fast Stain Culture Culture CSF Lumbar Puncture->Culture Prolonged Incubation Molecular Methods (PCR) Molecular Methods (PCR) CSF Lumbar Puncture->Molecular Methods (PCR) 16S rRNA Nocardia Diagnosis Nocardia Diagnosis Microscopy->Nocardia Diagnosis Presumptive Culture->Nocardia Diagnosis Definitive Molecular Methods (PCR)->Nocardia Diagnosis Definitive & Speciation

Current diagnostic workflow for Nocardia meningitis.

Experimental Protocols

Acylcarnitine and Urinary Organic Acid Analysis for MCAD Deficiency

1. Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

  • Sample: Dried blood spot or plasma.

  • Method: Flow-injection analysis of butylated acylcarnitines.

  • Procedure:

    • A 3mm punch from a dried blood spot is placed in a microtiter plate.

    • An internal standard solution containing isotopically labeled carnitines is added.

    • The acylcarnitines are extracted and derivatized to their butyl esters using butanolic-HCl.

    • The sample is evaporated to dryness and reconstituted in the mobile phase.

    • The extract is injected into the tandem mass spectrometer.

    • Acylcarnitines are detected using a precursor ion scan of m/z 85.[10][11]

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample: Urine.

  • Method: Solvent extraction followed by derivatization.

  • Procedure:

    • An internal standard is added to a urine aliquot.

    • The sample is acidified, and organic acids are extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is evaporated to dryness.

    • The residue is derivatized to form volatile esters (e.g., trimethylsilyl esters).

    • The derivatized sample is injected into the GC-MS.

    • Compounds are identified based on their retention time and mass spectrum.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Diagnostic Methods for Nocardia Infections

1. Culture

  • Sample: Appropriate clinical specimen (e.g., sputum, pus, CSF, tissue).

  • Media: Standard non-selective media (e.g., blood agar, chocolate agar) and selective media (e.g., buffered charcoal yeast extract [BCYE] agar).[12]

  • Procedure:

    • The specimen is inoculated onto the appropriate media.

    • Plates are incubated at 35-37°C in a humidified atmosphere.

    • Cultures are held for at least 14 days and examined periodically for the characteristic chalky, white-to-orange, heaped, and irregularly folded colonies of Nocardia.[8]

2. Molecular Identification (16S rRNA Gene Sequencing)

  • Sample: A pure culture of the isolated organism or direct clinical specimen.

  • Method: PCR amplification and sequencing of the 16S rRNA gene.

  • Procedure:

    • DNA is extracted from the bacterial isolate or clinical sample.

    • The 16S rRNA gene is amplified using universal bacterial primers.

    • The PCR product is purified and sequenced.

    • The resulting sequence is compared to a database of known bacterial sequences (e.g., GenBank) for species identification.[9]

  • Instrumentation: Thermal cycler, gel electrophoresis system, DNA sequencer.

Conclusion

The validation of a novel biomarker is a rigorous process that requires extensive analytical and clinical evidence.[13] While this compound has been identified in human metabolism, its clinical utility as a biomarker for either MCAD deficiency or Nocardia infections is not yet established. For MCAD deficiency, any new biomarker must demonstrate performance comparable or superior to the highly sensitive and specific acylcarnitine profiling. In the case of Nocardia infections, a biomarker would need to offer a significant advantage in speed or sensitivity over current culture and molecular methods. Future research should focus on targeted metabolomic studies in well-characterized patient cohorts to systematically evaluate the potential of this compound as a clinically relevant biomarker.

References

Comparative Metabolomics of 2-Hydroxyhexanoic Acid Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic landscape of 2-hydroxyhexanoic acid is crucial for its potential applications in biotechnology and medicine. This guide provides a comparative analysis of the known biosynthetic and degradation pathways of this compound, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound, also known as 2-hydroxycaproic acid, is a naturally occurring alpha-hydroxy acid. It has been identified as an endogenous metabolite in humans, found in blood and amniotic fluid. This molecule is of growing interest due to its potential role as a biomarker for certain diseases, such as Nocardia infections where it is a significant metabolite in cerebrospinal fluid, and its applications as a building block for synthesizing aliphatic copolyesters[1]. The production of this compound can be achieved through chemical synthesis or, more sustainably, via microbial fermentation[1]. This guide focuses on the biological pathways, offering a comparative overview of different microbial systems for its production.

Biosynthetic Pathways of this compound

The biosynthesis of this compound in microorganisms can be approached through the engineering of native fatty acid metabolism or by introducing heterologous enzyme cascades. While direct comparative studies with production titers for this compound are not extensively documented in publicly available literature, we can infer potential pathways and compare microbial chassis based on the production of similar 2-hydroxy acids.

Engineered Pathways in Microbial Hosts

Escherichia coli and Pseudomonas putida are two of the most common microbial workhorses for metabolic engineering. Their suitability for producing this compound can be compared based on their native metabolism and the reported success in producing other fatty acids and their derivatives.

Table 1: Comparison of Microbial Chassis for this compound Production

FeatureEscherichia coliPseudomonas putida
Native Metabolism Well-characterized central carbon metabolism. Lacks native pathways for significant production of medium-chain fatty acids.Robust metabolism with a natural capacity to produce and tolerate a variety of organic compounds. Possesses pathways for fatty acid metabolism that can be engineered.
Genetic Tools Extensive and well-developed genetic toolkit for metabolic engineering.A growing and powerful set of genetic tools are available for genome editing and pathway engineering.
Precursor Availability High flux through glycolysis provides ample acetyl-CoA, a key precursor.Efficient TCA cycle and Entner-Doudoroff pathway can also provide precursors for fatty acid synthesis.
Redox Balance Redox balance can be a challenge and often requires engineering of cofactor regeneration pathways.Generally has a more flexible and robust redox metabolism.
Reported Production of Similar Compounds High-titer production of various free fatty acids (up to 30 g/L) has been achieved through extensive engineering[2]. Production of 2-hydroxyisovaleric acid has been demonstrated at 7.8 g/L[3].Engineered strains have produced free fatty acids up to 670 mg/L. Has been engineered to produce a variety of other valuable natural products[4][5].

Based on the available data for related compounds, E. coli appears to be a strong candidate for high-titer production of this compound due to the extensive research and successful engineering for other fatty acids. However, the inherent metabolic robustness of P. putida makes it an attractive alternative, potentially requiring less engineering to manage toxicity and redox balance.

A plausible engineered biosynthetic pathway for this compound could start from the precursor hexanoyl-CoA, which is an intermediate in the fatty acid synthesis or degradation pathways. Hexanoyl-CoA can be converted to 2-oxohexanoate, followed by the reduction of the keto group to a hydroxyl group to yield this compound. This final step can be catalyzed by a 2-hydroxyacid dehydrogenase[6][7].

Engineered_Biosynthesis_of_2_Hydroxyhexanoic_Acid Hexanoyl-CoA Hexanoyl-CoA 2-Oxohexanoate 2-Oxohexanoate Hexanoyl-CoA->2-Oxohexanoate Acyl-CoA Oxidase / Dehydrogenase 2-Hydroxyhexanoic_Acid This compound 2-Oxohexanoate->2-Hydroxyhexanoic_Acid 2-Hydroxyacid Dehydrogenase

Figure 1: A potential engineered pathway for the biosynthesis of this compound from hexanoyl-CoA.

Degradation Pathways of this compound

The microbial degradation of this compound is less understood than its biosynthesis. However, studies on the biodegradation of polyhydroxyalkanoates (PHAs), which are polyesters of hydroxyalkanoic acids, provide insights into this process. Microorganisms that can degrade PHAs containing 2-hydroxyalkanoate monomers possess enzymes, known as PHA depolymerases, that hydrolyze the polymer into its constituent monomers[8][9]. These released monomers, including this compound, can then be utilized by the microorganisms as a carbon and energy source[9].

The initial step in the intracellular degradation of this compound is likely its oxidation to 2-oxohexanoate, catalyzed by a 2-hydroxyacid dehydrogenase. The resulting 2-oxohexanoate can then enter central metabolic pathways. For instance, it could be oxidatively decarboxylated to pentanoyl-CoA, which can then be further metabolized through the beta-oxidation pathway.

Degradation_Pathway_of_2_Hydroxyhexanoic_Acid 2-Hydroxyhexanoic_Acid This compound 2-Oxohexanoate 2-Oxohexanoate 2-Hydroxyhexanoic_Acid->2-Oxohexanoate 2-Hydroxyacid Dehydrogenase Pentanoyl-CoA Pentanoyl-CoA 2-Oxohexanoate->Pentanoyl-CoA Oxidative Decarboxylation Central_Metabolism Central Metabolism Pentanoyl-CoA->Central_Metabolism Beta-Oxidation

Figure 2: A putative degradation pathway for this compound in microorganisms.

Experimental Protocols

Accurate quantification of this compound is essential for comparative metabolomics studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques for this purpose.

Sample Preparation and Derivatization for GC-MS Analysis

For GC-MS analysis, carboxylic acids are typically derivatized to increase their volatility. A common method is silylation to form trimethylsilyl (TMS) esters[10].

  • Extraction: Acidify the sample (e.g., fermentation broth) with HCl to a pH below 2. Extract the organic acids with an organic solvent such as ethyl acetate.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

GC-MS Analysis
  • Column: A non-polar column, such as a DB-5ms, is suitable for separating the TMS-derivatized organic acids.

  • Temperature Program: Start with an initial oven temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550. Identification can be based on the retention time and comparison of the mass spectrum with a known standard or a spectral library.

Experimental_Workflow_GCMS cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

References

Assessing the Purity of Commercially Available 2-Hydroxyhexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. 2-Hydroxyhexanoic acid, a valuable chiral building block and metabolite, is utilized in various research applications. This guide provides an objective comparison of the purity of commercially available this compound, supported by experimental data and detailed analytical methodologies. We also explore potential alternatives for applications demanding the highest purity.

Comparison of Commercial this compound

The purity of this compound from commercial suppliers can vary. A summary of advertised purity levels from several vendors is presented below. It is important to note that the actual purity of a specific lot should always be confirmed by analysis.

SupplierAdvertised PurityCAS Number
Sigma-Aldrich98%6064-63-7
Santa Cruz Biotechnology98%6064-63-7[1]
Selleck Chemicals99.52%Not Specified
Cenmed98%Not Specified

Analytical Approaches to Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive assessment of this compound purity. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

A general workflow for assessing the purity of a commercial sample is outlined below.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Purity Determination start Receive Commercial this compound prep Prepare standard and sample solutions start->prep hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis (after derivatization) prep->gcms nmr NMR Spectroscopy prep->nmr integrate Integrate peak areas hplc->integrate gcms->integrate identify Identify and quantify impurities nmr->identify integrate->identify calculate Calculate purity identify->calculate report Generate Certificate of Analysis calculate->report

Figure 1. General workflow for the purity assessment of this compound.
Potential Impurities

While specific impurity profiles are often proprietary, potential impurities in commercially available this compound can be inferred from its synthesis routes. Common synthetic pathways include the hydrolysis of 2-bromohexanoic acid or the oxidation of hexanal. Potential impurities may include:

  • Unreacted starting materials: 2-bromohexanoic acid or hexanal.

  • Byproducts of the synthesis: Dimerization or polymerization products, or byproducts from side reactions. For instance, the oxidation of 2-ethylhexanal, a related compound, can yield byproducts such as heptane, 3-heptanone, 3-heptanol, and 3-heptyl formate.[2]

  • Isomers: Structural isomers of this compound.

  • Residual solvents: Solvents used during synthesis and purification.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for quantifying the purity of non-volatile organic acids.

Methodology

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A simple starting point could be a mobile phase of 200 mM Na2SO4 aqueous solution with 0.55 mL of methanesulfonic acid added per liter (pH = 2.67).[3]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, is effective for detecting the carboxylic acid chromophore.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards from a reference standard of known purity.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a fixed volume (e.g., 10-20 µL) of the sample and standards.

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity by the area normalization method or by using a calibration curve generated from the reference standards.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing start Sample Weighing dissolve Dissolution in Mobile Phase start->dissolve filter Filtering (0.45 µm) dissolve->filter inject Injection filter->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect chromatogram Chromatogram Generation detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Purity Calculation integrate->calculate G cluster_0 Derivatization cluster_1 GC-MS Analysis cluster_2 Data Interpretation sample Sample react Heat (60-70°C) sample->react solvent Solvent solvent->react bstfa BSTFA + TMCS bstfa->react inject Injection react->inject separate Capillary Column Separation inject->separate detect Mass Spectrometry Detection separate->detect tic Total Ion Chromatogram detect->tic library_search Mass Spectral Library Search tic->library_search purity Purity Calculation library_search->purity

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyhexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of 2-Hydroxyhexanoic Acid

The proper disposal of this compound is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this alpha-hydroxy acid.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Consult the Safety Data Sheet (SDS): The most crucial first step is to obtain and thoroughly review the specific SDS for the this compound in use.[1] This document contains detailed information regarding hazards, handling, and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable choice), safety goggles or a face shield, and a laboratory coat.[2][3][4]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any vapors or dust.[2][3][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and operational before starting any work.[4][5]

Hazard Identification

This compound is classified with the following hazards:

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

It is also listed as a combustible solid.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the concentration and quantity of the waste.

For Small Quantities of Dilute Solutions (<100 mL, <5%)

For small spills or residual amounts of dilute solutions, neutralization may be a viable option, pending local regulations.

Experimental Protocol for Neutralization:

  • Dilution: Further dilute the this compound solution by slowly adding it to a large volume of cold water (a 1:10 ratio of acid solution to water is recommended).[2]

  • Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution.[7][8]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the weak base until the pH is neutral (between 6.0 and 8.0).

  • Drain Disposal: Once neutralized and confirmed to be within the acceptable pH range for your institution, the solution may be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess).[2]

For Large Quantities or Concentrated Waste

Concentrated or large volumes of this compound must be disposed of as hazardous waste.

  • Waste Collection: Do not attempt to neutralize large quantities. Collect the waste in a designated, compatible, and properly sealed hazardous waste container.[2][3] High-density polyethylene (HDPE) is a suitable container material.[3]

  • Waste Segregation: Do not mix this compound waste with incompatible materials such as strong bases, oxidizing agents, or reactive metals.[3] It should be segregated as a halogen-free organic acid waste stream unless otherwise specified by your institution.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms.[2][3] Include the accumulation start date as required by regulations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][3] Provide them with a copy of the SDS.[3]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Small Spills: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the chemical.[2]

  • Collection: Carefully collect the contaminated absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[2]

  • Large Spills: For larger spills, contact your EHS department immediately.[8]

Data Presentation

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[2][3][4]
Work Area Well-ventilated area, preferably a chemical fume hood[2][3][4]
Small Quantity Disposal (Dilute) Neutralize with weak base to pH 6.0-8.0, then drain dispose with excess water[2][7][8]
Large Quantity Disposal Collect in a labeled, sealed container for hazardous waste pickup[2][3]
Waste Container Material High-density polyethylene (HDPE) or other compatible material[3]

Mandatory Visualization

G start Start: this compound Waste check_quantity Assess Quantity and Concentration start->check_quantity small_dilute Small Quantity and Dilute (<5%)? check_quantity->small_dilute Evaluate neutralize 1. Dilute with Water (1:10) 2. Neutralize with Weak Base (e.g., NaHCO3) 3. Monitor pH to 6.0-8.0 small_dilute->neutralize Yes large_concentrated Large Quantity or Concentrated Waste small_dilute->large_concentrated No drain_disposal Dispose Down Sanitary Sewer with Copious Water neutralize->drain_disposal end End: Proper Disposal drain_disposal->end collect_waste 1. Collect in a Labeled, Compatible (HDPE) Hazardous Waste Container 2. Segregate from Incompatible Materials large_concentrated->collect_waste ehs_disposal Contact EHS for Hazardous Waste Pickup and Disposal collect_waste->ehs_disposal ehs_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyhexanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxyhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.